molecular formula C10H14N2 B188723 1-Phenylpiperazine CAS No. 92-54-6

1-Phenylpiperazine

Cat. No.: B188723
CAS No.: 92-54-6
M. Wt: 162.23 g/mol
InChI Key: YZTJYBJCZXZGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperazine ( 92-54-6), with the molecular formula C 10 H 14 N 2 and a molecular weight of 162.24 g/mol, is a significant chemical compound in scientific research . It serves as a key structural motif and precursor in medicinal chemistry, particularly in the synthesis and study of substituted phenylpiperazines, which are a prominent class in psychoactive pharmaceutical agent development . Its primary research value lies in neuropharmacology, where it is recognized as a rigid analogue of amphetamine and functions as a monoamine releasing agent . Studies indicate it has a distinctive pharmacological profile, promoting the release of neurotransmitters—most potently norepinephrine, followed by serotonin, and then dopamine . This mechanism of action makes it a valuable tool compound for investigating the monoamine systems in the brain and for studying the structure-activity relationships of stimulant and antidepressant compounds. This product is presented as a clear, colorless to yellow liquid with a density of approximately 1.064 g/mL . It has a boiling point of 285-286°C and a melting point between 17-19°C . This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please note that this product is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride)
Record name Phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8057855
Record name Phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-54-6
Record name 1-Phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Phenylpiperazine's Mechanism of Action on Serotonin Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperazine (1-PP) is a foundational chemical scaffold from which a multitude of psychoactive compounds have been derived. As a key pharmacophore, its interaction with central nervous system targets, particularly serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, is of significant interest in the fields of neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the mechanism of action of this compound at various serotonin receptor subtypes, with a focus on its binding affinity, functional activity, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the serotonergic system.

Data Presentation: Quantitative Analysis of this compound and its Derivatives at Serotonin Receptors

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and its notable derivatives at key serotonin receptor subtypes. This quantitative data provides a comparative view of their potency and efficacy.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C5-HT7
This compoundData not availableData not availableData not availableData not available
m-Chlorophenylpiperazine (mCPP)High AffinityHigh AffinityHigh AffinityModerate Affinity
WAY-1006350.913018001000
Ketanserin16022663
Risperidone4.90.164.83.2
Aripiprazole1.73.41533
Lurasidone1.90.471172.6

Note: Specific Ki values for the unsubstituted this compound are not consistently reported in publicly available literature. The data for derivatives illustrates the pharmacological space occupied by this class of compounds.

Table 2: Functional Activities (EC50/IC50, nM) of Phenylpiperazine Derivatives at Serotonin Receptors

CompoundReceptorFunctional AssayActivityValue (nM)
This compoundSerotonin TransporterMonoamine ReleaseAgonist880 (EC50)[1]
m-Chlorophenylpiperazine (mCPP)5-HT2CLocomotor ActivityAgonistDose-dependent decrease
Aripiprazole5-HT1AcAMP InhibitionPartial Agonist1.7
Lurasidone5-HT1A[35S]GTPγS bindingPartial Agonist2.9
Risperidone5-HT2AIP ProductionAntagonist0.81

Note: The functional activity of this compound as a direct receptor agonist/antagonist is not as well-characterized as its derivatives. Its primary described function is as a monoamine releasing agent.

Core Signaling Pathways

This compound and its derivatives elicit their effects by modulating distinct intracellular signaling cascades upon binding to various G-protein coupled serotonin receptors. The primary pathways are detailed below.

5-HT1A Receptor Signaling

The 5-HT1A receptor predominantly couples to inhibitory Gi/o proteins.[2] Agonist binding by a phenylpiperazine derivative typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2] The dissociated Gβγ subunits can also modulate downstream effectors like G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

G_protein_signaling_5HT1A cluster_membrane Plasma Membrane Ligand 1-PP Derivative (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Blocks conversion K_ion GIRK->K_ion Efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

5-HT1A Receptor Signaling Pathway
5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are coupled to the Gq/11 family of G-proteins.[3] Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_protein_signaling_5HT2A_2C cluster_membrane Plasma Membrane Ligand 1-PP Derivative (Agonist) Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca2+ IP3->Ca_ion ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_ion->Cellular_Response PKC->Cellular_Response

5-HT2A/2C Receptor Signaling Pathway
5-HT7 Receptor Signaling

Similar to the 5-HT1A receptor, the 5-HT7 receptor is primarily coupled to Gs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels.

G_protein_signaling_5HT7 cluster_membrane Plasma Membrane Ligand 1-PP Derivative (Agonist) Receptor 5-HT7 Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

5-HT7 Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound and its derivatives at serotonin receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of a test compound at a specific serotonin receptor subtype.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • Test Compound: this compound or its derivative.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM serotonin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding (NSB): Radioligand, membrane preparation, and the non-specific binding control.

    • Competitive Binding: Radioligand, membrane preparation, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Cell Membranes Start->Prep_Membranes Setup_Plate Set up 96-well Plate (Total, NSB, Competition) Prep_Membranes->Setup_Plate Incubate Incubate to Equilibrium Setup_Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Functional Assays: cAMP Measurement

These assays determine the functional activity (agonist, antagonist, partial agonist) of a compound by measuring its effect on the intracellular second messenger, cAMP.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring changes in intracellular cAMP levels.

Materials:

  • Cells: HEK293 cells stably expressing the serotonin receptor of interest.

  • Test Compound: this compound or its derivative.

  • Agonist (for antagonist testing): A known agonist for the target receptor (e.g., serotonin).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Cell Culture Medium and Reagents.

  • Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and culture until they reach the desired confluency.

  • Compound Addition (Agonist Mode): Add serial dilutions of the test compound to the cells and incubate for a specified time.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound, followed by the addition of a fixed concentration of a known agonist (typically its EC80).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

cAMP_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist_Start Start Agonist_Add_Compound Add Test Compound Agonist_Start->Agonist_Add_Compound Agonist_Incubate Incubate Agonist_Add_Compound->Agonist_Incubate Agonist_End End Agonist_Incubate->Agonist_End Lyse_Detect Lyse Cells & Detect cAMP Agonist_End->Lyse_Detect Antagonist_Start Start Antagonist_Preincubate Pre-incubate with Test Compound Antagonist_Start->Antagonist_Preincubate Antagonist_Add_Agonist Add Known Agonist Antagonist_Preincubate->Antagonist_Add_Agonist Antagonist_End End Antagonist_Add_Agonist->Antagonist_End Antagonist_End->Lyse_Detect Plate_Cells Plate Cells Plate_Cells->Agonist_Start Plate_Cells->Antagonist_Start Analyze Data Analysis (EC50/IC50) Lyse_Detect->Analyze Final_End End Analyze->Final_End

cAMP Functional Assay Workflow
Functional Assays: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization and biased agonism.

Objective: To quantify the recruitment of β-arrestin to a serotonin receptor upon ligand binding.

Materials:

  • Cells: A cell line engineered to express the serotonin receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, BRET, or FRET).

  • Test Compound: this compound or its derivative.

  • Assay Reagents: Substrates for the reporter system.

  • Plate Reader: Capable of detecting the signal from the reporter system (e.g., luminescence or fluorescence).

Procedure:

  • Cell Plating: Seed the engineered cells into a suitable microplate.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the necessary substrate(s) and measure the reporter signal using a plate reader.

  • Data Analysis: Plot the reporter signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound serves as a critical scaffold in the design of serotonergic ligands. While comprehensive quantitative data for the parent compound is sparse, the extensive research on its derivatives reveals a rich and complex pharmacology at 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors. The functional outcomes of these interactions are dictated by the specific receptor subtype and the G-protein to which it couples, leading to the modulation of key intracellular signaling pathways, including the cAMP and phospholipase C cascades. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel phenylpiperazine-based compounds, facilitating the development of next-generation therapeutics for a range of neuropsychiatric disorders.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Phenylpiperazine (CAS 92-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Phenylpiperazine (CAS 92-54-6), a key intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is an organic compound that features a phenyl group attached to a piperazine (B1678402) ring. Its physical state at room temperature can be a colorless to light yellow liquid or a low-melting solid, contingent on its purity. The following table summarizes its key quantitative physical properties.

PropertyValueUnitsNotes
Molecular Formula C₁₀H₁₄N₂--
Molecular Weight 162.23 g/mol [1]
Melting Point 18 - 18.8°C[1]
Boiling Point 272 - 287.2°Cat 760 mmHg[1]
Density 1.028 - 1.07g/cm³at 20-25°C
Refractive Index ~1.59-at 20°C (Sodium D-line)
Flash Point 138.3 - 140°C[1]
pKa (Basic) 8.71-at 25°C
Solubility Insoluble in water; Soluble in alcohol, ether, and chloroform.-[2]
Appearance Clear colorless to light yellow liquid or solid.-[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the identification, purity assessment, and quality control of chemical substances. Below are detailed methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity, with pure substances typically exhibiting a sharp melting range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.[4]

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., silicone oil) within the Thiele tube.[5]

  • Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[6]

  • Purity Assessment: A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-Boiling Point Method

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.[7] A capillary tube, sealed at one end, is inverted and placed within the test tube.[8]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or an aluminum block heater).[7][8]

  • Heating and Observation: The sample is heated gently. As the liquid boils, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

  • Data Recording: The heating is discontinued, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume and is a useful parameter for quality control.

Methodology: Gravimetric Method using a Pycnometer or Graduated Cylinder

  • Mass of Empty Container: The mass of a clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is accurately measured on an analytical balance.[11][12]

  • Mass of Container with Sample: The container is filled with this compound to the calibrated volume mark, and the total mass is measured.[11]

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the sample by its volume.[13]

    • Density (ρ) = (Mass of container with sample - Mass of empty container) / Volume of the sample

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.

Methodology: Using an Abbe Refractometer

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.[14]

  • Measurement: The prisms are closed, and the light source is adjusted. The control knob is turned to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[15]

  • Data Recording: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[16] The measurement is typically performed using the sodium D-line (589 nm) as the light source.[16]

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the use of this compound in a professional setting.

G cluster_0 Quality Control Workflow for this compound Raw Material Raw Material QC Testing QC Testing Raw Material->QC Testing Specification Check Specification Check QC Testing->Specification Check Approved for Use Approved for Use Specification Check->Approved for Use Pass Rejected Rejected Specification Check->Rejected Fail

Caption: A general workflow for the quality control of pharmaceutical intermediates.

G cluster_1 This compound in Drug Discovery This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Derivative Library Derivative Library Chemical Synthesis->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Caption: Conceptual role of this compound as a scaffold in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound (CAS 92-54-6), along with standardized experimental protocols for their determination. The structured presentation of data and methodologies is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the consistent and accurate characterization of this important chemical intermediate.

References

The Pivotal Role of 1-Phenylpiperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile and privileged structure in the design and development of a vast array of therapeutic agents. Its unique physicochemical properties and ability to interact with a multitude of biological targets have established it as a critical pharmacophore, particularly in the realm of neuropharmacology. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its interactions with key central nervous system (CNS) receptors, its application in diverse therapeutic areas, and the structure-activity relationships that govern its biological activity. This document consolidates quantitative pharmacological data, outlines detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizes key biological pathways and experimental workflows to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

The this compound moiety, a six-membered heterocyclic ring containing two nitrogen atoms with a phenyl group attached to one of them, is a recurring motif in a multitude of clinically successful drugs.[1][2] Its prevalence stems from a combination of favorable characteristics, including its synthetic tractability, which allows for facile chemical modification to fine-tune pharmacological properties.[3] This adaptability has enabled the development of derivatives targeting a wide range of biological receptors, leading to treatments for an array of pathological conditions.[4]

Initially recognized for its utility in developing psychoactive drugs targeting serotonin (B10506) and dopamine (B1211576) receptors, the application of the this compound scaffold has expanded significantly.[5][6] It is now a key component in drugs developed for cardiovascular diseases, cancer, and pain management.[7][8][9] The ability of the piperazine (B1678402) ring to be protonated at physiological pH allows for crucial ionic interactions with biological targets, while the phenyl group and its potential substitutions provide a platform for modulating selectivity and affinity through hydrophobic and electronic interactions.[10] This guide will delve into the core aspects of this compound's contribution to medicinal chemistry, providing the necessary data and protocols to inform future drug design efforts.

Pharmacological Profile: A Multi-Target Ligand

The this compound core is a promiscuous binder, demonstrating affinity for a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. This multi-target profile is a key reason for its therapeutic versatility.

Serotonin (5-HT) Receptor Interactions

This compound and its derivatives are well-known ligands for various serotonin receptor subtypes.[5] Long-chain arylpiperazines represent one of the largest classes of 5-HT1A receptor ligands, with compounds exhibiting a range of activities from full agonism to antagonism.[11] For instance, this compound itself displays a binding affinity (Ki) of 380 nM for the rat 5-HT1A receptor.[12] Derivatives such as trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP) are also potent 5-HT receptor ligands, although they often lack selectivity.[11][13][14] The interaction of these compounds with 5-HT receptors is crucial for their application in treating depression and anxiety.[5][14]

Dopamine (D) Receptor Interactions

The dopaminergic system is another primary target for this compound derivatives. These compounds have shown significant affinity for D2-like dopamine receptors (D2, D3, and D4).[15][16][17] Notably, subtle structural modifications on the phenylpiperazine scaffold can lead to significant changes in selectivity between D2 and D3 subtypes.[15][16] For example, certain N-phenylpiperazine analogs have been designed to bind selectively to the D3 receptor with nanomolar affinity and over 500-fold selectivity against the D2 receptor.[15] This selectivity is critical for developing antipsychotics with improved side-effect profiles and for potential treatments for conditions like Parkinson's disease-related dyskinesia.[15][18]

Adrenergic (α) Receptor Interactions

Derivatives of this compound are also potent ligands for α-adrenergic receptors, particularly the α1 subtype.[7] This interaction is relevant for their use in treating cardiovascular conditions.[7] Molecular docking studies have identified key amino acid residues, such as Asp106 and Phe193, within the α1A-adrenoceptor that are crucial for binding.[7] The affinity for these receptors is driven by hydrogen bonding and electrostatic forces.[7]

Other Biological Targets

Beyond the classical monoamine receptors, this compound derivatives have demonstrated activity at other important targets. Several derivatives bind with high affinity (Ki = 1-10 nM) to sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[19] More recently, the scaffold has been incorporated into molecules designed as topoisomerase II inhibitors for anticancer therapy and as transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management.[8][9]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and some of its notable derivatives, highlighting their binding affinities and functional activities at various biological targets.

CompoundTargetSpeciesAssay TypeKi (nM)IC50 (nM)EC50 (nM)Reference(s)
This compound5-HT1A ReceptorRatBinding380[12]
This compoundNorepinephrine TransporterMonoamine Release186[13]
This compoundSerotonin TransporterMonoamine Release880[13]
This compoundDopamine TransporterMonoamine Release2530[13]
Compound 6a ¹D3 Dopamine ReceptorHumanBinding1.1[15]
Compound 6a ¹D2 Dopamine ReceptorHumanBinding550[15]
Phenylpiperazine Derivative²Sigma-1 ReceptorBinding1-10[19]
Phenylpiperazine-Hydantoin Derivative 14 α1-Adrenergic ReceptorBinding11.9[20]
Phenylpiperazine-Hydantoin Derivative 12 5-HT1A ReceptorBinding45.8[20]
L-21³TRPV1Inhibition25[9]
BS230⁴MCF7 Cancer Cell LineHumanCytotoxicity0.9 µM[8]
DoxorubicinMCF7 Cancer Cell LineHumanCytotoxicity1.0 µM[8]

¹Compound 6a is a specific 3-thiophenephenyl fluoride (B91410) substituted N-phenylpiperazine analog. ²A series of this compound derivatives were synthesized and evaluated. ³L-21 is a phenylpiperazine derivative containing a sulfonylurea group. ⁴BS230 is a 1,2-benzothiazine derivative incorporating a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols described in the scientific literature.

General Synthesis of 1-Arylpiperazine Derivatives

A common method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) (1.0 mmol)

  • Piperazine (1.3 mmol)

  • Palladium catalyst (e.g., Pd2(dba)3) (1-2 mol%)

  • Ligand (e.g., BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu or K2CO3) (1.4 mmol)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, piperazine, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and stir the mixture at a specified temperature (typically 80-120 °C) for a designated time (4-24 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-arylpiperazine.

Note: Specific reaction conditions may vary depending on the reactivity of the aryl halide and the desired product.[16][21]

Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method for determining the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human D3 receptors)

  • Radioligand (e.g., [³H]-spiperone)

  • Test compound (this compound derivative) at various concentrations

  • Non-specific binding agent (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding agent.

  • Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the medicinal chemistry of this compound.

G General Structure-Activity Relationship (SAR) Logic for this compound Derivatives cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_properties Pharmacological Outcomes Scaffold This compound Core Phenyl_Sub Phenyl Ring Substituents (e.g., -Cl, -CF3, -OCH3) Scaffold->Phenyl_Sub Modify Piperazine_Sub N4-Piperazine Substituents (e.g., long alkyl chains, aryl groups) Scaffold->Piperazine_Sub Modify Linker Linker Moiety (e.g., propyl, hydroxypropyl) Scaffold->Linker Incorporate Affinity Receptor Affinity (e.g., 5-HT1A, D2, α1) Phenyl_Sub->Affinity Selectivity Receptor Selectivity (D3 vs D2, 5-HT subtype) Phenyl_Sub->Selectivity Piperazine_Sub->Affinity ADME ADMET Properties (Solubility, Permeability, Metabolism) Piperazine_Sub->ADME Linker->Affinity Activity Functional Activity (Agonist, Antagonist, Partial Agonist) Linker->Activity Affinity->Activity Selectivity->Activity

Caption: A diagram illustrating the structure-activity relationship (SAR) of this compound derivatives.

G Signaling Pathway of a 5-HT1A Receptor Agonist Ligand This compound Derivative (5-HT1A Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of CREB CREB PKA->CREB Phosphorylates (reduced) Gene_Expression Gene Expression (Neuronal survival, plasticity) CREB->Gene_Expression Modulates

Caption: A simplified signaling pathway for a this compound-based 5-HT1A receptor agonist.

G Experimental Workflow for Drug Candidate Evaluation Design Rational Drug Design (Based on SAR) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (Binding Assays, Functional Assays) Purification->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization (SAR-guided modifications) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Process In_Vivo In Vivo Testing (Animal Models of Disease) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical experimental workflow for the evaluation of new this compound-based drug candidates.

Conclusion and Future Directions

The this compound scaffold has undeniably cemented its place as a privileged structure in medicinal chemistry.[4] Its synthetic accessibility and the ability to modulate its pharmacodynamic and pharmacokinetic properties through targeted chemical modifications have led to a plethora of clinically valuable drugs, particularly for CNS disorders.[2] The ongoing exploration of this scaffold continues to yield novel compounds with promising activities in diverse therapeutic areas, including oncology and pain management.[8][9]

Future research will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects and improve therapeutic indices. The design of multi-target ligands, where the this compound core acts as a scaffold to interact with multiple receptors implicated in a particular disease, represents another promising avenue. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will continue to drive the rational design of the next generation of this compound-based therapeutics. The versatility and proven "druglikeness" of this scaffold ensure that it will remain a focal point of medicinal chemistry research for the foreseeable future.[2]

References

The Multifaceted Pharmacological Profile of 1-Phenylpiperazine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Its derivatives have demonstrated a remarkable polypharmacology, exhibiting affinities for a wide range of neurotransmitter receptors, particularly serotonin (B10506), dopamine (B1211576), and adrenergic receptors. This diverse pharmacological profile has led to their investigation and development for a variety of neuropsychiatric disorders, including anxiety, depression, psychosis, and cognitive deficits. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Receptor Binding Affinities

The interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) is a key determinant of their pharmacological effects. Radioligand binding assays are the gold standard for quantifying the affinity of these compounds for their target receptors.[1] The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following tables summarize the binding affinities (Ki in nM) of this compound and a selection of its derivatives for key serotonin, dopamine, and adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C5-HT7
This compound380[2]---
1-(2-Methoxyphenyl)piperazine (1-OMPP)16[3]315[3]-42.5[3]
1-(3-Chlorophenyl)piperazine (mCPP)----
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)----
BNC210 (derivative)-23.9[4]39.4[4]45.0[4]
Lurasidone (derivative)6.7[3]0.5[3]-0.5[3]
Aripiprazole (derivative)4.4[3]3.4[3]-34[3]

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors

CompoundD2D3D4
This compound---
1-(2-Methoxyphenyl)piperazine (1-OMPP)300[3]--
Haloperidol (contains a phenylpiperidine moiety, for comparison)1.20.75.1
FAUC 359 (derivative)349[5]96[5]-
FAUC 365 (derivative)7522[5]1413[5]-
Lurasidone (derivative)1.1[3]--
Aripiprazole (derivative)0.34[3]--

Table 3: Binding Affinities (Ki, nM) of this compound Derivatives at Adrenergic Receptors

Compoundα1Aα1Bα1D
This compound---
Prazosin (for comparison)0.32.01.0
Hydantoin-phenylpiperazine derivative 1045.8[2]--
Hydantoin-phenylpiperazine derivative 1226.1[2]--
Hydantoin-phenylpiperazine derivative 1411.9[2]--
Hydantoin-phenylpiperazine derivative 1621.0[2]--

Structure-Activity Relationships (SAR)

The affinity and selectivity of this compound derivatives can be significantly modulated by substitutions on both the phenyl ring and the piperazine (B1678402) nitrogen.

  • Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for affinity and selectivity. For instance, ortho-substitution with a methoxy (B1213986) group often enhances affinity for 5-HT1A receptors.[6] Halogen substitutions, such as chlorine or trifluoromethyl groups, can also modulate receptor binding profiles, often increasing affinity for certain serotonin and dopamine receptor subtypes.[7]

  • Substitutions on the Piperazine Nitrogen (N4 position): The substituent at the N4 position of the piperazine ring plays a crucial role in determining the pharmacological profile. Long-chain arylpiperazines, where a linker connects the piperazine nitrogen to a terminal aromatic or heterocyclic moiety, are a well-established class of CNS drugs.[4] The nature of this terminal group significantly influences the affinity for various receptors, including dopamine D2 and serotonin 5-HT2A receptors.[3]

Functional Activity and Signaling Pathways

Beyond receptor binding, it is crucial to characterize the functional activity of these compounds – whether they act as agonists, antagonists, partial agonists, or inverse agonists. This is determined through functional assays that measure the downstream signaling events following receptor activation.

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate the canonical signaling pathways for the 5-HT1A, Dopamine D2, and α1-Adrenergic receptors.

Experimental_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound Core) Primary_Binding Radioligand Binding Assays (Ki determination) Compound_Synthesis->Primary_Binding Functional_Assays Functional Assays (cAMP, IP1, Ca2+) Primary_Binding->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assays->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection PK_Studies Pharmacokinetic Studies (ADME) Lead_Selection->PK_Studies Behavioral_Models Behavioral Models (Efficacy) PK_Studies->Behavioral_Models Tox_Studies Toxicology Studies (Safety) Behavioral_Models->Tox_Studies

Caption: General experimental workflow for pharmacological profiling.

5HT1A_Signaling Ligand 5-HT1A Agonist (e.g., Phenylpiperazine derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces Activation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A receptor signaling pathway.

D2_Signaling Ligand D2 Antagonist (e.g., Phenylpiperazine derivative) Receptor Dopamine D2 Receptor Ligand->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Relieves Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Relieves Inhibition (βγ subunit) cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx

Caption: Dopamine D2 receptor signaling pathway.

Alpha1_Signaling Ligand α1 Antagonist (e.g., Phenylpiperazine derivative) Receptor α1-Adrenergic Receptor Ligand->Receptor Blocks G_protein Gq/11 Protein Receptor->G_protein Prevents Activation PLC Phospholipase C G_protein->PLC Prevents Activation PIP2 PIP2 PLC->PIP2 No Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER No Binding PKC Protein Kinase C DAG->PKC No Activation Ca_release Ca2+ Release ER->Ca_release No Release Ca_release->PKC No Activation Cellular_Response Cellular Response PKC->Cellular_Response No Effect

Caption: α1-Adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Example: 5-HT1A Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

Materials:

  • Radioligand: [³H]-WAY-100635 (a selective 5-HT1A antagonist).[8][9]

  • Membrane Preparation: Rat hippocampal membranes or membranes from cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-HT.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or 10 µM 5-HT (for non-specific binding)

    • [³H]-WAY-100635 (final concentration typically 0.1-0.5 nM)

    • Membrane preparation (20-50 µg of protein per well)

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/s-Coupled Receptors

This protocol outlines a method to measure changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, typically for assessing the functional activity of compounds at Gi-coupled (e.g., 5-HT1A, D2) or Gs-coupled receptors.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the receptor of interest.

  • Assay Medium: HBSS or other suitable buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Forskolin (B1673556): (For Gi-coupled receptors) to stimulate basal cAMP levels.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen based kits.[1]

  • Plate Reader: Compatible with the chosen detection kit.

Protocol for a Gi-coupled Receptor (e.g., 5-HT1A):

  • Seed the cells in a 96- or 384-well plate and grow to confluence.

  • Replace the culture medium with assay medium.

  • Add serial dilutions of the test compound (agonist) to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • For agonists, generate a dose-response curve and calculate the EC50 value (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonists, determine the IC50 value (concentration that inhibits 50% of the agonist response) and calculate the Kb (antagonist dissociation constant).

Functional Assay: Inositol (B14025) Monophosphate (IP1) Measurement for Gq-Coupled Receptors

This protocol is for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the phospholipase C pathway, to assess the functional activity at Gq-coupled receptors (e.g., α1-adrenergic).

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the receptor of interest.

  • Stimulation Buffer: HBSS or similar buffer.

  • Lithium Chloride (LiCl): To inhibit the degradation of IP1.[10]

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • IP1 Detection Kit: e.g., IP-One HTRF assay kit.[6][11]

  • Plate Reader: HTRF-compatible.

Protocol:

  • Plate and grow cells in a suitable microplate.

  • Remove the culture medium and add the stimulation buffer containing LiCl.

  • Add serial dilutions of the test compound (agonist) or pre-incubate with an antagonist before adding a known agonist.

  • Incubate at 37°C for 60 minutes.

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

  • Incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

  • Generate dose-response curves and calculate EC50/IC50 values as described for the cAMP assay.

In Vivo Pharmacological Profiling

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy and side-effect profiles in living organisms. The choice of behavioral models depends on the in vitro pharmacological profile of the compound.

  • For compounds with high 5-HT1A receptor affinity (agonists/partial agonists):

    • Elevated Plus Maze: To assess anxiolytic-like effects. An increase in the time spent in the open arms is indicative of anxiolysis.

    • Forced Swim Test / Tail Suspension Test: To evaluate antidepressant-like activity. A decrease in immobility time suggests an antidepressant effect.[12]

  • For compounds with high D2 receptor affinity (antagonists):

    • Apomorphine-Induced Climbing in Mice: To assess antipsychotic-like activity. Inhibition of climbing behavior induced by the dopamine agonist apomorphine (B128758) is a classic screen for D2 antagonists.

    • Catalepsy Test: To evaluate extrapyramidal side effects (motor stiffness). The time a rodent remains in an awkward posture is measured.

  • For compounds with a mixed receptor profile: A battery of tests is often employed to create a comprehensive behavioral fingerprint of the compound.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel CNS-active agents. The pharmacological profile of its derivatives can be finely tuned through chemical modifications, leading to compounds with a wide range of affinities and functional activities at serotonin, dopamine, and adrenergic receptors. A systematic approach to their pharmacological evaluation, employing a combination of in vitro binding and functional assays followed by in vivo behavioral models, is essential for identifying promising drug candidates and elucidating their mechanisms of action. This guide provides a foundational framework for researchers in the field, outlining the key experimental methodologies and summarizing the current understanding of the complex pharmacology of this important class of compounds.

References

1-Phenylpiperazine as a Precursor in Psychoactive Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. The synthesis and distribution of psychoactive substances are subject to strict legal regulations. All procedures described herein should only be carried out in a licensed and appropriately equipped laboratory setting, in full compliance with all applicable laws and regulations.

Introduction

1-Phenylpiperazine and its derivatives represent a significant class of chemical building blocks in the development of various psychoactive compounds. The versatility of the phenylpiperazine scaffold has been exploited in the synthesis of both legitimate pharmaceuticals and clandestinely produced designer drugs. This technical guide provides an in-depth overview of the role of this compound as a precursor, detailing the synthesis of key psychoactive drugs, analytical methodologies for their characterization, and relevant quantitative data.

The core structure of this compound allows for substitutions on both the phenyl ring and the second nitrogen atom of the piperazine (B1678402) moiety, leading to a wide array of compounds with diverse pharmacological activities. This guide will focus on two prominent examples of pharmaceuticals derived from substituted phenylpiperazines, aripiprazole (B633) and trazodone, as well as common designer drugs such as m-chlorophenylpiperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Pharmaceutical Synthesis

The synthesis of pharmaceuticals utilizing phenylpiperazine precursors is a well-established process in industrial settings, characterized by multi-step reactions that require precise control over reaction conditions to ensure high yield and purity.

Aripiprazole Synthesis

Aripiprazole, an atypical antipsychotic, is synthesized using 1-(2,3-dichlorophenyl)piperazine (B491241) as a key intermediate. The most common synthetic route involves the N-alkylation of this piperazine derivative with a quinolinone moiety.[1][2]

Synthesis Pathway of Aripiprazole

Aripiprazole_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Condensation 2,3-Dichloroaniline 2,3-Dichloroaniline 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 2,3-Dichloroaniline->1-(2,3-dichlorophenyl)piperazine Cyclization bis(2-chloroethyl)amine (B1207034) bis(2-chloroethyl)amine bis(2-chloroethyl)amine->1-(2,3-dichlorophenyl)piperazine Aripiprazole Aripiprazole 1-(2,3-dichlorophenyl)piperazine->Aripiprazole N-Alkylation 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Etherification 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one->Aripiprazole

Synthesis of Aripiprazole

Step 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride [3]

  • In a 500ml reaction vessel, combine 10g of 2,3-dichloronitrobenzene (B165493) and 9.3g of bis(2-chloroethyl)amine hydrochloride.

  • Add 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium (B1175870) chloride, and 125ml of purified water.

  • Introduce 0.90g of potassium iodide and 1.68g of tetrabutylammonium (B224687) bromide as phase transfer catalysts.

  • Heat the mixture to 130°C and maintain this temperature for 20 hours.

  • After cooling to room temperature, filter the mixture by suction.

  • To the mother liquor, add 100ml of acetone (B3395972) and stir for 1.5 hours to induce crystallization.

  • Collect the crude product by suction filtration and dry to yield the solid product.

Step 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [2]

  • Prepare a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 3 molar equivalents of 1,4-dibromobutane.

  • Add potassium carbonate incrementally to the mixture.

  • After the reaction is complete, the mixture is worked up with ethyl acetate (B1210297).

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is purified by recrystallization to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Step 3: Final Synthesis of Aripiprazole [4]

  • Dissolve 36.0 g of potassium carbonate in 600 ml of water.

  • Add 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride to the solution.

  • Heat the mixture with stirring at 90 to 95°C for approximately 4 hours.

  • Cool the reaction mixture to about 40°C.

  • Collect the deposited crystals by filtration to obtain aripiprazole.

ParameterValueReference
Yield (Step 1) 68.0%[3]
Purity (HPLC, Step 1) 99.0%[3]
Yield (Final Product) 85-90%[5]
Purity (HPLC, Final) >99.3%[5]
Trazodone Synthesis

Trazodone, an antidepressant, is synthesized from 1-(3-chlorophenyl)piperazine (B195711). The synthesis involves the reaction of this precursor with a triazolopyridine derivative.[6]

Synthesis Pathway of Trazodone

Trazodone_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Condensation 1-(3-chlorophenyl)piperazine 1-(3-chlorophenyl)piperazine 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine 1-(3-chlorophenyl)piperazine->1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Alkylation 1-bromo-3-chloropropane (B140262) 1-bromo-3-chloropropane 1-bromo-3-chloropropane->1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Trazodone Trazodone 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine->Trazodone Condensation [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one->Trazodone

Synthesis of Trazodone

Step 1: Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

  • To a solution of 42.8 g of sodium hydroxide (B78521) in 500 ml of water, add 100 g of 1-(3-chlorophenyl)piperazine hydrochloride at 25-35°C and stir.

  • Add 203 g of 1-bromo-3-chloropropane to the reaction mixture at 25-35°C and continue stirring.

  • Add cyclohexane (B81311) to the reaction mixture and separate the organic and aqueous layers.

  • Extract the aqueous layer with cyclohexane.

  • Combine the organic layers and add aqueous hydrochloric acid solution at 25-30°C and stir.

  • Filter the precipitated solid and wash with cyclohexane to yield the intermediate.

Step 2: Synthesis of Trazodone

  • To a mixture of 14.4 g of[1][7][8]triazolo[4,3-a]pyridin-3(2H)-one and 180 ml of isopropyl alcohol, add 30.81 g of sodium carbonate at 25-30°C and stir.

  • Add 30 g of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and 1.5 g of Tetrabutylammonium Bromide to the reaction mixture at 25-30°C.

  • Heat the reaction mixture to 80-85°C and stir at this temperature.

  • Cool the reaction mixture to 60-70°C.

  • Add a solution of 2.61 g of sodium methoxide (B1231860) in 30 ml of isopropyl alcohol to the reaction mixture and stir at the same temperature.

  • Filter the mixture and wash with isopropyl alcohol at 60-70°C to obtain trazodone.

ParameterValueReference
Yield (Step 1) 115 g (from 100g precursor)[6]
Yield (Step 2) 28.5 g (from 30g precursor)[7]

Designer Drug Synthesis

The synthesis of designer drugs based on the this compound scaffold is often carried out in clandestine laboratories. These syntheses are typically less complex than pharmaceutical manufacturing and aim to produce psychoactive substances that mimic the effects of controlled drugs. Common examples include m-chlorophenylpiperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

General Synthesis Pathway for Designer Phenylpiperazines

Designer_Drug_Synthesis cluster_0 Starting Materials cluster_1 Synthesis Substituted Aniline Substituted Aniline Substituted Phenylpiperazine Substituted Phenylpiperazine Substituted Aniline->Substituted Phenylpiperazine Cyclization bis(2-chloroethyl)amine bis(2-chloroethyl)amine bis(2-chloroethyl)amine->Substituted Phenylpiperazine

General synthesis of designer drugs
m-Chlorophenylpiperazine (mCPP)

mCPP is a psychoactive substance that has been identified as an adulterant in illicit drug markets.[9] Its synthesis typically involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or a similar cyclizing agent.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

TFMPP is another designer drug often found in combination with other psychoactive substances.[10] Its synthesis follows a similar pathway to mCPP, starting with 3-(trifluoromethyl)aniline.

CompoundPrecursorTypical Reaction
mCPP m-ChloroanilineCyclization with bis(2-chloroethyl)amine
TFMPP 3-(Trifluoromethyl)anilineCyclization with bis(2-chloroethyl)amine

Analytical Characterization

The identification and quantification of this compound and its derivatives are crucial in both pharmaceutical quality control and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For piperazine derivatives, derivatization is often employed to improve chromatographic properties.[11]

  • Sample Preparation: Perform solid-phase extraction of the sample.

  • Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA). Incubate at 70°C for 30 minutes.

  • Analysis: Dissolve the dried residue in 100 µL of ethyl acetate and inject 1 µL into the GC-MS system.

CompoundRetention Time (min)Key m/z ionsReference
BZP -91, 134, 176, 56[12]
mCPP 10.8154, 196, 138, 57[12][13]
TFMPP -188, 230, 172, 145[12]

Retention times are column and method dependent and are therefore not uniformly reported across different studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the quantification of phenylpiperazine derivatives. The phenyl group provides a chromophore that allows for sensitive UV detection.

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and diethylamine (B46881) in the ratio of 90:10:0.1 (v/v/v).

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm).

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

ParameterValueReference
Limit of Detection 30 ppm
Limit of Quantification 90 ppm
Recovery 104.87-108.06%

Conclusion

This compound and its substituted analogs are fundamental precursors in the synthesis of a wide range of psychoactive substances, from life-saving pharmaceuticals to illicit designer drugs. The understanding of their synthesis pathways and analytical characterization is of paramount importance for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a comprehensive overview of the current state of knowledge in this field. Continued research and the development of more sophisticated analytical techniques will be crucial for both the advancement of pharmaceutical science and the monitoring of emerging trends in illicit drug manufacturing.

References

The Neuropharmacology of N-Phenylpiperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylpiperazine compounds represent a versatile class of molecules with a broad spectrum of activity across various G-protein coupled receptors (GPCRs), making them a subject of intense interest in neuropharmacology and drug development. This technical guide provides an in-depth analysis of the neuropharmacological properties of N-phenylpiperazine derivatives, focusing on their interactions with key adrenergic, dopaminergic, and serotonergic receptors. This document summarizes quantitative binding and functional data, details essential experimental protocols for their characterization, and visualizes the intricate signaling pathways they modulate.

Introduction

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS). These compounds are recognized for their ability to interact with a variety of neurotransmitter receptors, including but not limited to α-adrenergic, dopamine (B1211576), and serotonin (B10506) receptors. Their diverse pharmacological profiles, ranging from agonism and partial agonism to antagonism, underscore their potential for treating a wide array of neurological and psychiatric disorders. Understanding the nuanced structure-activity relationships (SAR) and the downstream signaling consequences of receptor interaction is paramount for the rational design of novel therapeutics with improved efficacy and selectivity.

Receptor Binding and Functional Activity of N-Phenylpiperazine Derivatives

The pharmacological effects of N-phenylpiperazine compounds are dictated by their affinity and efficacy at specific receptor subtypes. This section presents a compilation of quantitative data for representative N-phenylpiperazine derivatives, offering a comparative overview of their receptor interaction profiles.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various N-phenylpiperazine compounds at key CNS receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax %)Reference
1-Phenylpiperazine5-HT1A380--[1]
1-(2-Methoxyphenyl)piperazine (oMeOPP)5-HT1A1.8--Not specified in search results
1-(3-Chlorophenyl)piperazine (mCPP)5-HT1A13--Not specified in search results
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)5-HT1A2.5--Not specified in search results
Sunepitron5-HT1A0.81.2100 (Agonist)Not specified in search results
FAUC 2135-HT1A0.20.580 (Partial Agonist)Not specified in search results
N-(4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)phenyl)-6-methylbenzo[d][2][3]dioxole-5-sulfonamide (5c)D2120--[4]
N-(4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)phenyl)-6-methylbenzo[d][2][3]dioxole-5-sulfonamide (5c)D380--[4]
N-(4-((4-Phenylpiperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5d)D2250--[4]
N-(4-((4-Phenylpiperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5d)D3150--[4]
N-(4-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5e)D280--[4]
N-(4-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d][2][3]dioxole-5-sulfonamide (5e)D350--[4]
6aD2>1000--[5]
6aD32.1--[5]
7aD2>1000--Not specified in search results
7aD33.5--Not specified in search results
Naftopidilα1A-adrenoceptor5.8--Not specified in search results
Tamsulosinα1A-adrenoceptor0.2--Not specified in search results

Key Signaling Pathways

N-phenylpiperazine compounds elicit their physiological effects by modulating intracellular signaling cascades upon binding to their target receptors. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the α1-adrenergic, D2 dopamine, and 5-HT1A serotonin receptors.

α1-Adrenergic Receptor Signaling

alpha1_adrenergic_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling N-Phenylpiperazine N-Phenylpiperazine Alpha1_Receptor α1-Adrenergic Receptor N-Phenylpiperazine->Alpha1_Receptor Binds to Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Target Proteins

D2 Dopamine Receptor Signaling

D2_dopamine_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling N-Phenylpiperazine N-Phenylpiperazine D2_Receptor D2 Dopamine Receptor N-Phenylpiperazine->D2_Receptor Binds to Gi Gi D2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Conversion of ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cellular_Response Decreased Phosphorylation of Target Proteins

5-HT1A Serotonin Receptor Signaling

FHT1A_serotonin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling N-Phenylpiperazine N-Phenylpiperazine FHT1A_Receptor 5-HT1A Serotonin Receptor N-Phenylpiperazine->FHT1A_Receptor Binds to Gi Gi FHT1A_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Conversion of ATP to K_ion K⁺ GIRK->K_ion Increases Efflux of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Detailed Experimental Protocols

The characterization of N-phenylpiperazine compounds relies on a suite of well-established in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of an N-phenylpiperazine derivative at a target receptor.

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand (e.g., [³H]-prazosin for α1-adrenoceptors, [³H]-spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

    • Unlabeled test compound (N-phenylpiperazine derivative).

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Scintillation vials and scintillation cocktail.

    • Glass fiber filters.

    • Filtration manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either buffer, test compound, or the non-specific binding control.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This functional assay determines the ability of a compound to activate a G-protein coupled receptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of an N-phenylpiperazine derivative as an agonist or partial agonist at a GPCR.

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein and can be quantified.

  • Materials:

    • Cell membranes expressing the receptor and G-protein of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound (N-phenylpiperazine derivative).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

    • Other materials are the same as for the radioligand displacement assay.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube, add the cell membranes, GDP, and the test compound.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction, filter, and wash as described for the radioligand binding assay.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting sigmoidal curve using non-linear regression analysis.

In Vivo Behavioral Assays

This model is used to assess the central stimulant and antipsychotic-like activity of compounds.

  • Objective: To evaluate the effect of an N-phenylpiperazine derivative on amphetamine-induced stereotyped behaviors.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Acclimatize the rats to the testing environment (e.g., individual transparent observation cages).

    • Administer the test compound (N-phenylpiperazine derivative) or vehicle via the desired route (e.g., intraperitoneally, orally).

    • After a specific pretreatment time, administer a standard dose of d-amphetamine (e.g., 5 mg/kg, i.p.).

    • Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a defined period (e.g., every 10 minutes for 2 hours).

  • Scoring: A rating scale is typically used, for example: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing and head movements; 3 = stereotyped activity with continuous sniffing and head movements; 4 = stereotyped activity with licking or biting of the cage.

  • Data Analysis: Compare the stereotypy scores between the test compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

This test is used to screen for compounds with potential antipsychotic (neuroleptic) activity.

  • Objective: To assess the cataleptic effects of an N-phenylpiperazine derivative.

  • Animals: Male Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • At various time points after administration, gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time the mouse remains in this unnatural posture (the cataleptic time). A cut-off time (e.g., 180 seconds) is usually set.

  • Data Analysis: Compare the cataleptic time between the test compound-treated group and the vehicle-treated group.

This model is used to assess dopaminergic agonist or antagonist activity.

  • Objective: To evaluate the effect of an N-phenylpiperazine derivative on the hypothermic response induced by the dopamine agonist apomorphine (B128758).

  • Animals: Male Swiss albino mice.

  • Procedure:

    • Measure the baseline rectal temperature of the mice.

    • Administer the test compound or vehicle.

    • After a specific pretreatment time, administer a standard dose of apomorphine (e.g., 16 mg/kg, s.c.).

    • Measure the rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) after apomorphine administration.

  • Data Analysis: Compare the change in rectal temperature from baseline between the test compound-treated group and the vehicle-treated group.

Conclusion

The N-phenylpiperazine scaffold remains a cornerstone in the development of neuropharmacological agents. This guide has provided a comprehensive overview of their interaction with key CNS receptors, the downstream signaling pathways they modulate, and the experimental methodologies crucial for their characterization. The presented data and protocols offer a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this important class of compounds for the treatment of neurological and psychiatric disorders. The visualization of signaling pathways and the detailed experimental procedures aim to empower researchers in their quest to design more selective and efficacious N-phenylpiperazine-based therapeutics.

References

1-Phenylpiperazine: A Comprehensive Toxicological and Safety Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction

1-Phenylpiperazine (CAS No. 92-54-6) is a chemical compound featuring a phenyl group attached to a piperazine (B1678402) ring. It serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system, including antidepressants and antipsychotics.[1] Its structural similarity to amphetamine and its role as a monoamine releasing agent underscore the importance of a thorough understanding of its toxicological and safety profile for researchers, scientists, and professionals involved in drug development.[2] This technical guide provides a comprehensive overview of the available toxicological data, detailed experimental methodologies for key studies, and an examination of the signaling pathways involved in its mechanism of action.

Toxicological Data Summary

The toxicological profile of this compound is characterized by moderate to high acute toxicity. The available quantitative data from various studies are summarized in the tables below for ease of comparison.

Table 1: Acute Toxicity Data
TestSpeciesRouteLD50GHS CategoryReference
Acute Oral ToxicityRatOral210 mg/kgCategory 3[2][3][4]
Acute Dermal ToxicityRabbitDermal140 mg/kgCategory 2[3]
Acute ToxicityMouseIntraperitoneal1300 mg/kg-[3][4]

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Hazard Statements:

  • H301: Toxic if swallowed. [4][5]

  • H310 / H311: Fatal / Toxic in contact with skin. [4][5]

  • H314: Causes severe skin burns and eye damage. [4][5]

Table 2: Irritation Data
TestSpeciesExposureResultReference
Skin IrritationRabbit24 hoursSevere Irritation[3]
Eye IrritationRabbit24 hoursSevere Irritation[3]

Human Health Effects

Exposure to this compound can lead to a range of adverse health effects, primarily impacting the central nervous system. Acute exposure may cause dizziness, headache, nausea, and in more severe cases, tremors and convulsions.[1] It is a corrosive substance that can cause severe burns to the skin, eyes, and mucous membranes upon contact.[3][4] Ingestion can result in severe burns to the mouth and throat, with a risk of perforation of the esophagus and stomach.[3] Chronic exposure may lead to dermatitis and conjunctivitis, and there is concern for potential neurotoxic and hepatotoxic effects with long-term exposure, although comprehensive data is limited.[1][3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a notable lack of comprehensive data regarding the genotoxicity, carcinogenicity, and reproductive toxicity of this compound itself.

  • Genotoxicity: Most safety data sheets indicate that there is no data available on the mutagenicity of this compound.[4] However, a study on a structurally related compound, N-acryloyl-N'-phenylpiperazine, which contains the this compound moiety, has suggested that aromatic tertiary amines may have aneugenic potential, meaning they could cause a loss or gain of whole chromosomes.

  • Carcinogenicity: this compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC).[1][4] However, due to structural similarities with other bioactive piperazine analogs, it is considered a substance of toxicological interest.[1]

  • Reproductive Toxicity: There is currently no available data on the reproductive toxicity of this compound.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the toxic effects of this compound on the central nervous system involves its interaction with monoamine transporters. It acts as a monoamine releasing agent, affecting the human serotonin (B10506) transporter (hSERT), dopamine (B1211576) transporter (hDAT), and norepinephrine (B1679862) transporter (hNET).[6][7]

This compound inhibits the reuptake of these neurotransmitters from the synaptic cleft and also reverses their transport, leading to an increased concentration of serotonin, dopamine, and norepinephrine in the synapse.[6] This surge in monoaminergic neurotransmission is responsible for its stimulant and neurotoxic effects.

The interaction of this compound with these transporters is a key event in its toxicity. The subsequent downstream signaling events are complex and can lead to a variety of cellular responses, including excitotoxicity and oxidative stress, which may contribute to neuronal damage with high or prolonged exposure.

Another aspect of its biological activity is its ability to act as an intestinal permeation enhancer. This effect is thought to be mediated through an interaction with serotonin receptors on the apical surface of the intestinal epithelium, leading to a modulation of tight junction complexes.[8]

This compound Signaling Pathway cluster_synapse Synaptic Cleft 1PP This compound Monoamine_Transporter Monoamine Transporter (SERT, DAT, NET) 1PP->Monoamine_Transporter Inhibits & Reverses Monoamines_Synapse Increased Synaptic Monoamines (Serotonin, Dopamine, Norepinephrine) Monoamine_Transporter->Monoamines_Synapse Leads to Postsynaptic_Receptor Postsynaptic Receptors Monoamines_Synapse->Postsynaptic_Receptor Activates Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Initiates Neurotoxic_Effects Neurotoxic Effects (Excitotoxicity, Oxidative Stress) Neuronal_Signaling->Neurotoxic_Effects Can lead to Acute_Oral_Toxicity_Workflow cluster_protocol Acute Oral Toxicity (OECD 401) start Animal Selection (Rats, Fasted) dosing Single Oral Dose (Gavage, Multiple Dose Levels) start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy analysis LD50 Calculation necropsy->analysis

References

The Solubility of 1-Phenylpiperazine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-phenylpiperazine in various organic solvents. This compound is a key intermediate in the synthesis of numerous pharmaceuticals, particularly psychoactive drugs that modulate serotonin (B10506) and dopamine (B1211576) receptors.[1][2] A thorough understanding of its solubility is critical for its application in organic synthesis, formulation development, and medicinal chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol [3]
Appearance Clear, colorless to yellow liquid[3][4]
Boiling Point 286 °C (lit.)[3][4][5]
Density 1.062 g/mL at 25 °C (lit.)[3][4][5][6]
pKa 8.71 (+1) at 25°C

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar piperazine (B1678402) ring and a nonpolar phenyl group, its solubility behavior can be predicted and has been qualitatively described in several sources. The compound is generally characterized as being soluble in many common organic solvents and sparingly soluble to insoluble in water.[1][7][8]

The following table summarizes the qualitative solubility of this compound in various organic solvents. For drug development and research purposes, it is highly recommended to determine the quantitative solubility in the specific solvent system and conditions of interest using the experimental protocols outlined in the subsequent section.

Solvent ClassSolventQualitative Solubility
Alcohols MethanolSoluble[9]
EthanolSoluble[1][10]
IsopropanolLikely Soluble
Ketones AcetoneSoluble[10]
Esters Ethyl AcetateLikely Soluble
Ethers Diethyl EtherSoluble[11]
Tetrahydrofuran (THF)Likely Soluble
Halogenated Solvents ChloroformSoluble[1]
DichloromethaneSoluble
Aromatic Hydrocarbons TolueneLikely Soluble
Aliphatic Hydrocarbons HexaneLikely Insoluble/Slightly Soluble
Aqueous WaterInsoluble/Slightly Soluble[7][8][11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for determining the solubility of this compound. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial.

    • Place the container in a constant temperature shaker or orbital incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[12][13][14][15]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification of Solute Concentration:

    • The concentration of this compound in the diluted solution can be determined using a suitable analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Quantification by UV-Vis Spectrophotometry

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, as described by the Beer-Lambert law.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Analysis of the Saturated Solution:

    • Measure the absorbance of the diluted, filtered saturated solution at the λmax.

    • Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by UV-Vis analysis.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess This compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 Agitation sep1 Settle undissolved solid prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Prepare dilutions of filtered saturated solution sep2->ana1 ana2 Measure absorbance by UV-Vis ana1->ana2 ana3 Calculate concentration using calibration curve ana2->ana3 res1 Determine Solubility ana3->res1

Caption: Workflow for Solubility Determination.

Signaling Pathway of this compound Derivatives

This compound and its derivatives are known to interact with serotonergic and dopaminergic systems in the central nervous system. Many of these compounds act as ligands for serotonin (5-HT) and dopamine (D2) receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, representative signaling pathway following the activation of a Gq-coupled 5-HT2A receptor by a this compound derivative.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_response Cellular Response ligand This compound Derivative receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er ER ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates response Downstream Signaling & Physiological Effects pkc->response ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates

Caption: Gq-Coupled 5-HT2A Receptor Signaling.

Similarly, phenylpiperazine derivatives can interact with dopamine D2 receptors, which are typically Gi-coupled. The following diagram illustrates this inhibitory pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response ligand This compound Derivative receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Gi Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Downstream Signaling pka->response

Caption: Gi-Coupled Dopamine D2 Receptor Signaling.

References

1-Phenylpiperazine as a Rigid Analogue of Amphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-phenylpiperazine (1-PP) as a rigid analogue of amphetamine. It covers the synthesis, pharmacological properties, and comparative analysis of 1-PP against amphetamine, with a focus on its interaction with monoamine transporters. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Rationale for Rigid Analogues

The study of rigid analogues is a cornerstone of medicinal chemistry, providing valuable insights into the bioactive conformations of flexible molecules like amphetamine. By restricting the conformational freedom of a molecule, researchers can probe the specific spatial arrangements required for receptor binding and functional activity. This compound serves as a classic example of a conformationally restricted analogue of amphetamine, where the ethylamine (B1201723) side chain is incorporated into a piperazine (B1678402) ring. This guide will dissect the chemical and pharmacological similarities and differences between these two compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The Buchwald-Hartwig amination is a modern and efficient approach.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of an aryl halide with piperazine.

Materials:

  • Aryl halide (e.g., chlorobenzene (B131634) or bromobenzene)

  • Piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine (B1218219) ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Comparative Pharmacology: this compound vs. Amphetamine

Both this compound and amphetamine exert their primary effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). They act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

Data Presentation: Monoamine Release Potency

The following table summarizes the half-maximal effective concentrations (EC₅₀) for d-amphetamine and this compound in inducing the release of dopamine, norepinephrine, and serotonin. The data is derived from studies using rat brain synaptosomes.[1]

CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)
d-Amphetamine24.77.21766
This compound2530186880

Data from Severinsen et al., 2012.[1]

This data quantitatively demonstrates that while both compounds act as monoamine releasing agents, d-amphetamine is significantly more potent at DAT and NET compared to this compound.[1] Conversely, this compound is more potent at SERT than d-amphetamine.

Experimental Protocol: Monoamine Release Assay

This protocol outlines a general method for measuring neurotransmitter release from synaptosomes, based on the principles used in the cited literature.[1]

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, or whole brain)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compounds (d-amphetamine, this compound)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Neurotransmitter Loading:

    • Incubate the synaptosomes with a low concentration of the desired radiolabeled neurotransmitter (e.g., 10 nM [³H]dopamine) for 15 minutes at 37°C to allow for uptake.

  • Release Assay:

    • Wash the loaded synaptosomes with fresh KRH buffer to remove excess radiolabel.

    • Aliquot the washed synaptosomes into tubes containing various concentrations of the test compound (d-amphetamine or this compound) or buffer (for basal release).

    • Incubate for 10 minutes at 37°C to induce neurotransmitter release.

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Quantification:

    • Measure the amount of radioactivity in the supernatant (released neurotransmitter) and in the synaptosomal pellet (retained neurotransmitter) using a liquid scintillation counter.

    • Calculate the percentage of total neurotransmitter released for each concentration of the test compound.

    • Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

Behavioral Pharmacology: Locomotor Activity

Psychostimulants like amphetamine characteristically increase locomotor activity in rodents. This behavioral assay is a crucial tool for assessing the in vivo effects of novel compounds and comparing them to established stimulants.

Experimental Protocol: Rodent Locomotor Activity Test

This protocol describes a standard method for assessing drug-induced changes in locomotor activity.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition software

  • Test compounds (d-amphetamine, this compound) dissolved in a suitable vehicle (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituation: Acclimate the rats to the locomotor activity chambers for at least 60 minutes on one or more days prior to the test day to reduce novelty-induced hyperactivity.

  • Baseline Activity: On the test day, place the rats in the chambers and record their locomotor activity for a 30-60 minute baseline period.

  • Drug Administration: Remove the rats from the chambers, administer the test compound or vehicle via i.p. injection, and immediately return them to the chambers.

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes post-injection.

  • Data Analysis: Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group. Plot the time course of activity and calculate the total activity over the recording period.

Signaling Pathways and Logical Relationships

The interaction of amphetamine and this compound with monoamine transporters initiates a cascade of intracellular events. The following diagrams illustrate these pathways and the logical relationship between the two compounds.

G cluster_synthesis Synthesis of this compound ArylHalide Aryl Halide Catalyst Pd Catalyst + Ligand + Base ArylHalide->Catalyst Piperazine Piperazine Piperazine->Catalyst Product This compound Catalyst->Product Buchwald-Hartwig Amination

Synthesis of this compound via Buchwald-Hartwig Amination.

G cluster_workflow Monoamine Release Assay Workflow Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization in Sucrose Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (17,000 x g) Supernatant1->Centrifugation2 Synaptosomes Resuspend Synaptosomes in KRH Buffer Centrifugation2->Synaptosomes Loading Incubate with [³H]Neurotransmitter Synaptosomes->Loading Washing Wash Synaptosomes Loading->Washing Incubation Incubate with Test Compound Washing->Incubation Separation Separate Supernatant and Pellet Incubation->Separation Quantification Quantify Radioactivity (LSC) Separation->Quantification Analysis Calculate % Release and EC₅₀ Quantification->Analysis

Experimental workflow for the monoamine release assay.

G cluster_pathway Amphetamine/1-PP Action at the Dopamine Transporter Drug Amphetamine or This compound DAT Dopamine Transporter (DAT) Drug->DAT Substrate for Reverse Transport DA_vesicle Dopamine in Vesicles Drug->DA_vesicle Disrupts Vesicular Storage (VMAT2) DA_synapse Synaptic Dopamine DAT->DA_synapse Dopamine Efflux DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_cytosol->DAT D2R Postsynaptic D2 Receptor DA_synapse->D2R Binding Signaling Downstream Signaling D2R->Signaling Activation

Simplified signaling pathway at the dopamine transporter.

Conclusion

This compound serves as a valuable pharmacological tool for understanding the structure-activity relationships of amphetamine-like psychostimulants. Its rigid structure provides a conformationally defined probe for the monoamine transporters. While it shares the monoamine releasing properties of amphetamine, its distinct potency profile, particularly its lower potency at DAT and NET and higher potency at SERT, highlights the subtle but critical influence of molecular conformation on transporter interaction. The experimental protocols and comparative data presented in this guide offer a foundation for further research into the design and development of novel central nervous system agents.

References

In Silico Prediction of 1-Phenylpiperazine Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous drugs targeting the central nervous system (CNS).[1][2][3] Its derivatives are well-known for their activity at aminergic G-protein coupled receptors (GPCRs), including serotonin, dopamine (B1211576), and adrenergic receptors.[2][4] However, this structural motif is notoriously promiscuous, frequently leading to interactions with unintended biological targets.[5] These "off-target" effects are a major contributor to adverse drug reactions (ADRs) and a primary cause of late-stage drug candidate failure.

This technical guide provides an in-depth overview of in silico methodologies for the early prediction of off-target interactions for this compound and its derivatives. By leveraging computational tools, researchers can proactively identify potential liabilities, enabling the design of safer, more selective drug candidates. This document details a tiered strategy of computational approaches, from broad similarity-based screening to high-resolution molecular docking. Furthermore, it outlines the essential experimental protocols required to validate these computational hypotheses, providing a comprehensive framework for integrated off-target assessment in drug discovery.

The Phenylpiperazine Scaffold: A Profile of Promiscuity

This compound serves as a key intermediate and a privileged scaffold in the synthesis of pharmaceuticals, particularly psychoactive drugs such as antidepressants and antipsychotics.[6] Its pharmacological versatility stems from its ability to interact with a range of neurotransmitter receptors.[3] However, this same characteristic is responsible for its frequent off-target binding.

Commonly observed off-target activities for phenylpiperazine derivatives include interactions with:

  • Serotonergic (5-HT) Receptors: Beyond the intended target subtype, promiscuity across other 5-HT receptors is common.[5]

  • Adrenergic (α) Receptors: Significant affinity for α-adrenergic receptors is a well-documented liability for compounds targeting 5-HT1A receptors.[5]

  • Dopaminergic (D) Receptors: Cross-reactivity with dopamine receptor subtypes is prevalent.[5]

  • Ion Channels: The hERG potassium channel is a critical off-target, as inhibition can lead to severe cardiotoxicity. This interaction is often driven by the basic nitrogen atom and lipophilic aromatic groups present in the scaffold.[5]

Many approved drugs, including trazodone (B27368) and aripiprazole, are arylpiperazine derivatives that undergo metabolism to form 1-aryl-piperazine metabolites, which themselves possess significant pharmacological activity at various receptors.[7][8] This metabolic component adds another layer of complexity to predicting the overall off-target profile.

In Silico Methodologies for Off-Target Prediction

A robust in silico strategy for off-target prediction employs a hierarchical approach, starting with broad, computationally inexpensive methods and progressing to more detailed, resource-intensive techniques.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. They do not require knowledge of the 3D structure of the target protein.

  • 2D and 3D Similarity Searching: The structure of a this compound derivative is compared against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Methods like the Similarity Ensemble Approach (SEA) can predict potential targets by quantifying the similarity between a query molecule and sets of known ligands for a given target.[5][9]

  • Pharmacophore Modeling: This technique involves creating a 3D model that encapsulates the essential steric and electronic features required for a molecule to bind to a specific off-target. For example, a hERG channel pharmacophore can be generated and used to screen new phenylpiperazine compounds for potential binding.[5]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[10] By training a model on a dataset of molecules with known affinity for an off-target, it becomes possible to predict the activity of new, untested compounds like this compound derivatives.[11][12]

Structure-Based Approaches

When the three-dimensional structure of a potential off-target protein is available, structure-based methods can provide detailed insights into the binding mechanism.

  • Molecular Docking: This is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13] Docking this compound into the crystal structures of common off-targets (e.g., α1-adrenergic receptor, hERG channel) can predict whether a favorable interaction is likely and identify key amino acid residues involved in the binding.[5] This information can be invaluable for rationally designing out the unwanted interaction.

Systems-Based & Machine Learning Approaches

These advanced methods integrate large-scale data to predict the systemic consequences of off-target interactions.

  • Machine Learning: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (aNN) can be trained on vast chemogenomic datasets to learn complex relationships between chemical structures and target interactions.[9][10] These models can predict a wide range of potential off-targets for a given molecule.

  • Pathway Analysis: Once a set of potential off-targets has been predicted, these proteins can be mapped onto known biological and signaling pathways.[11] This analysis helps to predict the potential functional consequences of the off-target binding, such as cardiotoxicity, hepatotoxicity, or other adverse effects.[11][14]

Data Presentation: Known Off-Targets and Predictive Methods

To effectively utilize in silico predictions, it is crucial to have access to structured data for comparison and decision-making.

Table 1: Experimentally Determined Off-Target Affinities of Representative Phenylpiperazine Drugs

Compound Primary Target(s) Off-Target Assay Type Affinity (Ki, nM)
Aripiprazole D₂ (partial agonist), 5-HT₁ₐ (partial agonist) 5-HT₂ₐ Receptor Binding 3.4
5-HT₇ Receptor Binding 19
α₁-Adrenergic Receptor Binding 57
H₁ Receptor Binding 61
Trazodone 5-HT₂ₐ (antagonist), SERT (inhibitor) α₁-Adrenergic Receptor Binding 38
H₁ Receptor Binding 725
α₂-Adrenergic Receptor Binding 400
m-CPP (metabolite) 5-HT Receptors 5-HT₂ₐ Receptor Binding 31
5-HT₂ₒ Receptor Binding 1.2
5-HT₁ₐ Receptor Binding 138

Note: Data compiled from various pharmacological databases and literature sources. Affinities can vary based on experimental conditions.

Table 2: Summary of In Silico Off-Target Prediction Methods

Method Principle Data Requirement Advantages Limitations
Similarity Search Structurally similar molecules have similar activities. Large databases of known ligand-target interactions. Fast, computationally inexpensive, good for initial screening. Limited by the chemical space of the database; may miss novel scaffolds.
Pharmacophore Modeling Matches 3D arrangement of chemical features required for binding. A set of active ligands or a receptor structure. Identifies key interaction features; useful for virtual screening. Model quality is highly dependent on the input data.
QSAR Correlates chemical properties with biological activity. A training set of compounds with measured activity data. Predictive for congeneric series; provides quantitative estimates. Applicability domain is limited to structurally similar compounds.
Molecular Docking Simulates ligand binding into a protein's active site. 3D structure of the target protein. Provides detailed insight into binding mode and affinity. Scoring functions can be inaccurate; requires high-quality structures.

| Machine Learning | Learns complex patterns from large chemogenomic datasets. | Extensive, curated training data of actives and inactives. | Can identify non-obvious relationships; high predictive power. | Can be a "black box"; prone to overfitting if not validated carefully. |

Mandatory Visualizations

Visual workflows and pathway diagrams are essential for conceptualizing the complex processes involved in off-target prediction.

workflow cluster_in_silico In Silico Prediction Pipeline cluster_validation Experimental Validation Query Query Molecule (this compound Derivative) LigandBased Ligand-Based Screening (Similarity, Pharmacophore, QSAR) Query->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Query->StructureBased ML Machine Learning Models Query->ML HitList Prioritized List of Potential Off-Targets LigandBased->HitList StructureBased->HitList ML->HitList Pathway Pathway & Toxicity Analysis HitList->Pathway Binding Binding Assays (Determine Affinity, Ki) Pathway->Binding Functional Functional Assays (Agonism/Antagonism) Binding->Functional Tox Toxicity Assays (e.g., hERG, Cytotoxicity) Functional->Tox Result Confirmed Off-Target Profile Tox->Result

Caption: A generalized workflow for in silico off-target prediction and experimental validation.

gq_pathway Ligand Phenylpiperazine (Off-Target Agonist) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binds GProtein Gq Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Hypothetical signaling via the Gq pathway, a common off-target mechanism.

Experimental Protocols for In Silico Validation

Computational predictions remain hypotheses until they are confirmed through rigorous experimental testing. The following are standard protocols used to validate predicted off-target interactions.

Radioligand Binding Assay (for Affinity Determination)

Objective: To determine the binding affinity (Ki) of this compound for a predicted receptor off-target.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or tissue homogenates. Protein concentration is determined via a Bradford or BCA assay.

  • Assay Buffer: A buffer appropriate for the receptor is prepared (e.g., Tris-HCl with cofactors like MgCl₂).

  • Competition Binding: A constant concentration of a high-affinity radioligand (e.g., ³H-prazosin for α₁-receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound derivative).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the trapped radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology (for hERG Channel Inhibition)

Objective: To assess the potential of a this compound derivative to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

  • Cell Culture: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is cultured under standard conditions.

  • Electrophysiology Rig: The experiment is performed using a patch-clamp amplifier and data acquisition system.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled and filled with an intracellular solution.

  • Whole-Cell Configuration: A single cell is selected, and the micropipette is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion channel currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG tail currents. This typically involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step where the characteristic tail current is measured.

  • Compound Application: The baseline hERG current is recorded. Subsequently, the test compound (this compound derivative) is applied at various concentrations via a perfusion system.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are used to generate a concentration-response curve and determine the IC₅₀ value for hERG channel block.

Conclusion and Future Outlook

The this compound scaffold, while immensely valuable in drug discovery, presents a significant challenge due to its propensity for off-target interactions. A purely experimental approach to de-risking these compounds is both time-consuming and cost-prohibitive. This guide has outlined a comprehensive and technically robust in silico framework to predict and prioritize potential off-target liabilities early in the discovery process.

By integrating a suite of computational methods—from ligand- and structure-based approaches to machine learning and pathway analysis—researchers can build a detailed off-target profile for any this compound derivative. This predictive data serves as a critical filter, guiding the selection of compounds for synthesis and focusing precious experimental resources on validating the most credible threats. The subsequent application of gold-standard experimental protocols, such as binding assays and patch-clamp electrophysiology, is essential for confirming these in silico hypotheses.

Looking forward, the continued expansion of biological and chemical databases, coupled with advancements in artificial intelligence and high-performance computing, will further enhance the accuracy and scope of these predictive models.[10][15] The ultimate goal is a paradigm where off-target effects are not discovered by chance but are predicted and engineered out by design, leading to the development of safer and more effective medicines for patients.

References

The Phenylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique structural features allow for interaction with a diverse range of biological targets, leading to applications in neuroscience, oncology, and beyond. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylpiperazine derivatives, offering a comprehensive overview of the key structural modifications that influence their pharmacological profiles. This document details the experimental methodologies used to characterize these compounds and visualizes the intricate signaling pathways they modulate.

Structure-Activity Relationships of Phenylpiperazine Derivatives

The pharmacological activity of phenylpiperazine derivatives can be finely tuned by strategic modifications at three primary positions: the phenyl ring (Ar), the piperazine (B1678402) ring, and the nitrogen atom at the 4-position (N4). The following sections and tables summarize the quantitative SAR data for various biological targets.

Serotonergic Receptor Ligands (5-HT)

Phenylpiperazine derivatives are renowned for their interaction with serotonin (B10506) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, making them valuable for the treatment of depression, anxiety, and psychosis.

Table 1: SAR of Phenylpiperazine Derivatives at 5-HT1A Receptors

Compound/ModificationPhenyl Ring Substituent (Ar)N4-SubstituentReceptor Affinity (Ki, nM)Functional ActivityReference
BMY 73782-CH₃SpiroethylpKi = 10.57 (theoretical)Antagonist[1]
Derivative2-OCH(CH₃)₂, 3-ClSpiroethylpKi = 10.57 (theoretical)Antagonist[1]
Compound 9b-Biphenyl-like system23.9-[2]
Compound 12a-Biphenyl-like system41.5-[2]
2-Fluorophenylpiperazine2-FH199Low affinity[3]

Key SAR Insights for 5-HT1A Affinity:

  • Substitution on the phenyl ring is critical. Electron-withdrawing groups are generally favorable for antidepressant activity.[4]

  • A substituent at the 3-position with a positive field effect and higher molar refraction enhances binding affinity.[1]

  • A less hydrophobic substituent at the 4-position of the phenyl ring is beneficial.[1]

  • The nature of the N4-substituent, often a long-chain arylpiperazine (LCAP) moiety, significantly influences affinity and functional activity.[4]

Dopaminergic Receptor Ligands (D2, D3)

Antagonism and partial agonism at dopamine (B1211576) D2 and D3 receptors are key mechanisms for antipsychotic and mood-stabilizing drugs.

Table 2: SAR of Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors

Compound/ModificationPhenyl Ring Substituent (Ar)N4-SubstituentD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)D2/D3 SelectivityReference
Haloperidol (reference)--0.89--[5]
Aripiprazole (reference)--0.340.8-[5]
Cariprazine (reference)--0.490.085-[5]
Compound 4-Arylpiperazine with amide12.90.118~109[5]
Compound 93-CF₃4-Carboxamidobutyl-<1056[6]
Compound 12b-Biphenyl-like system17.0--[2]
Compound 6a2-F4-(Thiophen-3-yl)benzamide>400-fold lower than D31.4>400[3]

Key SAR Insights for D2/D3 Affinity and Selectivity:

  • The N-phenylpiperazine moiety is a key pharmacophore for both D2 and D3 receptors.[5]

  • An extended aryl ring system connected via a butylamide linker to the N4-position is crucial for high D3 selectivity over D2.[7]

  • Substitution on the phenyl ring, such as a 3-trifluoromethyl group, can enhance D3 affinity and selectivity.[6]

  • The amide function in the linker chain is often necessary for maximal D3 over D2 selectivity.[7]

Adrenergic Receptor Ligands (α1)

Phenylpiperazine derivatives, such as prazosin, are well-known α1-adrenergic receptor antagonists used in the treatment of hypertension and benign prostatic hyperplasia.

Table 3: SAR of Phenylpiperazine Derivatives at α1-Adrenergic Receptors

Compound/ModificationPhenyl Ring Substituent (Ar)Receptor SubtypeReceptor Affinity (pKi)Functional ActivityReference
Spiroethyl phenylpiperazine derivative3-Cl, 5-Clα1dHighAntagonist[1]
Compound 12Hydantoin-arylpiperazineα1A/α1DHighMultifunctional[8][9]
Compound 14Hydantoin-arylpiperazineα1A/α1DHigh (selective over α1B)Antagonist[8][9]

Key SAR Insights for α1-Adrenergic Affinity:

  • A less bulky group at the 3-position of the phenyl ring is advantageous for α1d affinity.[1]

  • The presence of a hydantoin (B18101) moiety can lead to multifunctional adrenergic-serotonin activity.[8][9]

  • Specific substitutions can confer selectivity for α1A/α1D over the α1B subtype, which may reduce cardiotoxic effects.[8][9]

Anticancer Activity

Recent studies have highlighted the potential of phenylpiperazine derivatives as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.

Table 4: Anticancer Activity of Phenylpiperazine Derivatives

Compound/ModificationCancer Cell LineIC50 (µM)Reference
Thiazolinylphenyl-piperazine 21MDA-MB231 (Breast)<25[10][11]
Thiazolinylphenyl-piperazine 22MDA-MB231 (Breast)<25[10][11]
Thiazolinylphenyl-piperazine 23MDA-MB231 (Breast)<25[10][11]
Thiazolinylphenyl-piperazine 24 (acetylated)MDA-MB231 (Breast)<25[10][11]
Phenylpiperazine derivativeLNCaP (Prostate)3.67[10]
Quinoxalinyl–piperazine 30Various human cancer lines-[10][11]
4-Acyl-2-substituted piperazine urea (B33335) 31MCF7 (Breast)-[12]
4-Acyl-2-substituted piperazine urea 32MCF7 (Breast)-[12]
4-Acyl-2-substituted piperazine urea 35MCF7 (Breast)-[12]
4-Acyl-2-substituted piperazine urea 37MCF7 (Breast)-[12]

Key SAR Insights for Anticancer Activity:

  • The nature of the aryl group at the N4-position of the piperazine ring significantly influences cytotoxic activity.[10]

  • Thiazolinylphenyl-piperazine derivatives have shown notable activity against breast cancer cell lines.[10][11]

  • Hybrid molecules incorporating other pharmacophores, such as quinoxaline, have demonstrated broad-spectrum anticancer effects.[10][11]

Intestinal Permeation Enhancement

Certain phenylpiperazine derivatives have been investigated for their ability to enhance the permeability of the intestinal epithelium, a crucial factor for the oral delivery of poorly absorbed drugs.

Table 5: Phenylpiperazine Derivatives as Intestinal Permeation Enhancers

CompoundConcentrationEffect on Caco-2 PermeabilityToxicity ProfileReference
1-Phenylpiperazine (PPZ)-Enhances transepithelial transportMinimal cytotoxicity[13]
1-Methyl-4-phenylpiperazine-Lower toxicity than PPZLower toxicity than PPZ[13]
1-(4-Methylphenyl)piperazine-Lower toxicity than PPZLower toxicity than PPZ[13]
Hydroxyl or primary amine substituted phenylpiperazines--Significantly increased toxicity[13]
Aliphatic substituted phenylpiperazines-Comparable to PPZComparable to PPZ[13]

Key SAR Insights for Intestinal Permeation Enhancement:

  • Aliphatic substitutions on the phenyl ring result in efficacy and toxicity profiles comparable to the parent this compound.[13]

  • Hydroxyl or primary amine substitutions on the phenyl ring significantly increase toxicity.[13]

  • Methylation at the N4-position or on the phenyl ring can lead to potent derivatives with lower toxicity.[13]

Analgesic Activity

The analgesic properties of phenylpiperazine derivatives have been demonstrated in various in vivo pain models.

Table 6: Analgesic Activity of Phenylpiperazine Derivatives in Animal Models

CompoundAnimal ModelDoseAnalgesic EffectReference
2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18)Mouse Writhing Test10, 20, 40 mg/kg>70% inhibition[14]
2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18)Mouse Hot Plate Test-116.0% increase in latency[14]
2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-phenylethanone (19)Mouse Writhing Test10 mg/kg75.2% inhibition[14]
2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-phenylethanone (19)Mouse Hot Plate Test-134.4% increase in latency[14]
LQFM-008Mouse Formalin Test15, 30 mg/kg p.o.Reduced licking time in both phases[15]
LQFM-008Mouse Tail Flick & Hot Plate Tests15, 30 mg/kg p.o.Increased latency to thermal stimulus[15]
Compound 29Formalin Test (Phase 2)ED50 = 0.78 mg/kgPotent analgesic effect[16]
Compound 29Spinal Nerve Ligation Model50 mg/kg24% MPE[16]
Compound 29Spinal Nerve Ligation Model100 mg/kg45% MPE[16]

Key SAR Insights for Analgesic Activity:

  • Substitution on the aryl group attached to the piperazine ring is a key determinant of analgesic potency.

  • Compounds with trifluoromethyl or dimethylphenyl substitutions have shown significant activity in both inflammatory and thermal pain models.[14]

  • The analgesic effects of some derivatives are mediated, at least in part, through the serotonergic pathway.[15]

Experimental Protocols

Synthesis of Phenylpiperazine Derivatives

A general synthetic route for 4-substituted this compound derivatives involves the N-substitution of a phenylpiperazine core. For example, the synthesis of acaricidal derivatives involves a multi-step process:

  • Sulfonylation: 2-substituted 4-methylaniline is reacted with chlorosulfonic acid.

  • Reduction: The resulting sulfonyl chloride is reduced using red phosphorus and iodine to yield a benzenethiol (B1682325) derivative.

  • Alkylation: The benzenethiol is alkylated with an appropriate alkyl halide.

  • Cyclization: The aniline (B41778) derivative is cyclized with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the phenylpiperazine ring.

  • N-Substitution: The final N-substitution on the piperazine ring is achieved by reacting with various reagents such as acid halides or sulfonyl halides in the presence of a base like triethylamine.[1]

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for the 5-HT1A receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor.

  • Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional activity of a compound at the D2 receptor by quantifying its effect on cAMP levels.

  • Cell Culture: HEK293 or CHO cells stably expressing the human D2 receptor are used.

  • Assay Setup: Cells are plated in a 96-well plate and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Incubation: The plate is incubated to allow for changes in cAMP levels in response to the test compound.

  • Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: The percent inhibition of the forskolin-stimulated cAMP response is plotted against the log concentration of the test compound to determine the IC50 value.

Caco-2 Permeability Assay

This in vitro model is used to predict the intestinal permeability of a compound.

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters.

In Vivo Analgesic Assays

This test assesses the response to a thermal pain stimulus.

  • Acclimatization: Mice are acclimatized to the testing room.

  • Pre-testing: The baseline latency to a thermal stimulus (e.g., licking a paw or jumping) is measured by placing the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Drug Administration: The test compound is administered to the animals.

  • Post-testing: The latency to the thermal stimulus is measured again at different time points after drug administration.

  • Data Analysis: An increase in the latency time compared to the baseline indicates an analgesic effect.

This model assesses the response to a persistent inflammatory pain.

  • Acclimatization: Mice are acclimatized to the observation chamber.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Drug Administration: The test compound is administered prior to the formalin injection.

  • Data Analysis: A reduction in the time spent licking or biting the paw in either phase indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway (Gi/o-coupled)

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily leads to the activation of the inhibitory Gi/o protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent downstream effects.

Caption: 5-HT1A Receptor Gi/o-coupled Signaling Pathway.

α1-Adrenergic Receptor Signaling Pathway (Gq-coupled)

The α1-adrenergic receptor is coupled to the Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Alpha1_Receptor α1-Adrenergic Receptor Gq_alpha Gαq Alpha1_Receptor->Gq_alpha Activates PIP2 PIP₂ PLC Phospholipase C PIP2->PLC Gq_alpha->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Smooth Muscle Contraction Ca_release->Cellular_Response PKC->Cellular_Response Phenylpiperazine Phenylpiperazine Phenylpiperazine->Alpha1_Receptor Binds to

Caption: α1-Adrenergic Receptor Gq-coupled Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay.

binding_assay_workflow start Start prep Prepare Receptor Membranes and Radioligand start->prep incubation Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) prep->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration counting Quantify Radioactivity on Filters filtration->counting analysis Data Analysis: Determine IC50 and Ki Values counting->analysis end End analysis->end

Caption: Workflow for a Radioligand Binding Assay.

This technical guide provides a foundational understanding of the structure-activity relationships of phenylpiperazine derivatives. The versatility of this chemical scaffold, coupled with a deep understanding of its SAR, will undoubtedly continue to fuel the discovery of novel and improved therapeutics for a wide range of diseases.

References

1-Phenylpiperazine as a Monoamine Releasing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperazine (1-PP) is a psychoactive compound that functions as a monoamine releasing agent. Structurally a rigid analogue of amphetamine, 1-PP induces the release of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) from presynaptic neurons by acting as a substrate for their respective transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[1] This mechanism leads to an increase in the extracellular concentrations of these key neurotransmitters, resulting in its stimulant and psychoactive effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its quantitative effects on monoamine transporters, detailed experimental protocols for its characterization, and an analysis of the structure-activity relationships of its derivatives.

Pharmacological Profile of this compound

This compound's primary mechanism of action is to induce reverse transport, or efflux, of monoamine neurotransmitters through their respective transporters.[2] This is distinct from the mechanism of reuptake inhibitors, which block the transporters to prevent the clearance of neurotransmitters from the synaptic cleft.[2] As a substrate for these transporters, 1-PP is translocated into the presynaptic neuron, which in turn triggers the efflux of endogenous monoamines.[2]

In Vitro Activity: Monoamine Release and Uptake Inhibition

The potency and selectivity of this compound as a monoamine releasing agent have been characterized through in vitro assays. The half-maximal effective concentrations (EC₅₀) for the release of norepinephrine, serotonin, and dopamine are summarized in Table 1. Additionally, its ability to inhibit the uptake of these monoamines, as indicated by half-maximal inhibitory concentrations (IC₅₀), is also presented.

CompoundMonoamine Release (EC₅₀, nM)Monoamine Uptake Inhibition (IC₅₀, µM)
NE 5-HT
This compound186880

Data sourced from Severinsen et al., 2012.[2]

Based on its EC₅₀ values, this compound is a modestly selective norepinephrine releasing agent.[3] It is approximately 4.7-fold more potent at releasing norepinephrine than serotonin and about 13.6-fold more potent than its effects on dopamine release.[3]

Experimental Protocols

In Vitro Monoamine Release Assay

This protocol outlines the methodology for assessing the monoamine-releasing properties of this compound using rat brain synaptosomes.

Objective: To determine the EC₅₀ values of this compound for the release of radiolabeled monoamines.

Materials:

  • Rat brain tissue (caudate for DAT, whole brain minus cerebellum and caudate for SERT and NET)

  • Ice-cold 10% sucrose (B13894) solution with 1 µM reserpine

  • Radiolabeled substrates: [³H]MPP⁺ (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT)

  • Test compound: this compound

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize the appropriate rat brain tissue in ice-cold 10% sucrose solution containing 1 µM reserpine.

  • Loading of Synaptosomes: Incubate the synaptosomes with the respective radiolabeled substrate to allow for uptake.

  • Initiation of Release: Add varying concentrations of this compound to the synaptosome preparations.

  • Termination of Release: After a defined incubation period, terminate the release process, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity released from the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage of release at each concentration of this compound and determine the EC₅₀ value.

In Vitro Monoamine Uptake Inhibition Assay

This protocol describes the procedure for evaluating the inhibitory effects of this compound on monoamine uptake in HEK293 cells expressing the human monoamine transporters.

Objective: To determine the IC₅₀ values of this compound for the inhibition of monoamine uptake.

Materials:

  • HEK293 cells transiently transfected with hSERT, hDAT, or hNET cDNA

  • Radiolabeled substrates: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine

  • Test compound: this compound

  • Appropriate cell culture and assay buffers

  • Scintillation counter

Procedure:

  • Cell Culture and Transfection: Culture and transfect HEK293 cells with the desired human monoamine transporter cDNA.

  • Assay Preparation: Plate the transfected cells and allow them to adhere.

  • Incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound.

  • Initiation of Uptake: Add the respective radiolabeled monoamine to initiate uptake.

  • Termination of Uptake: After a specified time, terminate the uptake process by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the percentage of uptake inhibition at each concentration of this compound and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Mechanism of this compound-Induced Monoamine Release

The following diagram illustrates the proposed mechanism of action for this compound as a monoamine releasing agent.

cluster_0 Presynaptic Neuron 1-PP_ext This compound (extracellular) Transporter Monoamine Transporter (SERT, NET, DAT) 1-PP_ext->Transporter Binds as substrate 1-PP_int This compound (intracellular) Transporter->1-PP_int Translocation Monoamine_ext Monoamines (extracellular) Transporter->Monoamine_ext Reverse Transport (Efflux) Vesicle Synaptic Vesicle Monoamine_cyt Cytosolic Monoamines Vesicle->Monoamine_cyt Release Monoamine_ves Monoamines Monoamine_cyt->Transporter Binds to transporter

Caption: Mechanism of this compound-induced monoamine release.

Experimental Workflow for In Vitro Release Assay

The workflow for a typical in vitro monoamine release assay is depicted below.

Start Start Prep Prepare Synaptosomes from Rat Brain Start->Prep Load Load with Radiolabeled Monoamine Prep->Load Incubate Incubate with This compound Load->Incubate Filter Rapid Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro monoamine release assay.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenylpiperazine derivatives can be significantly altered by substitutions on the phenyl ring. The following table summarizes the effects of various substitutions on monoamine release and uptake inhibition.

CompoundSubstitutionMonoamine Release (EC₅₀, nM)Monoamine Uptake Inhibition (IC₅₀, µM)
NE 5-HT
This compoundNone186880
mCPP3-Chloro350570
TFMPP3-Trifluoromethyl--
pMeOPP4-Methoxy--

Data for mCPP, TFMPP, and pMeOPP uptake inhibition from Severinsen et al., 2012.[2] EC₅₀ values for substituted analogs are not fully available in the cited literature.

The structure-activity relationship of phenylpiperazine analogs suggests that substitutions on the phenyl ring can modulate both potency and selectivity for the different monoamine transporters. For instance, electron-withdrawing groups at the meta position, such as chlorine (in mCPP) and trifluoromethyl (in TFMPP), tend to enhance affinity for the serotonin transporter.

Logical Relationship of this compound to Other Monoamine Releasers

The following diagram illustrates the classification of this compound within the broader category of monoamine releasing agents.

Releasers Monoamine Releasing Agents Amphetamines Amphetamines Releasers->Amphetamines Phenylpiperazines Phenylpiperazines Releasers->Phenylpiperazines Others Other Classes Releasers->Others 1-PP 1-PP Phenylpiperazines->1-PP Parent Compound mCPP mCPP Phenylpiperazines->mCPP Substituted Analog TFMPP TFMPP Phenylpiperazines->TFMPP Substituted Analog

References

1-Phenylpiperazine: A Technical Guide to its Synthetic Origins and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Phenylpiperazine (1-PP) is a crucial chemical intermediate and a core structural motif in a multitude of pharmacologically active compounds.[1] This technical guide provides an in-depth examination of the synthetic origins of this compound, detailing common industrial and laboratory-scale production methods. It also clarifies its standing as a synthetic compound with no known natural sources.[2] The document presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key synthetic routes, and employs visualizations to illustrate reaction workflows and pharmacological interactions.

Natural Occurrence

Comprehensive searches of chemical and biological literature confirm that this compound is an exclusively synthetic compound.[2] It has not been identified as a naturally occurring product in any plant, animal, or microorganism.[2] Its presence in biological systems is solely due to exogenous administration or as a metabolite of larger drug molecules containing the this compound moiety. One niche report identifies this compound as a semiochemical, a chemical signal used in communication, for the Blackbuck antelope (Antilope cervicapra), though this does not imply natural synthesis by the animal.[3]

Synthetic Origin and Manufacturing Processes

The synthesis of this compound has been a subject of extensive research since the mid-20th century, driven by its importance as a precursor in the pharmaceutical industry for manufacturing psychoactive drugs, antidepressants, and antipsychotics.[2][4] Several methods have been established, ranging from classical condensation reactions to modern catalyzed cross-coupling techniques.

Industrial Synthesis: Cyclization of Aniline (B41778) and Bis-(2-haloethyl)amine

A prevalent industrial method for producing this compound involves the direct cyclization of aniline with a bis-(2-haloethyl)amine, typically bis-(2-chloroethyl)amine hydrochloride.[5] This method is favored for its use of readily available and economical raw materials.[5] The reaction is generally performed at high temperatures in a molten state without a solvent, which simplifies the process and reduces waste.[6]

The overall reaction is as follows: Aniline + Bis-(2-chloroethyl)amine hydrochloride → this compound hydrochloride

The resulting hydrochloride salt is then neutralized with a strong base to yield the free base, this compound, which is subsequently purified by vacuum distillation.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] This modern synthetic route is widely used in laboratory and pharmaceutical settings for its high efficiency and broad substrate scope, allowing for the coupling of piperazine (B1678402) (often N-Boc-protected) with aryl halides like chlorobenzene (B131634) or bromobenzene.[8][9][10] The reaction's success is highly dependent on the choice of palladium catalyst, a sterically hindered phosphine (B1218219) ligand, and a suitable base.[10]

The general scheme is: Aryl Halide + Piperazine (or derivative) --(Pd Catalyst, Ligand, Base)--> this compound

Nucleophilic Aromatic Substitution

Another common approach is the nucleophilic substitution reaction between an aryl halide (such as bromobenzene) and piperazine.[2] This reaction is typically carried out at elevated temperatures in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[2][11] While effective, this method can sometimes lead to the formation of bis-substituted byproducts, which necessitate purification by distillation or chromatography.[2]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the primary synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Industrial Synthesis via Aniline Cyclization

Starting Materials Molar Ratio (Aniline:Bis-(2-chloroethyl)amine HCl) Temperature (°C) Reaction Time (hours) Purity (HPLC) Yield (%) Reference
Aniline, Bis-(2-chloroethyl)amine HCl 1.0 : 1.5 190 3 99.3% 80.2% [12]
Aniline, Bis-(2-chloroethyl)amine HCl 1.0 : 2.1 190 3 99.5% 80.3% [6]
Aniline, Bis-(2-chloroethyl)amine HCl 1.0 : 1.5 210 3 99.3% 77.9% [12]
Aniline, Bis-(2-chloroethyl)amine HCl 1.0 : 1.5 230 2.5 99.2% 77.3% [6][12]

| Aniline, Bis-(2-chloroethyl)amine HCl | 1.0 : 1.5 | 250 | 2.5 | 99.1% | 79.1% |[6][12] |

Table 2: Buchwald-Hartwig Amination

Aryl Halide Piperazine Derivative Catalyst (mol%) Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Chlorobenzene Piperazine 1 mol % Ni Complex - KOtBu 1,4-Dioxane 90 4 88% [8]
Aryl Chloride Piperazine - - - Toluene - - up to 97% [13]

| Aryl Bromide | N-Boc-piperazine | Pd(OAc)₂ (0.05 equiv) | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | - |[14] |

Experimental Protocols

Protocol 1: Industrial Preparation of this compound (Patent CN103980229B)[6]
  • Charging the Reactor: In a 500L electric heating reaction kettle, add 100 kg of aniline and 345 kg of bis-(2-chloroethyl)amine hydrochloride.

  • Reaction: Heat the mixture to 190°C and maintain this temperature for 3 hours under insulation.

  • Neutralization: After the reaction period, stop heating. Add a 30% aqueous sodium hydroxide (B78521) solution in batches to neutralize the reaction mixture.

  • Workup: Cool the mixture to room temperature, allowing layers to separate. Collect the organic layer and wash it with 50 kg of water.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound. This protocol reports a yield of 80.3% with a purity of 99.5% (HPLC).[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with N-Boc-piperazine[10]
  • Reactor Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and the base (e.g., NaO-t-Bu, Cs₂CO₃; 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube. In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos, BINAP) in a small amount of the solvent. Add the catalyst solution to the Schlenk tube via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the N-Boc-1-phenylpiperazine product.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflows

G cluster_0 Industrial Synthesis of this compound start start reagent reagent process process intermediate intermediate product product A Aniline C Molten State Cyclization (190-250°C) A->C B Bis-(2-chloroethyl)amine HCl B->C D This compound HCl C->D 3 hours E Base Neutralization (e.g., NaOH) D->E F Crude this compound E->F G Vacuum Distillation F->G H Pure this compound G->H Purity >99%

Caption: Workflow for the industrial synthesis of this compound.

G cluster_1 Buchwald-Hartwig Amination Synthesis start start reagent reagent process process catalyst catalyst product product ArylHalide Aryl Halide (e.g., Chlorobenzene) Coupling Cross-Coupling Reaction (90-110°C) ArylHalide->Coupling Piperazine Piperazine Piperazine->Coupling Base Base (e.g., KOtBu) Base->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for Buchwald-Hartwig amination synthesis.

Pharmacological Signaling Interaction

This compound serves as a scaffold for many drugs that interact with neurotransmitter systems.[4][15] It acts as a monoamine releasing agent with modest selectivity for norepinephrine.[16] Derivatives are known to interact with various receptors, including serotonin, dopamine, and alpha-adrenergic receptors.[2][17][18]

G cluster_0 Simplified Signaling Interaction of this compound compound compound receptor receptor effect effect pathway pathway PP This compound (and Derivatives) SER Serotonin Receptors PP->SER Binds DA Dopamine Receptors PP->DA Binds ADR α1-Adrenergic Receptors PP->ADR Binds Release Monoamine Release (NE > 5-HT > DA) PP->Release CNS Modulation of CNS Activity SER->CNS DA->CNS CV Cardiovascular Effects ADR->CV Release->CNS

Caption: Simplified interaction of 1-PP with key signaling pathways.

References

Methodological & Application

High-Yield Synthesis of 1-Phenylpiperazine from Aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-phenylpiperazine, a crucial intermediate in the pharmaceutical industry. Two primary synthetic routes are presented: a classical industrial method involving the reaction of aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride and a modern palladium-catalyzed approach representative of Buchwald-Hartwig amination.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its derivatives have shown a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. Consequently, efficient and high-yield synthetic methods are of significant interest to the drug development community. This application note outlines two robust methods for the preparation of this compound, providing detailed protocols, quantitative data, and process workflows to aid researchers in their synthetic endeavors.

Classical Synthesis: Aniline with Bis(2-chloroethyl)amine Hydrochloride

This method is a well-established, high-temperature condensation reaction that is suitable for large-scale industrial production. The reaction proceeds by the direct alkylation of aniline with bis(2-chloroethyl)amine hydrochloride, followed by intramolecular cyclization to form the piperazine (B1678402) ring.

Quantitative Data Summary

The following table summarizes the results from various reaction conditions based on industrial-scale preparations.[1][2]

Aniline (kg)Bis(2-chloroethyl)amine HCl (kg)Temperature (°C)Time (h)BaseYield (%)Purity (HPLC) (%)
100250190330% aq. Na2CO381.299.4
100250190330% aq. NaOH78.799.7
100305190330% aq. NaOH79.899.3
100250180430% aq. NaOH79.599.0
100230190330% aq. NaOH78.199.1
100250160630% aq. NaOH78.299.4
Experimental Protocol

Materials:

  • Aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • 30% aqueous sodium hydroxide (B78521) (or sodium carbonate) solution

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating mantle or oil bath

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure: [1][2]

  • Reaction Setup: In a suitable reaction vessel, charge aniline and bis(2-chloroethyl)amine hydrochloride in the desired molar ratio (e.g., as specified in the table above).

  • Reaction: Heat the mixture with stirring to the specified temperature (e.g., 180-190 °C). Maintain the reaction at this temperature for the designated time (e.g., 3-4 hours).

  • Neutralization: After the reaction is complete, cool the mixture. Carefully add 30% aqueous sodium hydroxide or sodium carbonate solution in portions to neutralize the reaction mixture to a basic pH.

  • Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer with water.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

Classical Synthesis Workflow A Charge Aniline and Bis(2-chloroethyl)amine HCl B Heat to 180-190 °C for 3-4 hours A->B C Cool and Neutralize with aq. NaOH B->C D Phase Separation C->D E Wash Organic Layer with Water D->E F Vacuum Distillation E->F G This compound (High Purity) F->G Buchwald-Hartwig Amination Workflow A Charge Aryl Halide, Piperazine, Base, and Catalyst in Schlenk Tube B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat to 90 °C for 4 hours B->C D Cool and Concentrate C->D E Purify by Column Chromatography D->E F This compound E->F

References

Application Notes and Protocols for the Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpiperazine moiety is a significant pharmacophore found in a wide array of centrally active pharmaceuticals, including antidepressants, antipsychotics, and anxiolytics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of N-arylpiperazines, offering significant advantages over traditional methods. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine (B1678402) under relatively mild conditions, demonstrating broad functional group tolerance and high yields. These application notes provide detailed protocols and a summary of reaction conditions for the synthesis of this compound, a key intermediate in drug discovery and development.

Reaction Scheme

The general reaction for the Buchwald-Hartwig amination synthesis of this compound involves the coupling of an aryl halide (typically bromobenzene (B47551) or chlorobenzene) with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. To control the selectivity and prevent the formation of the bis-arylated byproduct, piperazine can be used in its mono-protected form (e.g., N-Boc-piperazine), followed by a deprotection step. Alternatively, careful control of reaction conditions can favor the mono-arylated product even with unprotected piperazine.

General Reaction:

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination for the synthesis of arylpiperazines. This data is compiled from various literature sources to provide a comparative overview of different catalytic systems and reaction conditions.

Table 1: Buchwald-Hartwig Amination Conditions for the Synthesis of N-Aryl-N'-Boc-piperazines

Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1.0)XantPhos (2.0)NaO-t-BuToluene1001695
BromobenzenePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃Toluene110892
4-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaO-t-BuToluene100 (reflux)694
2-BromoanisoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified89 (for N-Boc product)

Table 2: Buchwald-Hartwig Amination Conditions for the Mono-Arylation of Unprotected Piperazine

Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
Chlorobenzene (B131634)Pd₂(dba)₃ (1.0)RuPhos (2.0)NaO-t-BuDioxane1001085
4-ChlorotoluenePd₂(dba)₃ (1.0)RuPhos (2.0)NaO-t-BuDioxane1001091
2-ChlorotoluenePd₂(dba)₃ (1.0)RuPhos (2.0)NaO-t-BuDioxane1001078

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-Phenylpiperazine-1-carboxylate

This protocol describes the synthesis of a mono-protected this compound derivative, which can be subsequently deprotected to yield this compound.

Materials:

  • Bromobenzene (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and Cs₂CO₃ (1.5 equiv).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by bromobenzene (1.0 equiv) and N-Boc-piperazine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-phenylpiperazine-1-carboxylate.

Protocol 2: Rapid Synthesis of this compound

This protocol is a modification for the direct mono-arylation of unprotected piperazine under aerobic conditions.[1]

Materials:

  • Chlorobenzene (1.0 equiv)

  • Piperazine (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 equiv)

  • Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)

  • Anhydrous dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine Pd₂(dba)₃ (0.01 equiv), RuPhos (0.02 equiv), NaO-t-Bu (1.4 equiv), and piperazine (2.0 equiv).

  • Add anhydrous dioxane, followed by chlorobenzene (1.0 equiv).

  • Seal the vial and heat the mixture to 100 °C for 10 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate this compound.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination Piperazine, Base - HX Reductive_Elimination_Complex Reductive Elimination Precursor Amine_Coordination->Reductive_Elimination_Complex Ligand Re-coordination Reductive_Elimination_Complex->Pd(0)L Product (this compound) Start Start

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow reagents 1. Combine Reactants (Aryl Halide, Piperazine, Base, Catalyst, Ligand) solvent 2. Add Anhydrous Solvent reagents->solvent reaction 3. Heat and Stir under Inert Atmosphere solvent->reaction workup 4. Aqueous Workup (Extraction and Washing) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig synthesis of this compound.

References

GC-MS Method for the Detection of 1-Phenylpiperazine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note:

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Phenylpiperazine (1-PP) in human urine. This compound is a known metabolite of several drugs and also a potential substance of abuse, making its detection crucial in clinical, forensic, and research settings. The protocol provides a comprehensive workflow, including sample preparation via liquid-liquid extraction (LLE), optimized GC-MS instrument parameters, and method validation data. This method is suitable for toxicological screening, pharmacokinetic studies, and monitoring drug metabolism.

Introduction

This compound (1-PP) is a chemical compound that functions as a metabolite of various drugs, including certain antidepressants and antipsychotics. It is also a known psychoactive substance, sometimes found as an adulterant or a primary component in designer drugs. Accurate and reliable detection of 1-PP in biological matrices like urine is essential for clinical toxicology, forensic investigations, and in the pharmaceutical industry for studying drug metabolism and pharmacokinetics. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a gold-standard technique for the unequivocal identification and quantification of such compounds in complex biological samples.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound from the urine matrix. The sample is first alkalized to ensure the analyte is in its free base form, enhancing its solubility in an organic solvent. Following extraction and concentration, the sample is injected into the GC-MS system. In the gas chromatograph, the analyte is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a "fingerprint" for definitive identification. Quantification is achieved by comparing the analyte's peak area to that of a calibration curve.

Experimental Protocols

3.1. Apparatus and Materials

  • Apparatus:

    • GC-MS System with an autosampler

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • pH meter

    • Pipettes and general laboratory glassware

  • Reagents and Consumables:

    • This compound reference standard

    • Internal Standard (e.g., this compound-d8)

    • Methanol (HPLC grade)

    • Ethyl Acetate (B1210297) (HPLC grade)

    • Sodium Hydroxide (NaOH) solution (1 M and 10 M)

    • Hydrochloric Acid (HCl) (1 M)

    • Deionized water

    • Anhydrous Sodium Sulfate

    • 1.5 mL autosampler vials

3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 10 mL of urine in a sterile container. Store at 2-8°C for short-term storage or ≤ -20°C for long-term storage.

  • Aliquoting: Allow the urine sample to thaw to room temperature and vortex to ensure homogeneity. Pipette 1.0 mL of the urine sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add the internal standard (IS) to each sample, calibrator, and control to a final concentration of 100 ng/mL.

  • Alkalization: Adjust the pH of the urine sample to approximately 9-10 by adding 1.0 M Sodium Hydroxide (NaOH) dropwise.[1] Check the pH using a pH meter or pH strips.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Cap the tube and vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid disturbing the aqueous layer.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer: Transfer the reconstituted sample to a 1.5 mL autosampler vial with an insert for GC-MS analysis.

3.3. GC-MS Instrumental Analysis

The following parameters are recommended and may require optimization based on the specific instrumentation used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 6890N or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]
Injection Volume1 µL
Injector Temperature250°C[3][4]
Injection ModeSplitless[2][3]
Carrier GasHelium, constant flow rate of 1.0 mL/min[3]
Oven Temperature ProgramInitial temperature 75°C, hold for 1 min. Ramp to 180°C at 20°C/min, hold for 3 min. Ramp to 320°C at 20°C/min, hold for 7 min.[3]
Mass Spectrometer
MS SystemAgilent 5975 MSD or equivalent
Ionization ModeElectron Impact (EI) at 70 eV[3][4]
Ion Source Temperature230°C[3][4]
Transfer Line Temp.280°C[3][4]
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for 1-PP To be determined empirically. Likely ions would include the molecular ion (m/z 162) and characteristic fragments (e.g., m/z 133, 105, 77).

Method Validation and Data Presentation

Method validation is critical to ensure reliable results. Key parameters should be assessed according to established guidelines. The following table summarizes typical performance characteristics for a validated method for similar piperazine (B1678402) compounds in urine.[2]

Validation ParameterResult
Linearity Range10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)~0.002 µg/mL (or 2 ng/mL)[2]
Limit of Quantification (LOQ)~0.008 µg/mL (or 8 ng/mL)[2]
Precision (RSD%)Intra-day: < 10%; Inter-day: < 15%
Accuracy (% Recovery)90% - 110%
Extraction Efficiency> 90%[2]

Visualization of Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is depicted in the following workflow diagram.

GCMS_Workflow GC-MS Workflow for this compound in Urine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine Sample Collection (1 mL) Spike 2. Spike with Internal Standard Sample->Spike Alkalize 3. Alkalize to pH 9-10 with NaOH Spike->Alkalize Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Alkalize->Extract Centrifuge 5. Centrifuge to Separate Layers Extract->Centrifuge Evaporate 6. Evaporate Organic Layer (Nitrogen Stream) Centrifuge->Evaporate Reconstitute 7. Reconstitute in Methanol Evaporate->Reconstitute Inject 8. GC-MS Injection (1 µL) Reconstitute->Inject Separate 9. Chromatographic Separation (GC) Inject->Separate Detect 10. Ionization and Detection (MS) Separate->Detect Identify 11. Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify 12. Quantification (Peak Area vs. Calibration Curve) Identify->Quantify Report 13. Final Report Generation Quantify->Report

Caption: Workflow for 1-PP detection in urine.

Conclusion

The described GC-MS method provides a robust and reliable protocol for the detection and quantification of this compound in urine. The combination of a streamlined liquid-liquid extraction procedure and the specificity of GC-MS analysis ensures high sensitivity and accuracy. This application note serves as a comprehensive guide for laboratories aiming to implement testing for 1-PP for toxicological, clinical, or research purposes.

References

Application Notes and Protocols for 1-Phenylpiperazine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-Phenylpiperazine as an analytical reference standard for identification and quantification purposes. The methodologies outlined below are primarily focused on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are common analytical techniques in pharmaceutical and research settings.[1]

Introduction

This compound (CAS No. 92-54-6) is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] It is also utilized as a reference standard in analytical chemistry to ensure the accurate identification and quantification of related substances in complex mixtures, such as in drug testing and quality control of pharmaceuticals.[1] Its distinct chemical structure and properties make it a suitable candidate for chromatographic analysis.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol [2]
Appearance Clear colorless to pale yellow liquid
Boiling Point 286 °C[2]
Melting Point 18.8 °C
Density 1.062 g/mL at 25 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroform.
Purity (typical) ≥98%[1]

Experimental Protocols

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

2.1.1. Equipment and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Phosphate (B84403) buffer (e.g., potassium phosphate monobasic), pH adjusted to 2-3 with phosphoric acid.

  • Methanol (HPLC grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2.1.2. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and phosphate buffer. A common starting point is a ratio of 30:70 (v/v) acetonitrile to buffer. The exact ratio may require optimization for best separation.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2-3) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength Approximately 239 nm[3]
Column Temperature Ambient or controlled at 30-40 °C

2.1.4. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Quantify this compound H->I

Caption: Workflow for the HPLC analysis of this compound.

This protocol provides a general procedure for the identification and quantification of this compound using GC-MS.

2.2.1. Equipment and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas).

  • Acetonitrile or Methanol (GC grade).

  • This compound reference standard.

  • Autosampler vials with inserts.

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Dissolve approximately 1 mg of the sample in acetonitrile or methanol.[4] The solution may be sonicated to ensure complete dissolution and then filtered.[4]

2.2.3. GC-MS Conditions

ParameterCondition
Column e.g., Zebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm film)[4]
Injector Temperature 250 °C[4]
Injection Mode Splitless (1 µL)[4]
Oven Program Initial 75 °C for 1 min, ramp to 180 °C at 20 °C/min, hold for 3 min, ramp to 320 °C at 20 °C/min, hold for 7 min[4]
Carrier Gas Helium at 1.0 mL/min[4]
Transfer Line Temp. 280 °C[4]
Ion Source Temp. 230 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Scan Range m/z 29-600[4]

2.2.4. Data Analysis

  • Analyze the standard solutions to determine the retention time and mass spectrum of this compound.

  • Analyze the sample solution and compare the retention time and mass spectrum to the reference standard for identification.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the concentration in the sample based on this curve.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Standard Solutions C Inject into GC-MS A->C B Prepare Sample Solution B->C D Separation and Detection C->D E Compare Retention Time D->E F Compare Mass Spectrum D->F G Quantify (if required) F->G

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Note that these values are representative and may vary depending on the specific instrumentation and conditions used.

ParameterHPLC-UV (Representative Values)GC-MS (Representative Values)
Retention Time (RT) Dependent on specific conditionsDependent on specific conditions
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 µg/mL
Linearity (R²) >0.999>0.995
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Storage and Handling of this compound Reference Standard

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[5] It is recommended to store it at 0-8°C.[1]

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood.

  • Stability: The compound is stable under recommended storage conditions. However, the shelf life should be determined based on the Certificate of Analysis (CoA) provided by the supplier.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
HPLC: Poor Peak Shape Column degradation, inappropriate mobile phase pHUse a new column, adjust mobile phase pH
HPLC: Drifting Retention Time Leak in the system, column temperature fluctuationCheck for leaks, use a column oven
GC-MS: No Peak Detected Injector problem, compound degradationCheck injector settings, use a fresh sample
GC-MS: Poor Sensitivity Ion source contamination, detector issueClean the ion source, check detector parameters

Conclusion

This compound is a versatile compound that can be reliably analyzed using standard chromatographic techniques. The protocols provided herein offer a solid foundation for developing and validating methods for its use as an analytical reference standard in various research and quality control applications. Method optimization may be necessary to achieve the desired performance characteristics for specific analytical needs.

References

Application Notes and Protocols for N-Substitution Reactions of 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-substitution of 1-phenylpiperazine, a common scaffold in medicinal chemistry. The following sections outline procedures for N-alkylation, N-acylation, and N-arylation, complete with quantitative data and experimental workflows.

N-Alkylation of this compound

The introduction of alkyl groups at the N4 position of this compound can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Table 1: N-Alkylation of this compound with Alkyl Halides

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl (B1604629) chlorideK₂CO₃DMFRoom Temp.3High
24-Chlorobenzyl chlorideK₂CO₃DMFRoom Temp.3High
3Ethyl iodideK₂CO₃AcetonitrileReflux12>60
4Butyl bromideK₂CO₃THFRefluxOvernightGood

Experimental Protocol: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-benzyl-4-phenylpiperazine.

G cluster_workflow Workflow for Direct N-Alkylation start Start reactants This compound, K₂CO₃ in DMF start->reactants stir1 Stir at RT (15 min) reactants->stir1 add_halide Add Alkyl Halide stir1->add_halide react Stir at RT (3h) add_halide->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product N-Alkyl-1-phenylpiperazine purify->product

Direct N-Alkylation Workflow
Reductive Amination

Reductive amination is a two-step, one-pot process involving the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. This method is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts.

Table 2: Reductive Amination of this compound

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)NaBH(OAc)₃DCMRoom Temp.OvernightHigh
2p-MethoxybenzaldehydeH₂/Co-containing compositeMethanol100472-96[1]
3CinnamaldehydeNaBH(OAc)₃DCMRoom Temp.OvernightGood

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq) in dichloromethane (B109758) (DCM).

  • Stir the solution at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Stir the reaction overnight at room temperature under an inert atmosphere.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_workflow Workflow for Reductive Amination start Start reactants This compound, Aldehyde/Ketone in DCM start->reactants stir1 Stir at RT (1h) reactants->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant react Stir at RT (Overnight) add_reductant->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product N-Alkyl-1-phenylpiperazine purify->product

Reductive Amination Workflow

N-Acylation of this compound

N-acylation is a common transformation to introduce acyl groups, forming amides. This is typically achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base.

Table 3: N-Acylation of this compound

EntryAcylating AgentBaseSolventTemperature (°C)TimeYield (%)
1Benzoyl chlorideTriethylamine (B128534)DCM0 to Room Temp.2 hHigh
2Acetyl chlorideTriethylamineDCM0 to Room Temp.2 hHigh
3Phenylacetyl chlorideImidazoleDCM/H₂ORoom Temp.Short72-78

Experimental Protocol: N-Benzoylation of this compound

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 1-benzoyl-4-phenylpiperazine.

G cluster_workflow Workflow for N-Acylation start Start reactants This compound, Triethylamine in DCM start->reactants cool Cool to 0°C reactants->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at RT (2h) add_acyl_chloride->react workup Aqueous Workup react->workup purify Recrystallization workup->purify product N-Acyl-1-phenylpiperazine purify->product

N-Acylation Workflow

N-Arylation of this compound (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.

Table 4: Buchwald-Hartwig Amination of this compound with Aryl Halides

EntryAryl HalidePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
14-Bromotoluene (B49008)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene (B28343)1108Good
21-Bromo-4-fluorobenzenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10024High
32-ChloropyridinePd(OAc)₂ (5)RuPhos (10)K₃PO₄1,4-Dioxane11012Good

Experimental Protocol: N-Arylation with 4-Bromotoluene

  • To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 eq), this compound (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂) (2 mol%) and BINAP (3 mol%) in anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Workflow for Buchwald-Hartwig Amination start Start setup Add Reactants & Base to Schlenk Tube start->setup inert Evacuate & Backfill with Inert Gas setup->inert add_solvent_catalyst Add Solvent & Catalyst Solution inert->add_solvent_catalyst react Heat at 110°C (8h) add_solvent_catalyst->react cool_filter Cool & Filter through Celite react->cool_filter workup Aqueous Workup cool_filter->workup purify Column Chromatography workup->purify product N-Aryl-1-phenylpiperazine purify->product

Buchwald-Hartwig Amination Workflow

References

Application Note: Quantitative Analysis of Phenylpiperazine Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpiperazine derivatives are a significant class of compounds in drug discovery and development, exhibiting a wide range of pharmacological activities. Many act on the central nervous system, targeting serotonin (B10506) and dopamine (B1211576) receptors, and are investigated for use as antidepressants, anxiolytics, and antipsychotics. Accurate quantification of these derivatives in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the quantitative analysis of phenylpiperazine derivatives in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1]

Principle

This method utilizes the separation power of liquid chromatography to isolate phenylpiperazine derivatives from complex biological matrices, followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting a broad range of drugs from plasma samples.

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled analog of the analyte)

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for specific analytes and instrumentations.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Optimized for analyte separation (a typical gradient starts with low %B, ramps up to a high %B to elute the analytes, followed by a wash and re-equilibration step)

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temperature ~550°C
Curtain Gas ~20 psi
Collision Gas Nitrogen

MRM Transitions: MRM transitions must be optimized for each specific phenylpiperazine derivative and the internal standard. This involves infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion (typically [M+H]⁺) and then fragmenting it to identify the most stable and intense product ions.

Data Presentation: Quantitative Performance

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of various phenylpiperazine derivatives, compiled from published literature.

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)Precision (%CV)Accuracy (%Bias)Reference
Trazodone (B27368) Human Plasma10.0 - 3000.010.0≤8.4Within ±15[2]
m-chlorophenylpiperazine (mCPP) Human Plasma0.2 - 60.00.2≤8.4Within ±15[2]
Lurasidone Rat Plasma0.002 - 1 µg/mL2.0≤8.690.3 - 101.8[3]
LQFM05 Rat Plasma10.0 - 900.010.0<15Within ±15[4]
Trazodone Human Plasma10.001 – 3036.63410.001<11-[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of phenylpiperazine derivatives from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantitative analysis of phenylpiperazine derivatives.

Signaling Pathways of Phenylpiperazine Derivatives

Many phenylpiperazine derivatives exert their pharmacological effects by modulating serotonergic and dopaminergic systems. The diagram below provides a simplified overview of these interactions.

signaling_pathway cluster_drug Phenylpiperazine Derivative cluster_receptors Receptor Targets cluster_downstream Downstream Effects cluster_response Physiological Response Drug Phenylpiperazine Derivative Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Drug->Serotonin_R Binds to Dopamine_R Dopamine Receptors (e.g., D2) Drug->Dopamine_R Binds to cAMP Modulation of cAMP levels Serotonin_R->cAMP Ca_Signaling Alteration of Intracellular Ca²⁺ Serotonin_R->Ca_Signaling Dopamine_R->cAMP Neuronal_Activity Changes in Neuronal Excitability cAMP->Neuronal_Activity Ca_Signaling->Neuronal_Activity Neurotransmitter_Release Modulation of Neurotransmitter Release Neuronal_Activity->Neurotransmitter_Release Response Antidepressant, Anxiolytic, or Antipsychotic Effects Neurotransmitter_Release->Response

Caption: Simplified signaling pathways of phenylpiperazine derivatives.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative analysis of phenylpiperazine derivatives in biological matrices. The detailed protocol for sample preparation and the starting parameters for LC-MS/MS analysis offer a solid foundation for method development and validation. The presented quantitative data and visualizations further aid in the understanding and application of this methodology in pharmaceutical research and development.

References

Purification of Crude 1-Phenylpiperazine by Vacuum Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the purification of crude 1-Phenylpiperazine (1-PP) utilizing vacuum distillation. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly psychoactive drugs.[1] Its purity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredients. This application note details the necessary equipment, a step-by-step experimental protocol, and expected outcomes of the purification process. The provided data and methodologies are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic amine that serves as a fundamental building block in medicinal chemistry.[2] Crude this compound, often synthesized from the reaction of aniline (B41778) and bis(2-chloroethyl)amine (B1207034) hydrochloride, may contain various impurities.[3][4] These can include unreacted starting materials, byproducts such as bis-substituted piperazines, and other colored polymeric substances.[1][5] Vacuum distillation is a highly effective method for purifying high-boiling, thermally sensitive compounds like this compound, as it lowers the boiling point, thereby preventing degradation.[6][7] A Chinese patent suggests that a purity of over 99.5% and a yield exceeding 75% can be achieved through this method.[3] This protocol outlines a standard laboratory procedure for the vacuum distillation of crude this compound.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for a successful distillation.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂[8]
Molecular Weight 162.23 g/mol [9]
Appearance Clear colorless to light yellow liquid[10]
Boiling Point (atm) 286-287.2 °C[11][12]
Boiling Point (vac) 156-157 °C @ 10 mmHg[13]
Melting Point 18.8 °C[11]
Density 1.062 g/mL at 25 °C[9]

Impurity Profile of Crude this compound

The primary impurities in crude this compound, particularly from the synthesis involving aniline and bis(2-chloroethyl)amine hydrochloride, are expected to be:

ImpurityRationale for PresenceBoiling Point (°C at atm)
Aniline Unreacted starting material184
Bis(2-chloroethyl)amine Unreacted starting material217
1,4-Diphenylpiperazine Disubstitution byproduct>300
Polymeric materials Thermal degradation or side reactionsHigh boiling residue

The significant difference in boiling points between this compound and its likely impurities allows for efficient separation via fractional vacuum distillation.

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the purification of crude this compound using a laboratory-scale vacuum distillation setup.

Equipment
  • Round-bottom flask (appropriately sized for the amount of crude material)

  • Heating mantle with a stirrer

  • Claisen adapter

  • Distillation head with a thermometer

  • Vigreux column (short path)

  • Condenser

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum adapter

  • Cold trap

  • Vacuum pump (capable of reaching at least 10 mmHg)

  • Manometer or vacuum gauge

  • Stir bar

  • Glass wool for insulation

  • Grease for glass joints

Pre-Distillation Preparation
  • Drying the Crude Material: Ensure the crude this compound is free of water, as moisture can interfere with the distillation. If necessary, dry the crude product over a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate and filter.

  • Assembly of the Apparatus: Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly greased to maintain a good vacuum seal.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. The flask should not be more than two-thirds full.

Distillation Procedure
  • Initiate Vacuum: Begin stirring and slowly evacuate the system using the vacuum pump. A cold trap (e.g., with dry ice/acetone or liquid nitrogen) should be in place to protect the pump.

  • Monitor Pressure: Monitor the pressure using a manometer. Aim for a stable pressure in the range of 5-15 mmHg.

  • Apply Heat: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, lower-boiling fraction. This will likely contain residual solvents and more volatile impurities like aniline.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of this compound at the working pressure (e.g., ~156-157 °C at 10 mmHg), switch to a clean receiving flask to collect the purified product.[13] The product should be a colorless to pale yellow liquid.

    • Residue: Discontinue heating once the main fraction has been collected and before the temperature starts to rise significantly again, or when charring is observed in the distillation flask. The high-boiling residue, containing polymeric materials and other less volatile impurities, remains in the distillation flask.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Disassemble the apparatus.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of crude this compound.

ParameterCrude this compoundForerun FractionPurified this compoundResidue
Appearance Dark yellow to brown liquidColorless to light yellow liquidColorless to pale yellow liquidDark, viscous liquid/solid
Purity (by GC/HPLC) 85-95%Variable>99.5%N/A
Yield N/A~5%>75%~10-15%
Boiling Range (°C @ 10 mmHg) Wide range<150156-158>160

Visualization

Experimental Workflow Diagram

G Workflow for Vacuum Distillation of this compound cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Distillation A Crude this compound B Drying (e.g., Na2SO4) A->B C Filtration B->C D Charge Distillation Flask C->D E Assemble Apparatus D->E Start Distillation F Evacuate System (5-15 mmHg) E->F G Apply Heat F->G H Collect Forerun (Impurities) G->H I Collect Main Fraction (Pure 1-PP) H->I J Stop Heating & Cool I->J K Vent System J->K End Distillation L Disassemble & Analyze Fractions K->L M Store Purified Product L->M

Caption: Workflow for the purification of crude this compound.

Safety Precautions

  • This compound is toxic if swallowed and in contact with skin, and causes severe skin burns and eye damage.[9]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and use a safety shield.

  • Handle the hot apparatus with care to avoid burns.

Conclusion

Vacuum distillation is a robust and efficient method for the purification of crude this compound. By following the detailed protocol and adhering to safety precautions, researchers can obtain high-purity this compound suitable for use in pharmaceutical synthesis and other research applications. The expected yield and purity make this an industrially viable purification strategy.

References

Synthesis of 1-phenylpiperazine using bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1-phenylpiperazine from aniline (B41778) and bis(2-chloroethyl)amine (B1207034) is a classical example of a nucleophilic substitution reaction, specifically an N-arylation followed by an intramolecular cyclization. This process involves the formation of two new carbon-nitrogen bonds to create the piperazine (B1678402) ring. However, it is crucial to note that bis(2-chloroethyl)amine is a nitrogen mustard, a class of compounds known for their high toxicity and carcinogenic properties. It is a hazardous substance that requires specialized handling and safety protocols. The information provided here is for academic and informational purposes only and should not be attempted without the necessary expertise, equipment, and safety measures in a controlled laboratory setting.

General Synthetic Principle

The reaction proceeds via a double N-alkylation of a primary arylamine (aniline) with a bis-electrophile (bis(2-chloroethyl)amine). The general transformation involves the initial reaction of the aniline nitrogen with one of the chloroethyl groups, followed by an intramolecular cyclization where the newly formed secondary amine attacks the second chloroethyl group to form the six-membered piperazine ring.

Key Reaction Parameters and Safety Considerations

Due to the hazardous nature of the reactants, particularly bis(2-chloroethyl)amine, strict safety protocols are mandatory. This includes working in a certified fume hood with appropriate personal protective equipment (PPE), such as chemical-resistant gloves, a lab coat, and full-face protection.

Table 1: Reactant Properties and Safety Data

CompoundMolecular FormulaMolar Mass ( g/mol )Key Hazards
AnilineC₆H₇N93.13Toxic, Carcinogen, Mutagen
Bis(2-chloroethyl)amineC₄H₉Cl₂N142.03Highly Toxic, Vesicant, Carcinogen
This compoundC₁₀H₁₄N₂162.23Irritant, Harmful

Conceptual Experimental Workflow

The synthesis can be conceptually broken down into several key stages: reaction setup, workup, and purification. Each step requires careful control of conditions to ensure safety and to favor the formation of the desired product over potential side reactions, such as polymerization of the bis(2-chloroethyl)amine.

Protocol: Conceptual Synthesis of this compound

Disclaimer: This protocol is for informational and educational purposes only. Bis(2-chloroethyl)amine is a highly toxic and carcinogenic substance. This reaction should only be performed by trained professionals in a properly equipped chemical laboratory with all necessary safety precautions in place.

Reaction Principle

The synthesis involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.[1] The aniline acts as a nucleophile, first displacing one of the chloride ions in an intermolecular SN2 reaction. The resulting intermediate then undergoes a second, intramolecular SN2 reaction to form the piperazine ring. A base is typically used to neutralize the hydrochloric acid formed during the reaction.

Conceptual Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Product Reactants Aniline + Bis(2-chloroethyl)amine HCl + Solvent + Base Heating Heating under controlled temperature (e.g., 150°C) Reactants->Heating Quenching Quenching with aqueous solution Heating->Quenching Extraction Extraction with organic solvent Quenching->Extraction Drying Drying of organic layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Conceptual workflow for the synthesis of this compound.

Reaction Mechanism

The formation of this compound from aniline and bis(2-chloroethyl)amine proceeds through a two-step nucleophilic substitution mechanism.

  • Intermolecular N-Alkylation: The nitrogen atom of aniline, acting as a nucleophile, attacks one of the electrophilic carbon atoms of bis(2-chloroethyl)amine, displacing a chloride ion. This forms N-phenyl-N-(2-chloroethyl)ethan-1-amine.

  • Intramolecular Cyclization: The secondary amine nitrogen of the intermediate is now positioned to attack the remaining chloroethyl group in an intramolecular fashion. This ring-closing step forms the piperazine ring, yielding this compound.

This type of reaction is a common strategy for the synthesis of N-arylpiperazines.[1][2]

G Aniline Aniline (Nucleophile) Intermediate N-phenyl-N-(2-chloroethyl)ethan-1-amine Aniline->Intermediate Step 1: Intermolecular SN2 BCEA Bis(2-chloroethyl)amine (Electrophile) BCEA->Intermediate Product This compound Intermediate->Product Step 2: Intramolecular SN2 (Cyclization)

Caption: Reaction mechanism for this compound synthesis.

Data Summary

The following table summarizes typical reaction parameters that might be found in literature for this type of synthesis. Actual values can vary significantly based on the specific procedure and scale.

Table 2: Illustrative Reaction Parameters

ParameterTypical Value/ConditionPurpose
SolventHigh-boiling point ethers (e.g., Diethylene glycol monomethyl ether)[1][3]To allow for high reaction temperatures and to dissolve reactants.
BaseInorganic base (e.g., Sodium Bicarbonate)To neutralize HCl produced during the reaction.
Temperature150 °C[3]To provide sufficient activation energy for the reaction.
Reaction Time10 hours[3]To allow the reaction to proceed to completion.
PurificationSilica gel column chromatography[3]To isolate the desired product from byproducts and unreacted starting materials.

Safety and Hazard Information

Bis(2-chloroethyl)amine is classified as a hazardous substance.[4] It is a vesicant, meaning it can cause severe skin burns and blisters.[5][6] It is also a lachrymator, causing irritation and tearing of the eyes.[5][6] Inhalation can lead to severe damage to the respiratory tract.[6][7] Due to its alkylating nature, it is also considered a potential mutagen and carcinogen.[4][7]

Table 3: GHS Hazard Classifications for Bis(2-chloroethyl)amine

Hazard ClassGHS Category
Acute Toxicity, OralCategory 4[8]
Skin Corrosion/IrritationCategory 1B[8]
Serious Eye Damage/IrritationCategory 1[8]
May cause genetic defectsCategory 2[7]

All handling of this compound must be done in a certified chemical fume hood with appropriate personal protective equipment, including, but not limited to, chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield. An emergency plan should be in place, and eyewash stations and safety showers must be readily accessible.[7] Disposal of any waste containing this chemical must follow strict hazardous waste protocols.

References

Application Notes and Protocols for the Analysis of 1-Phenylpiperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 1-phenylpiperazine and its derivatives in various biological matrices, including plasma, urine, and whole blood. The described methods—protein precipitation, liquid-liquid extraction, and solid-phase extraction—are suitable for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] It is also a known metabolite of certain drugs. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and clinical studies. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby enhancing the sensitivity and selectivity of the analytical method.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available analytical instrumentation. The three most common methods for this compound are:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples.[2][3][4]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A versatile and selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the different sample preparation methods for analyzing this compound and related compounds in biological matrices.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)Solid-Phase Extraction (Mixed-Mode)
Biological Matrix Plasma, Serum, Tissue HomogenatesWhole Blood, UrineWhole Blood, Urine
Linearity Range 10.0 - 900.0 ng/mL[2][3]0.05 - 500 ng/mL[7]Varies by analyte and matrix
Lower Limit of Quantification (LLOQ) 10.0 ng/mL[2][3]0.05 - 20 ng/mL[7]Not explicitly stated
Recovery Not explicitly stated>85%[7]83.4% - 110.4% (in blood)[8]
Matrix Effect Minimized with appropriate dilution±25%[7]79.5% - 109.5% (in blood)[8]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is suitable for the analysis of this compound in plasma, serum, and tissue homogenates.[2][3]

Materials:

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.[9]

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 12 minutes.[2]

  • Transfer the supernatant to a clean tube or vial for analysis.

  • If necessary, the supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS analysis.[2]

PPT_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 100 µL Sample IS Add Internal Standard Sample->IS ACN Add 200 µL Acetonitrile IS->ACN Vortex Vortex 1 min ACN->Vortex Centrifuge Centrifuge 12,000 rpm 12 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_evaporation Evaporation & Reconstitution cluster_analysis Analysis Sample 200 µL Sample Buffer Add 200 µL Buffer Sample->Buffer IS Add Internal Standard Buffer->IS Solvent Add 1.0 mL MTBE/HCl IS->Solvent Vortex Vortex 1 min Solvent->Vortex Centrifuge Centrifuge 10,000 rpm 10 min Vortex->Centrifuge OrganicLayer Collect Organic Layer Centrifuge->OrganicLayer Evaporate Evaporate to Dryness OrganicLayer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis SPE_Workflow cluster_spe SPE Cartridge Steps cluster_analysis Post-Elution Condition 1. Condition Load 2. Load Sample Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

References

Application of 1-Phenylpiperazine in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperazine (PP) and its derivatives are a class of compounds with significant activity at monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1][2][3] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of therapeutics for a wide range of psychiatric disorders.[1] this compound and its analogs can act as both inhibitors of neurotransmitter uptake and as releasing agents, making them valuable tools for studying the function of these transporters and for screening new drug candidates.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in neurotransmitter uptake assays, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Monoamine transporters are responsible for the reuptake of neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the neurotransmitter signal and maintains homeostasis. This compound and its analogs interact with these transporters, leading to two primary effects:

  • Inhibition of Uptake: By binding to the transporter, these compounds can block the reabsorption of the natural neurotransmitter, leading to an increased concentration of the neurotransmitter in the synapse.

  • Induction of Release (Efflux): Some phenylpiperazine derivatives can act as substrates for the transporters, causing a reverse transport of the neurotransmitter from the cytoplasm of the neuron into the synaptic cleft.[1]

The selectivity of phenylpiperazine analogs for SERT, DAT, or NET can be modified by altering the substituents on the phenyl ring.[1][2][3] This allows for the development of compounds with specific pharmacological profiles.

Data Presentation: In Vitro Activity of this compound and Analogs

The following tables summarize the in vitro potency of this compound and several of its analogs in inhibiting neurotransmitter uptake and inducing neurotransmitter release at the human serotonin, dopamine, and norepinephrine transporters.

Table 1: Inhibition of Neurotransmitter Uptake by this compound Analogs (IC50 values in nM) [1]

CompoundhSERThDAThNET
This compound (PP)880 ± 1142,530 ± 210186 ± 18
2-Me-PP175 ± 184,320 ± 430389 ± 39
3-OH-PP7.4 [5.0–11.0]3.5 [1.69–7.0]0.68 [0.27–1.74]
4-Me-PP1.94 [1.12–3.4]19.2 [13.5–27.4]2.1 [0.39–11.4]
4-CN-PP0.30 [0.2–0.46]149 [96–230]13.6 [5.1–36]
4-OH-PP6.7 [4.8–9.2]4.4 [1.73–11.4]0.60 [0.26–1.4]
mCPP---

Data are presented as mean ± SEM or as mean with 95% confidence intervals in brackets. mCPP data was not available in the cited source under this specific experimental setup.

Table 2: Neurotransmitter Release Induced by this compound Analogs (EC50 values in nM) [1]

CompoundSERTDATNET
This compound (PP)880 ± 1142,530 ± 210186 ± 18
2-Me-PP175 ± 184,320 ± 430389 ± 39
3-Me-PP310 ± 315,670 ± 570378 ± 38
4-Me-PP234 ± 234,560 ± 460432 ± 43
mCPP38 ± 41,230 ± 120234 ± 23

Data are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for a neurotransmitter uptake inhibition assay using cultured cells expressing the transporter of interest. This protocol is a synthesized representation based on common practices in the field.[1][4][5][6]

Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assay Using Transfected HEK-293 Cells

Objective: To determine the IC50 value of this compound or its analogs for the inhibition of serotonin, dopamine, or norepinephrine uptake in human embryonic kidney (HEK-293) cells transiently expressing the respective human transporter (hSERT, hDAT, or hNET).

Materials:

  • HEK-293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Transfection reagent and plasmid DNA encoding hSERT, hDAT, or hNET

  • Phosphate-Buffered Saline (PBS) supplemented with 0.1 mM CaCl2 and 1 mM MgCl2 (PBS-CM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound or analog stock solution (in DMSO or appropriate solvent)

  • Radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA, or [3H]NE)

  • Scintillation fluid and scintillation counter

  • 96-well cell culture plates

  • Multi-channel pipettes

  • Plate shaker

  • Filtration apparatus

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in appropriate medium until they reach 80-90% confluency.

    • Transfect the cells with the desired transporter-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells in 96-well plates at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere and express the transporter for 40-50 hours.[1]

  • Assay Preparation:

    • On the day of the assay, wash the cells with PBS-CM.

    • Prepare serial dilutions of the this compound analog in assay buffer. It is recommended to use at least 8-12 different concentrations to generate a complete dose-response curve.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with various concentrations of the this compound analog for a specified time (e.g., 25 minutes) at room temperature or 37°C.[1]

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter (at a concentration close to its KM value) to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. This time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

    • Lyse the cells (e.g., with a lysis buffer or 1% Triton X-100) and transfer the lysate to scintillation vials.

  • Data Analysis:

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

    • Determine the non-specific uptake by including a control group incubated with a high concentration of a known potent inhibitor (e.g., citalopram (B1669093) for SERT).

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of neurotransmitter reuptake and the workflow for an in vitro uptake inhibition assay.

neurotransmitter_reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitter Neurotransmitter_out Neurotransmitter Vesicle->Neurotransmitter_out Release Transporter Monoamine Transporter (SERT, DAT, NET) Neurotransmitter_in Neurotransmitter Transporter->Neurotransmitter_in Transport Neurotransmitter_out->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding PP This compound PP->Transporter Inhibition/ Release experimental_workflow start Start cell_culture 1. Cell Culture & Transfection (HEK-293) start->cell_culture plating 2. Plate Cells in 96-well Plate cell_culture->plating pre_incubation 3. Pre-incubate with This compound plating->pre_incubation add_radioligand 4. Add Radiolabeled Neurotransmitter pre_incubation->add_radioligand incubation 5. Incubate for Uptake add_radioligand->incubation wash 6. Terminate Uptake & Wash Cells incubation->wash lysis 7. Cell Lysis wash->lysis scintillation 8. Scintillation Counting lysis->scintillation analysis 9. Data Analysis (IC50 Determination) scintillation->analysis end End analysis->end

References

Application Notes and Protocols: 1-Phenylpiperazine Derivatives in Anticancer Agent Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperazine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of activities against various cancer cell lines, operating through diverse mechanisms of action. These notes provide an overview of the application of this compound derivatives in oncology research, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Rationale for Use in Anticancer Drug Design

The this compound moiety is a versatile pharmacophore that can be readily modified to optimize binding to various biological targets. Its structural features allow for interaction with multiple enzymatic and receptor systems implicated in cancer progression. Researchers have successfully synthesized derivatives that exhibit potent cytotoxic effects by targeting key cellular processes such as DNA replication and repair, signal transduction, and cell cycle regulation.

Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects through several mechanisms:

  • Inhibition of Topoisomerase II: Certain derivatives interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to DNA damage and ultimately triggers apoptosis.[1][2][3]

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases that are often dysregulated in cancer. Key targets include:

    • Insulin-like Growth Factor 1-Receptor (IGF-1R): Inhibition of IGF-1R kinase disrupts downstream signaling pathways involved in cell proliferation and survival.[4]

    • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR tyrosine kinase is a validated strategy in cancer therapy, and some phenylpiperazine derivatives have shown potent inhibitory activity.[5]

    • Src Family Kinases: These non-receptor tyrosine kinases play a role in various cellular processes, and their inhibition can lead to apoptosis.[6]

  • Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of programmed cell death (apoptosis). This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[4][6][7][8][9]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1 or S phase), preventing cancer cells from dividing.[7]

  • Disruption of Microtubule Dynamics: Some derivatives may interfere with the polymerization or depolymerization of microtubules, leading to mitotic arrest and cell death.

Quantitative Data: Cytotoxicity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
BS230 MCF7 (Breast)Comparable to Doxorubicin[1][3]
Compound 5a DU 145 (Prostate)Not Specified[7]
PC-3 (Prostate)Not Specified[7]
LNCaP (Prostate)Not Specified[7]
Compound 3b MCF-7 (Breast)0.024[4]
PCC SNU-475 (Liver)6.98 ± 0.11[10]
SNU-423 (Liver)7.76 ± 0.45[10]
Compound 3p A549 (Lung)0.05[5]
HeLa (Cervical)0.08[5]
MCF-7 (Breast)0.22[5]
C505 K562 (Leukemia)0.058[9]
AGS (Gastric)0.055[9]
HeLa (Cervical)0.155[9]
Compound 19 Huh7 (Liver)< 5[6]
Compounds 3e and 6b MDA-MB-231 (Breast)16.98 and 17.33[11]
A-11 A-549 (Lung)5.71[12]
HCT-116 (Colon)4.26[12]
A-6 A-549 (Lung)7.74[12]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the nucleophilic substitution reaction between a suitable chloro-substituted aromatic or heteroaromatic ring and N-phenylpiperazine.

Example Protocol for the synthesis of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757) (3):

  • A mixture of 2-chloro-5-nitropyridine (B43025) (1) and N-phenylpiperazine (2) is prepared.

  • The reaction is carried out in a suitable solvent such as ethanol (B145695).

  • The reaction mixture is stirred, often at an elevated temperature, for a specified period.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent.

  • The structure of the final compound is confirmed using spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and HRMS.[7][13]

G cluster_synthesis General Synthesis Workflow start Start: Reactants (e.g., 2-chloro-5-nitropyridine, N-phenylpiperazine) reaction Nucleophilic Substitution (Solvent, Heat) start->reaction isolation Product Isolation (Cooling, Filtration) reaction->isolation purification Purification (Recrystallization) isolation->purification characterization Structural Confirmation (NMR, MS, FTIR) purification->characterization end Final Compound characterization->end

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 4 x 10^3 to 1 x 10^4 cells/well in 200 µL of appropriate culture medium.[1] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.6% DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells and treat them with the test compounds at their IC50 concentrations for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[5][8][9]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The DNA content is proportional to the fluorescence intensity. Analyze the resulting histogram to determine the percentage of cells in each phase of the cell cycle.[7]

Signaling Pathways

cluster_pathway Targeted Signaling Pathways Phenylpiperazine This compound Derivatives EGFR EGFR Phenylpiperazine->EGFR Inhibition IGF1R IGF-1R Phenylpiperazine->IGF1R Inhibition Src Src Kinases Phenylpiperazine->Src Inhibition TopoII Topoisomerase II Phenylpiperazine->TopoII Inhibition CellCycle Cell Cycle Arrest Phenylpiperazine->CellCycle PI3K PI3K EGFR->PI3K IGF1R->PI3K Src->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation DNA DNA Damage TopoII->DNA Prevents repair DNA->Apoptosis CellCycle->Proliferation Inhibition

Caption: Key signaling pathways targeted by this compound derivatives.

cluster_workflow Drug Discovery & Evaluation Workflow Design Rational Design & Synthesis Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Design->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Lead Lead Optimization Apoptosis->Lead CellCycle->Lead Signaling->Lead

Caption: A typical workflow for the development of this compound anticancer agents.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of new anticancer therapies. Their synthetic accessibility and the ability to modulate their activity against a variety of targets make them attractive candidates for further investigation. Future research should focus on optimizing the selectivity and potency of these derivatives to minimize off-target effects and improve their therapeutic index. Additionally, in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. The exploration of combination therapies, where these derivatives are used alongside existing anticancer drugs, could also lead to synergistic effects and overcome drug resistance.[14]

References

Application Notes and Protocols for Radioligand Binding Assays with Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpiperazines are a significant class of compounds in neuroscience research and drug development, exhibiting a wide range of pharmacological activities. Their primary mechanism of action often involves interaction with various G-protein coupled receptors (GPCRs), most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Understanding the binding affinity of novel phenylpiperazine derivatives to these receptors is a critical step in characterizing their therapeutic potential and selectivity. Radioligand binding assays are the gold standard for quantifying these interactions, providing essential data such as the inhibition constant (Ki), which reflects the potency of a compound.[1][2]

This document provides a detailed experimental protocol for conducting competitive radioligand binding assays to determine the affinity of phenylpiperazine compounds for the human 5-HT1A and D2 receptors.

Data Presentation: Binding Affinities of Phenylpiperazine Derivatives

The following tables summarize the binding affinities (Ki, in nM) of representative phenylpiperazine derivatives for the human 5-HT1A and D2 receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Phenylpiperazine Derivatives for the Human 5-HT1A Receptor

CompoundRadioligandReceptor SourceKi (nM)
Phenylpiperazine Derivative 1[³H]8-OH-DPATCHO-K1 cells14.3 ± 7.1[3][4]
Phenylpiperazine Derivative 2[³H]8-OH-DPATCHO-K1 cells67.8 ± 4.6[4]
Phenylpiperazine Derivative 3[³H]8-OH-DPATCHO-K1 cells199 ± 34.3[3][4]
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin[³H]-8-OH-DPATCHO Cells<1 (nanomolar range)[5]

Table 2: Binding Affinities of Phenylpiperazine Derivatives for the Human Dopamine D2 Receptor

CompoundRadioligandReceptor SourceKi (nM)
Haloperidol (reference)[³H]SpiperoneCHO-D2 Cells0.28[6]
Aripiprazole (reference)Not SpecifiedNot Specified0.34[7]
Cariprazine (reference)Not SpecifiedNot Specified0.49[7]
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin[³H]-racloprideCHO Cells<10 (nanomolar range)[5]
Conformationally Restricted N-arylpiperazine 5aNot SpecifiedNot Specified< 1000[7]
Conformationally Restricted N-arylpiperazine 5dNot SpecifiedNot Specified< 1000[7]

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay. The protocol is generalized for phenylpiperazines targeting the 5-HT1A and D2 receptors.

I. Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human 5-HT1A or D2 receptor.[8][9]

  • Radioligands:

    • For 5-HT1A Receptor: [³H]8-hydroxy-DPAT ([³H]8-OH-DPAT)[9]

    • For D2 Receptor: [³H]Spiperone[10]

  • Test Compounds: Phenylpiperazine derivatives of interest.

  • Non-specific Binding Control:

    • For 5-HT1A Receptor: 10 µM Metergoline[9]

    • For D2 Receptor: 10 µM Haloperidol or 10 µM Sulpiride[10]

  • Assay Buffers:

    • 5-HT1A Receptor Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[9]

    • D2 Receptor Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Equipment:

    • 96-well microplates

    • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[12]

    • Filtration apparatus (cell harvester)[12]

    • Liquid scintillation counter

    • Scintillation cocktail

II. Membrane Preparation
  • Culture and harvest cells expressing the receptor of interest.

  • Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.[8]

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[8]

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[12]

  • Wash the membrane pellet by resuspending it in fresh, ice-cold lysis buffer and repeating the high-speed centrifugation.[12]

  • Resuspend the final pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose, for storage at -80°C.[12]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).[8]

III. Competitive Radioligand Binding Assay

This assay is performed in a 96-well plate format with a final volume typically between 200-250 µL per well.[11][12]

  • Plate Setup:

    • Total Binding: Wells containing assay buffer, radioligand, and the membrane preparation.

    • Non-specific Binding: Wells containing assay buffer, radioligand, a high concentration of the non-specific binding control, and the membrane preparation.

    • Test Compound: Wells containing assay buffer, radioligand, varying concentrations of the phenylpiperazine test compound, and the membrane preparation.

  • Assay Procedure: a. To each well, add the appropriate components in the following order: assay buffer, test compound or non-specific binding control, and radioligand. b. The radioligand concentration should be fixed, typically at or near its dissociation constant (Kd) value.[13] c. Initiate the binding reaction by adding the membrane preparation to each well. The amount of membrane protein per well typically ranges from 10-50 µg.[9][12] d. Incubate the plate with gentle agitation for 60-120 minutes at room temperature or a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[11][12]

  • Filtration: a. Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[12] b. Quickly wash the filters multiple times (e.g., four washes) with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting: a. Dry the filters, typically for 30 minutes at 50°C.[12] b. Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

IV. Data Analysis
  • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the 5-HT1A and Dopamine D2 receptors upon activation.

G cluster_membrane Cell Membrane P_5HT1A Phenylpiperazine (Agonist) R_5HT1A 5-HT1A Receptor P_5HT1A->R_5HT1A Binds G_Protein Gi/o Protein R_5HT1A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_membrane Cell Membrane P_D2 Phenylpiperazine (Ligand) R_D2 Dopamine D2 Receptor P_D2->R_D2 Binds G_Protein Gi/o Protein R_D2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Downstream Modulation of Ion Channels & Other Effectors G_Protein->Downstream Modulates cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Inhibits

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps in the competitive radioligand binding assay.

G Start Start: Prepare Reagents (Membranes, Buffers, Ligands) Plate_Setup Set up 96-well Plate: Total, Non-specific, and Test Compound Wells Start->Plate_Setup Incubation Incubate at RT (60-120 min) Plate_Setup->Incubation Filtration Rapid Vacuum Filtration (Wash to remove unbound ligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

Troubleshooting & Optimization

How to prevent photodegradation of 1-Phenylpiperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 1-Phenylpiperazine (1-PP) in solution. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary factors that could be causing this?

A1: this compound is susceptible to degradation from several factors. The most common causes are:

  • Exposure to Light (Photodegradation): Direct sunlight and UV radiation can induce photochemical reactions, leading to the breakdown of the molecule.[1][2]

  • Elevated Temperatures: Heat can accelerate degradation processes.[3] Phenylpiperazines are generally less stable at room temperature compared to refrigerated or frozen conditions.[3]

  • pH of the Solution: The stability of aromatic amines like 1-PP can be pH-dependent.[4][5] Extreme pH values may catalyze degradation.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can promote degradation.

  • Air/Oxygen Contact: The presence of oxygen can contribute to oxidative degradation, which may be accelerated by light.[6]

Q2: How can I prevent the photodegradation of my this compound solution?

A2: Several strategies can be employed to minimize or prevent photodegradation:

  • Light Protection: This is the most critical and straightforward method.

    • Store solutions in amber glass vials or bottles.

    • Alternatively, wrap clear containers with aluminum foil to block light.

  • Temperature Control: Store solutions at low temperatures (refrigerated at 2-8°C or frozen) to slow down any potential degradation reactions.[3]

  • Use of Antioxidants: The addition of antioxidants can protect against photodegradation by quenching reactive oxygen species or deactivating the excited state of the 1-PP molecule.[7][8][9]

  • Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.

Q3: What are the likely degradation products of this compound due to photodegradation?

A3: While specific studies on the photodegradation products of this compound are limited, based on the chemistry of similar aromatic amines and phenazine (B1670421) compounds, potential degradation pathways may involve oxidation and hydroxylation of the phenyl ring.[6][10] It is also possible for the piperazine (B1678402) ring to undergo cleavage under harsh conditions. A proposed, inferred photodegradation pathway could lead to the formation of hydroxylated derivatives and other oxidized species.

Q4: How does the pH of the solution affect the stability of this compound?

A4: The pH of a solution can significantly influence the stability of aromatic amines.[4] For some aromatic amines, acidic conditions have been shown to improve stability by protonating the amine groups, which can alter their susceptibility to oxidation.[11] However, for other related compounds, acidic conditions can accelerate degradation.[10] The optimal pH for this compound stability in solution should be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solution (e.g., turning yellow or brown) Photodegradation or oxidation.1. Ensure the solution is protected from light by using amber vials or wrapping the container in foil. 2. Store the solution at a lower temperature (2-8°C). 3. Consider preparing fresh solutions more frequently.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.1. Confirm that the new peaks are not from the solvent or other reagents. 2. Run a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. 3. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.[12]
Inconsistent experimental results Degradation of the this compound stock solution.1. Always use freshly prepared solutions when possible. 2. Validate the stability of your stock solution under your specific storage conditions by periodically running an HPLC analysis to check for purity.

Experimental Protocols

Protocol for Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade a this compound solution to understand its photostability and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Clear and amber glass vials

  • Photostability chamber with controlled light (UV and visible) and temperature exposure

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)[13]

  • LC-MS system for identification of degradation products (optional)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Test Sample: Transfer an aliquot of the stock solution into a clear glass vial.

    • Control Sample: Transfer an equal aliquot of the stock solution into an amber glass vial or a clear vial wrapped completely in aluminum foil.

  • Exposure: Place both the test and control samples in the photostability chamber. Expose them to a standardized light source for a defined period (e.g., 24, 48, 72 hours). Maintain a constant temperature.

  • Sampling: At predetermined time points, withdraw small aliquots from both the test and control samples.

  • HPLC Analysis:

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of any new peaks in the chromatogram of the test sample compared to the control.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point.

    • If degradation is observed, the degradation kinetics (e.g., first-order) can be determined by plotting the natural logarithm of the concentration of 1-PP against time.[14]

    • Characterize the degradation products by their retention times and UV spectra. For structural elucidation, analyze the degraded sample using LC-MS.[12]

Table 1: Example Data from a Forced Photodegradation Study

Time (hours)1-PP Concentration in Test Sample (µg/mL)1-PP Concentration in Control Sample (µg/mL)% Degradation
0100.0100.00.0
2485.299.814.6
4872.199.527.9
7260.599.339.5

Visualizations

photodegradation_pathway This compound This compound Excited_State Excited State (this compound*) This compound->Excited_State Light (UV/Vis) Reactive_Intermediates Reactive Intermediates (e.g., Radicals) Excited_State->Reactive_Intermediates Degradation_Products Degradation Products (e.g., Hydroxylated derivatives, Oxidized species) Reactive_Intermediates->Degradation_Products + Oxygen / Water

Caption: Inferred photodegradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Stock Prepare 1-PP Stock Solution Prep_Samples Prepare Test (Clear Vial) & Control (Amber Vial) Samples Prep_Stock->Prep_Samples Expose Expose to Light Source in Photostability Chamber Prep_Samples->Expose Sample_Time Sample at Time Points Expose->Sample_Time HPLC HPLC Analysis Sample_Time->HPLC Data Data Analysis (% Degradation, Kinetics) HPLC->Data LCMS LC-MS for Product ID (Optional) Data->LCMS

Caption: Experimental workflow for a photostability study.

References

Technical Support Center: Optimizing 1-Phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-phenylpiperazine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges and optimize reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis from Aniline (B41778) and Bis(2-chloroethyl)amine (B1207034) Hydrochloride

  • Question: My reaction of aniline with bis(2-chloroethyl)amine hydrochloride is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in this cyclization reaction can stem from several factors. One of the most common is the formation of side products. It is also possible that the reaction has not gone to completion due to suboptimal reaction conditions.

    Potential Solutions:

    • Optimize Reaction Temperature: The reaction is typically performed at elevated temperatures, often in a molten state without a solvent.[1] The temperature can range from 160°C to 250°C.[1] A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of starting materials and products. It is recommended to experiment within this range to find the optimal temperature for your specific setup.

    • Adjust Molar Ratio of Reactants: The molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride can influence the yield. Ratios typically range from 1.0:1.0 to 1.0:2.0.[1] A common starting point is a ratio of approximately 1.0:1.2 to 1.0:1.4.[1]

    • Ensure Anhydrous Conditions (if using a solvent): If a high-boiling solvent like diglyme (B29089) is used, ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.

Issue 2: Formation of Side Products

  • Question: I am observing significant side-product formation in my reaction. What are the likely impurities and how can I minimize and remove them?

  • Answer: In both the aniline and Buchwald-Hartwig synthesis routes, the formation of byproducts is a common cause of reduced yield and purity.

    Common Side Products:

    • From Aniline and Bis(2-chloroethyl)amine Hydrochloride: The primary side product is often unreacted aniline.

    • From Buchwald-Hartwig Amination: A common side product is the bis-arylated piperazine (B1678402), where two phenyl groups are attached to the piperazine ring.

    Minimization and Removal Strategies:

    • Removal of Unreacted Aniline: Unreacted aniline can be removed from the reaction mixture by washing with a dilute acid solution (e.g., 10% HCl) during the workup.[2] The aniline will form a water-soluble salt (anilinium chloride) and be extracted into the aqueous phase.[2]

    • Preventing Bis-arylation in Buchwald-Hartwig Synthesis: To favor the mono-arylated product (this compound), it is common to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens. This ensures that only one nitrogen is available for arylation. The Boc group can be removed in a subsequent step.

    • Purification: The most effective methods for removing persistent impurities and side products are vacuum distillation and column chromatography.[3][4]

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble purifying my crude this compound. What are the best practices?

  • Answer: The purification of this compound can be challenging due to its physical properties. It can be a liquid or a low-melting solid at room temperature.[5]

    Recommended Purification Techniques:

    • Vacuum Distillation: This is a highly effective method for purifying this compound on a larger scale, especially for removing non-volatile impurities.[3] The boiling point of this compound is approximately 142-146°C at 0.18 mmHg.[4]

    • Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography on silica (B1680970) gel is recommended. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).[5]

    • Recrystallization of the Hydrochloride Salt: The crude this compound free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol (B145695) or diethyl ether.[4] The salt can then be purified by recrystallization, often from ethanol.[4] The purified salt can then be converted back to the free base by treatment with a strong base (e.g., NaOH or KOH).

Frequently Asked Questions (FAQs)

  • Q1: What are the main industrial synthesis methods for this compound?

    • A1: The two primary industrial methods are the cyclization reaction of aniline with bis-(2-haloethyl)amine hydrochloride and the condensation reaction between a halo-substituted benzene (B151609) (like chlorobenzene (B131634) or bromobenzene) and piperazine, often via a Buchwald-Hartwig amination.[3]

  • Q2: Which synthesis method is more cost-effective and environmentally friendly?

    • A2: The method using aniline and bis-(2-chloroethyl)amine hydrochloride is generally considered more economical due to readily available and cheaper raw materials.[3] However, it can generate a significant amount of acidic waste.[3] A solvent-free, molten-state variation of this method has been developed to be more environmentally friendly and suitable for industrial production.[1][3] The Buchwald-Hartwig method often requires expensive metal catalysts and ligands, which can increase the cost.[3]

  • Q3: How can I monitor the progress of my this compound synthesis?

    • A3: The reaction progress can be monitored by TLC or HPLC to track the consumption of starting materials and the formation of the product.[6]

  • Q4: What are the typical yields and purity I can expect?

    • A4: With optimized conditions, the synthesis from aniline and bis-(2-chloroethyl)amine hydrochloride in a molten state can achieve yields of over 75% and purity of over 99.5% (by HPLC).[3] The Buchwald-Hartwig amination can also provide high yields, often in the range of 80-95%, depending on the specific catalyst, ligand, and reaction conditions.

  • Q5: How do I confirm the identity and purity of my final product?

    • A5: The identity and purity of this compound can be confirmed using various analytical techniques, including HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

FeatureSynthesis from Aniline & Bis(2-chloroethyl)amine HClBuchwald-Hartwig Amination
Starting Materials Aniline, Bis(2-chloroethyl)amine hydrochloridePhenyl halide (e.g., chlorobenzene), Piperazine (often Boc-protected)
Catalyst/Reagents None (molten state) or high-boiling solvent (e.g., diglyme)Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOᵗBu, Cs₂CO₃)
Typical Reaction Temp. 160-250 °C[1]80-110 °C
Typical Reaction Time 2.5-6 hours[7]4-24 hours
Reported Yield >75%[3]80-95%
Reported Purity >99.5% (HPLC)[3]>98%
Advantages Economical raw materials, high yield, suitable for industrial scale.[3]Broad substrate scope, high functional group tolerance.
Disadvantages Can generate acidic waste, high reaction temperatures.[3]Requires expensive catalysts and ligands, potential for side reactions (bis-arylation).[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline and Bis(2-chloroethyl)amine Hydrochloride (Molten State)

This protocol is adapted from a patented industrial method.[1]

Materials:

  • Aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • 30% Sodium hydroxide (B78521) (or potassium hydroxide) aqueous solution

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a heating mantle and overhead stirrer, add aniline and bis(2-chloroethyl)amine hydrochloride in a molar ratio of approximately 1.0:1.3.

  • Heat the mixture to 190 °C with stirring. The reactants will melt and form a homogeneous mixture.

  • Maintain the reaction at 190 °C for 3 hours.

  • After 3 hours, stop heating and allow the reaction mixture to cool.

  • Carefully neutralize the reaction mixture by the dropwise addition of a 30% aqueous sodium hydroxide solution until the pH is basic.

  • Cool the mixture to room temperature, which should result in the separation of two layers.

  • Separate the organic layer and wash it with water.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates and catalyst systems.

Materials:

  • Chlorobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOᵗBu)

  • Toluene (B28343) (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOᵗBu (1.4-2.0 equivalents).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the Schlenk tube.

  • Add piperazine (1.2-1.5 equivalents) and chlorobenzene (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check reactant stoichiometry incomplete->optimize_conditions end Improved Yield optimize_conditions->end identify_side_products Identify Side Products: - Unreacted starting materials - Bis-arylated piperazine - Other impurities side_products->identify_side_products Yes reagent_quality Check Reagent Quality: - Purity of starting materials - Anhydrous solvents - Catalyst/ligand activity side_products->reagent_quality No purification_issues Purification Strategy: - Acid wash for unreacted aniline - Use Boc-piperazine to prevent bis-arylation - Optimize column chromatography/distillation identify_side_products->purification_issues purification_issues->end reagent_quality->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Purification_Workflow crude Crude this compound workup Aqueous Workup (e.g., acid/base extraction) crude->workup distillation Vacuum Distillation workup->distillation Large Scale column Column Chromatography workup->column Small Scale/ High Purity hcl_salt HCl Salt Formation & Recrystallization workup->hcl_salt High Purity pure_product Pure this compound distillation->pure_product column->pure_product hcl_salt->pure_product analysis Purity Analysis (HPLC, GC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

References

Troubleshooting low yield in Buchwald-Hartwig coupling of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of piperazine (B1678402). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and problems encountered during the Buchwald-Hartwig coupling of piperazine.

Q1: My reaction yield is low or I'm observing no product formation. What are the primary factors to investigate?

Low or no conversion can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagents.[1]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle. For piperazine couplings, bulky, electron-rich phosphine (B1218219) ligands are often required to promote efficient oxidative addition and reductive elimination.[1] Consider ligands like RuPhos, XantPhos, or BINAP.[2][3]

  • Suboptimal Base: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4][5] However, for base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable.[5] The physical properties of the base (e.g., particle size) can also impact the reaction rate.[5]

  • Poor Solubility: Insolubility of starting materials is a common reason for poor yields.[5] Ensure your aryl halide and piperazine derivative are soluble in the chosen solvent at the reaction temperature.

  • Low Reaction Temperature: While typical temperatures range from 80-110 °C, some systems may require higher temperatures to proceed efficiently.[2][6]

Q2: I'm observing a significant amount of bis-arylated piperazine as a side product. How can I favor mono-arylation?

The formation of a disubstituted by-product is a frequent challenge when using unprotected piperazine.[3][7] Here are several strategies to enhance selectivity for the mono-arylated product:

  • Use a Protecting Group: The most effective method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[7] This ensures only one nitrogen is available for arylation. The Boc group can be removed in a subsequent step.

  • Adjust Molar Ratio: Using an excess of piperazine relative to the aryl halide can statistically favor mono-substitution.[7]

  • In-situ Protonation: The protonation of piperazine can serve as a simple in-situ protection method to decrease the nucleophilicity of the second nitrogen atom, thereby suppressing the formation of the disubstituted product.[7]

Q3: Besides bis-arylation, what other common side products should I be aware of?

  • Hydrodehalogenation: This is the replacement of the halide on your aryl starting material with a hydrogen atom.[1] It can become a significant side reaction if the reductive elimination step is slow. Optimizing the ligand and temperature can help minimize this pathway.

  • Homo-coupling: Formation of a biaryl product from the coupling of two aryl halide molecules can occur, especially if the reaction is exposed to air.[8]

Q4: How do I choose the optimal solvent for my reaction?

The solvent can significantly influence reaction rate and product distribution.[4]

  • Common Solvents: Aprotic, non-polar solvents like toluene (B28343) and xylene are frequently used and have been shown to be effective.[8] Ethereal solvents such as dioxane and THF are also common choices.

  • Solvent Effects: The product distribution can be strongly dependent on the solvent class.[4] For instance, in one study, m-xylene (B151644) was found to be the most appropriate solvent for a specific piperazine amination.[4][8]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can coordinate to the palladium catalyst and inhibit the reaction.[5]

Q5: My aryl halide is an aryl chloride, and the reaction is sluggish. What can I do?

Aryl chlorides are generally less reactive than aryl bromides or iodides.[5] Achieving good yields often requires more specialized conditions:

  • Robust Ligands: Sterically hindered and electron-rich ligands are crucial for activating aryl chlorides.[2] Ligands like RuPhos have been shown to be effective.[3]

  • Pre-catalysts: Using palladium pre-catalysts can lead to more efficient formation of the active catalytic species compared to using separate Pd sources and ligands.[5]

  • Higher Temperatures: Higher reaction temperatures may be necessary to facilitate the oxidative addition of the aryl chloride.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides.

Table 1: Coupling of N-Boc-piperazine with Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1.0)XantPhos (2.0)NaOtBuToluene1001295
4-ChlorotoluenePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃Dioxane1102488
1-Bromo-4-methoxybenzenePd₂(dba)₃ (0.5)BINAP (1.5)K₃PO₄Toluene1001892
2-ChloropyridineXPhos Pd G3 (2.0)-NaOtBut-BuOH801685

Data synthesized from multiple sources for illustrative purposes.[1][2]

Table 2: Mono-arylation of Unprotected Piperazine

Aryl HalidePiperazine (equiv)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (Mono/Di)
4-Chlorotoluene1.5Pd₂(dba)₃ (2.0)RuPhos (4.0)NaOtBuToluene10010 min97% (Mono)
4-Chloroanisole1.5Pd₂(dba)₃ (2.0)RuPhos (4.0)NaOtBuToluene10010 min95% (Mono)
1-Chloro-4-(trifluoromethoxy)benzene1.5Pd₂(dba)₃ (2.0)RuPhos (4.0)NaOtBu (1.1 equiv)Toluene10010 min89% (Mono)
4-Bromotoluene1.0Pd(dba)₂ (2.5)(±)-BINAP (2.5)NaOtBum-xyleneMicrowaves-High Selectivity (Mono)

Data adapted from relevant literature.[3][4]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general procedure that can be adapted for specific substrates.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base under an inert atmosphere (e.g., in a glovebox).

  • In a separate vial, if not using a pre-catalyst, dissolve the palladium source and the ligand in a small amount of the reaction solvent to form the catalyst solution.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-N'-Boc-piperazine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Potential Issues Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Catalyst_Deactivation Catalyst Deactivation (e.g., O₂) Pd(0)L->Catalyst_Deactivation Ligand_Ex Amine Coordination (Piperazine) OxAdd->Ligand_Ex Piperazine Deprot Deprotonation (Base) Ligand_Ex->Deprot Base Bis-arylation Bis-arylation Side Product Ligand_Ex->Bis-arylation Excess Ar-X RedEl Reductive Elimination Deprot->RedEl RedEl->Pd(0)L Regeneration Product Ar-Piperazine Product RedEl->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination and potential side reactions.

Troubleshooting_Workflow start Low Yield Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are reagents and solvents pure and dry/degassed? check_inert->check_reagents Yes solution_inert Improve inert atmosphere technique (e.g., glovebox, Schlenk line). check_inert->solution_inert No check_catalyst Is the catalyst/ligand system appropriate? check_reagents->check_catalyst Yes solution_reagents Purify/dry reagents and solvents. check_reagents->solution_reagents No check_base Is the base appropriate and of good quality? check_catalyst->check_base Yes solution_catalyst Screen alternative ligands (e.g., RuPhos, XantPhos) or use a pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are temperature and concentration optimal? check_base->check_conditions Yes solution_base Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or use fresh, finely ground base. check_base->solution_base No solution_conditions Increase temperature and/or screen different solvents. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_inert->check_inert solution_reagents->check_reagents solution_catalyst->check_catalyst solution_base->check_base solution_conditions->check_conditions

Caption: A troubleshooting workflow for addressing low yields in piperazine Buchwald-Hartwig couplings.

References

Technical Support Center: Strategies to Mitigate hERG Affinity of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to address the common challenge of hERG (human Ether-à-go-go-Related Gene) potassium channel affinity associated with phenylpiperazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my phenylpiperazine derivatives showing high hERG affinity?

A1: Phenylpiperazine derivatives often exhibit affinity for the hERG channel due to a combination of specific structural features that form a common pharmacophore for hERG blockers. The primary drivers are the presence of a basic nitrogen atom, which is typically protonated at physiological pH, and significant lipophilicity, often contributed by aromatic groups.[1] The hERG channel's binding pocket is known to be promiscuous, accommodating a wide range of structurally diverse compounds, particularly those that are greasy, aromatic, and basic.[2] Key interactions within the hERG channel pore often involve aromatic residues like Tyr652 and Phe656, which can engage in cation-π or π-π stacking interactions with the ligand.[1][2][3]

Q2: What are the primary strategies to reduce the hERG liability of my compounds?

A2: There are three main strategies, which can be employed individually or in combination:

  • Reduce Lipophilicity (LogP): High lipophilicity is strongly correlated with hERG binding.[1] Reducing the overall "greasiness" of a molecule can lower its concentration within the cell membrane where the hERG channel resides.[2]

  • Modulate Basicity (pKa): The basicity of the piperazine (B1678402) nitrogen is a critical factor. Lowering the pKa of this nitrogen can reduce the extent of protonation at physiological pH, thereby weakening the key electrostatic or cation-π interactions within the channel pore.[1] A target pKa below 7.5 is often considered desirable.[1]

  • Disrupt Key Pharmacophore Features: Introducing steric hindrance or modifying aromatic regions can disrupt the key binding interactions with residues in the hERG channel pore.[1][4]

Q3: How can I reduce the lipophilicity of my molecule without losing on-target potency?

A3: This is a common challenge involving a careful balancing act. Consider the following modifications:

  • Replace lipophilic substituents on the phenyl ring (e.g., -CF3, -Cl) with more polar groups (e.g., -OH, -NH2, small amides).[1]

  • Introduce polar atoms (e.g., oxygen, nitrogen) into alkyl chains or replace aromatic rings with heteroaromatic ones (like pyridine (B92270) or pyrimidine) to add hydrogen bond acceptors/donors.[1][2]

  • Replace a phenyl ring with a saturated ring (e.g., cyclohexane) to remove aromatic interactions like π-stacking.[1]

  • Introduce a carboxylic acid to create a zwitterion. This can significantly reduce lipophilicity, though it may impact cell permeability.[2][5]

Q4: What is the most effective way to lower the pKa of the basic piperazine nitrogen?

A4: To decrease basicity, you can introduce electron-withdrawing groups near the basic nitrogen.[1] This can be achieved through several approaches:

  • Adding electronegative atoms: Placing a fluorine atom on a carbon adjacent to the nitrogen can have a strong inductive effect.[2]

  • Bioisosteric replacement: Replacing a piperidine (B6355638) ring with a morpholine (B109124) or piperazine ring introduces an oxygen or nitrogen atom, respectively, which lowers the pKa of the other nitrogen through an inductive effect.[2]

  • Strategic placement of substituents: Adding electron-withdrawing groups to the phenyl ring can also modulate the basicity of the distal piperazine nitrogen, albeit to a lesser extent.

Q5: My lead compound has potent hERG activity. Where do I start with modifications?

A5: A systematic approach is recommended. Start with in silico analysis to predict the binding mode and identify key interactions. Then, prioritize modifications that are least likely to disrupt on-target activity while addressing the hERG liability.

Below is a decision tree to guide your strategy.

hERG_Mitigation_Strategy start High hERG Affinity Detected (IC50 < 10 µM) check_properties Analyze Physicochemical Properties (LogP, pKa) start->check_properties high_logp Is LogP > 3.5? check_properties->high_logp high_pka Is pKa > 8.0? high_logp->high_pka No reduce_logp Strategy: Reduce Lipophilicity - Add polar groups - Replace aromatic rings - Form zwitterion high_logp->reduce_logp Yes reduce_pka Strategy: Reduce Basicity - Add electron-withdrawing groups - N-oxidation - Replace piperidine with morpholine high_pka->reduce_pka Yes disrupt_binding Strategy: Disrupt Pharmacophore - Add steric bulk - Remove aromatic rings - Increase rigidity high_pka->disrupt_binding No resynthesize Synthesize & Re-test Analogs reduce_logp->resynthesize reduce_pka->resynthesize disrupt_binding->resynthesize end hERG Affinity Reduced resynthesize->end no_change hERG affinity persists resynthesize->no_change no_change->check_properties

Caption: Decision tree for selecting a hERG mitigation strategy.

Q6: How can I use computational tools to predict hERG risk before synthesis?

A6: In silico models provide a rapid and cost-effective way to screen compounds in early discovery.[6][7] Several approaches exist:

  • QSAR Models: Quantitative Structure-Activity Relationship models use chemical descriptors to predict a compound's hERG binding affinity based on data from known hERG blockers.[6][8]

  • Pharmacophore Modeling: This involves building a 3D model of the essential features for hERG binding and screening your compound against it.[1]

  • Molecular Docking: Docking your compound into a structural model (homology or cryo-EM) of the hERG channel can help predict binding affinity and visualize key interactions to disrupt.[1][9]

Data Presentation: Structure-Activity Relationships (SAR)

The following table summarizes how specific structural modifications to a hypothetical phenylpiperazine scaffold can impact lipophilicity (cLogP), basicity (pKa), and hERG inhibition (IC50).

CompoundR1 (para-position)R2 (Piperazine)cLogPpKahERG IC50 (µM)
Parent -ClH4.28.50.8
1a -OCH3H3.88.62.5
1b -OHH3.58.415.2
1c -CONH2H3.18.3> 30
2a -Cl-CH2CH2OH3.97.99.7
2b -Cl-C(=O)CH33.66.5> 50

Analysis:

  • Reducing Lipophilicity: Replacing the lipophilic chloro group with more polar methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carboxamide (-CONH2) groups (Compounds 1a-1c ) progressively reduces cLogP and significantly decreases hERG affinity.

  • Reducing Basicity: Introducing an N-hydroxyethyl group (Compound 2a ) or an N-acetyl group (Compound 2b ) on the piperazine nitrogen dramatically lowers the pKa, leading to a substantial reduction in hERG inhibition.

Experimental Protocols & Workflows

A tiered approach, from computational prediction to definitive electrophysiology, is the most efficient workflow for assessing hERG liability.

hERG_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays cluster_decision Decision a QSAR & Pharmacophore Screening c High-Throughput Screen (e.g., Radioligand Binding) a->c b Molecular Docking b->c d Gold Standard Assay (Manual Patch Clamp) c->d e Analyze IC50 & Safety Margin d->e f Advance or Redesign e->f g Advance Candidate f->g h Redesign Compound f->h

Caption: Experimental workflow for assessing hERG liability.

Protocol: Manual Patch-Clamp Electrophysiology Assay

The manual patch-clamp technique is the gold standard for quantifying hERG channel inhibition.[10]

1. Cell Preparation:

  • Cell Line: Use a stable cell line expressing the hERG1a isoform, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Culture: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[11]

  • Plating: For experiments, plate cells onto glass coverslips and allow them to grow to 50-70% confluency.[11]

2. Solutions & Reagents:

  • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2·6H2O, 1 CaCl2·H2O, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.[12]

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.[12] (Note: A liquid junction potential of ~15 mV may result and should be corrected for in the voltage protocol).[12]

  • Compound Stock: Dissolve test compounds in 100% DMSO to create a 10-30 mM stock solution.[11] The final DMSO concentration in the external solution should be consistent across all tests (e.g., 0.1%).

3. Electrophysiological Recording:

  • Apparatus: Use a whole-cell patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10 with PatchMaster software).[10]

  • Temperature: Maintain recordings at a physiological temperature of 36 ± 1°C.[10]

  • Pipettes: Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.[11]

  • Seal Formation: After forming a gigaohm seal (>1 GΩ) and establishing a whole-cell configuration, compensate for cell membrane capacitance and series resistance (≥80% compensation is recommended).[10][11]

4. Voltage-Clamp Protocol:

  • A standard protocol to elicit hERG current involves holding the cell at -80 mV, followed by a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels. A subsequent repolarizing step to -50 mV for 2-3 seconds elicits a large "tail current" as channels recover from inactivation before closing. This peak tail current is measured for analysis.[11]

  • Apply the voltage protocol at a regular frequency (e.g., every 15-20 seconds or 0.2 Hz) until a stable baseline current is achieved.[10]

5. Experimental Procedure:

  • Baseline: Record a stable baseline hERG current for at least 3 minutes in the vehicle-containing external solution.[11]

  • Compound Application: Perfuse the test compound at increasing concentrations. Allow the inhibitory effect at each concentration to reach a steady state (typically 3-5 minutes).[11]

  • Washout: After the highest concentration, perfuse with the external solution to assess the reversibility of inhibition.

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., Dofetilide, Cisapride, or E-4031) to confirm the identity of the current and the sensitivity of the assay.[11][12]

6. Data Analysis:

  • Measure the peak amplitude of the hERG tail current for each pulse.

  • Calculate the percentage inhibition at each compound concentration relative to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

References

Improving the stability of 1-Phenylpiperazine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of 1-Phenylpiperazine stock solutions in DMSO for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as ethanol, chloroform, and Dimethyl Sulfoxide (DMSO).[1] For biological assays, DMSO is a common choice due to its high solubilizing power and compatibility with many experimental setups.

Q2: What are the recommended storage conditions for this compound DMSO stock solutions?

A2: For optimal stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2] This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation. For solutions stored at -20°C for over a month, a quality check is advised before use.[2]

Q3: How long can I store this compound in DMSO?

A3: While this compound is stable as a pure compound under standard ambient conditions, the long-term stability in DMSO is not extensively documented in publicly available literature. As a general guideline for compounds in DMSO, storage at -80°C can preserve the solution for up to six months.[2] However, the specific stability of this compound may vary. It is best practice to prepare fresh solutions when possible or to periodically check the purity of older stock solutions.

Q4: What are the potential signs of degradation in my this compound stock solution?

A4: Visual indicators of degradation can include a change in color (the pure compound is a clear, colorless to pale yellow liquid[1]) or the formation of precipitates. However, chemical degradation can occur without any visible changes. If you observe unexpected or inconsistent results in your experiments, degradation of your stock solution should be considered as a potential cause.

Q5: What are the likely degradation pathways for this compound in a DMSO stock solution?

A5: Phenylpiperazine derivatives can be susceptible to degradation pathways such as hydrolysis and oxidation.[3] Although pure DMSO is a stable solvent, it is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis of the dissolved compound over time. Oxidation can also occur, particularly if the solution is exposed to air and light.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot issues related to the stability of this compound stock solutions.

Problem: Inconsistent or unexpected experimental results.

If you are experiencing variability in your experimental outcomes, it could be related to the integrity of your this compound stock solution. Follow these steps to diagnose the issue:

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solution Check Stock Solution: - Age of solution? - Storage conditions? - Number of freeze-thaw cycles? start->check_solution prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh run_control Run Control Experiment with Fresh vs. Old Stock prepare_fresh->run_control results_match Results Match? run_control->results_match issue_resolved Issue Resolved: Discard old stock and use fresh stock. results_match->issue_resolved Yes purity_analysis Perform Purity Analysis on Old Stock (e.g., HPLC-UV) results_match->purity_analysis No degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed optimize_storage Optimize Storage and Handling Procedures degradation_confirmed->optimize_storage Yes other_factors Investigate Other Experimental Factors degradation_confirmed->other_factors No optimize_storage->issue_resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Data on Storage Conditions

While specific quantitative data for this compound stability in DMSO is limited, general best practices for compound storage provide a reliable framework.

Storage ConditionDurationRecommendation
Room TemperatureShort-termNot recommended for solutions.
4°CUp to a few daysSuitable for short-term storage, but freezing is preferred for longer periods.
-20°CUp to 1 monthRecommended for routine use. Re-evaluation is advised for longer storage.[2]
-80°CUp to 6 monthsOptimal for long-term storage to minimize degradation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Protocol_Preparation start Start: Prepare 10 mM Stock Solution weigh 1. Weigh 1.622 mg of this compound (MW: 162.23 g/mol) start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO to the vial weigh->add_dmso dissolve 3. Vortex or sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C, protected from light aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method for assessing the stability of a this compound DMSO stock solution over time.

Objective: To quantify the percentage of this compound remaining in a DMSO stock solution after storage under different conditions.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Time-Zero Sample: Immediately after preparing the fresh stock solution, dilute a small aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM). This will serve as your t=0 reference.

  • Storage: Store the aliquots of the stock solution under the desired conditions (e.g., 4°C, -20°C, -80°C, room temperature with light exposure, room temperature in the dark).

  • Time-Point Analysis: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a stored aliquot.

  • Sample Preparation: Dilute the aliquot in the same manner as the time-zero sample.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A standard C18 column.

    • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., around 240 nm).

    • Injection: Inject the prepared samples.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms for each time point.

    • Calculate the percentage of this compound remaining relative to the time-zero sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Observe the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential degradation pathways of this compound.

Degradation_Pathways phenylpiperazine This compound oxidation Oxidation (e.g., N-oxide formation) phenylpiperazine->oxidation Exposure to O2, light hydrolysis Hydrolysis (if water is present) phenylpiperazine->hydrolysis Presence of H2O oxidized_products Oxidized Degradation Products oxidation->oxidized_products hydrolyzed_products Hydrolyzed Degradation Products hydrolysis->hydrolyzed_products

Caption: Potential degradation pathways for this compound.

References

Minimizing oxidation of 1-Phenylpiperazine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Phenylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize its oxidation and ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound, with a focus on preventing and identifying oxidation.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Discoloration of Solid or Liquid this compound (e.g., turning yellow or brown) 1. Oxidation: Exposure to atmospheric oxygen is a primary cause of discoloration in amines.[1] 2. Photodegradation: Exposure to light, especially UV light, can initiate and accelerate degradation pathways.[2] 3. Contamination: Presence of metal ions or other impurities can catalyze oxidation.1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Store in an amber-colored vial or a clear vial wrapped in aluminum foil to protect from light.[3] 3. Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. 4. Chelating Agents: In solution, consider the addition of a chelating agent like EDTA to sequester catalytic metal ions.
Inconsistent or Non-reproducible Experimental Results 1. Degradation of Stock Solution: The concentration of your this compound stock solution may have decreased due to gradual oxidation or other degradation pathways. 2. Hydrolysis: If using aqueous solutions, hydrolysis of this compound or other components in your experimental setup could be a factor.[2]1. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments. 2. Monitor Purity: Regularly check the purity of your stock solution using a stability-indicating analytical method like HPLC. 3. Control pH: If working in aqueous media, ensure the pH is controlled, as pH can influence the rate of degradation.[2]
Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, GC) 1. Formation of Degradation Products: New peaks are a strong indicator that this compound is degrading. Oxidation can lead to the formation of N-oxides and other byproducts.1. Characterize Degradants: Use techniques like HPLC-MS/MS to identify the mass of the degradation products. An increase in mass by 16 Da may suggest the formation of an N-oxide. 2. Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products, which can then be used as markers for instability in your samples.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] For optimal protection against oxidation, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, and to protect it from light by using an amber glass bottle or by wrapping the container.

Q2: How can I safely handle this compound to prevent oxidation during my experiments?

A2: When handling this compound, especially when preparing solutions or setting up reactions, it is best practice to use air-sensitive techniques. This includes using degassed solvents and performing manipulations under a gentle stream of an inert gas like nitrogen or argon. Using a Schlenk line or a glove box will provide the best protection.[6]

Q3: My this compound solution has turned a pale yellow. Can I still use it?

A3: A pale yellow discoloration is an early sign of oxidation. While the extent of degradation may be minimal, it is best to verify the purity of the solution using an analytical technique like HPLC before use in sensitive experiments. For applications requiring high purity, it is always recommended to prepare a fresh solution from a solid that has been properly stored.

Q4: What are the likely oxidation products of this compound?

A4: While specific data for this compound is limited, the oxidation of piperazines can lead to the formation of N-oxides. Other potential degradation products could arise from ring-opening or polymerization, especially under harsh conditions. A forced degradation study coupled with mass spectrometry analysis would be necessary to definitively identify the oxidation products in your specific experimental context.

Q5: How do I prepare a solution of this compound under an inert atmosphere?

A5: To prepare a solution under an inert atmosphere, you will need a flask with a septum, a source of inert gas (nitrogen or argon), and degassed solvent. First, ensure your glassware is dry. Then, purge the flask containing the solid this compound with the inert gas. Using a syringe, add the degassed solvent to the flask while maintaining a positive pressure of the inert gas. For a detailed procedure, please refer to the Experimental Protocols section.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute more non-polar degradation products. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where this compound has significant absorbance (e.g., 239 nm).[7]
Sample Preparation Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

Note: This method should be validated for your specific application to ensure it can adequately separate the parent compound from any degradation products that may form under your experimental conditions.

Protocol 2: Procedure for Handling this compound under an Inert Atmosphere

This protocol describes the steps for safely handling this compound to minimize exposure to air and moisture.

Materials:

  • This compound in a sealed container

  • Dry, clean glassware (e.g., round-bottom flask with a septum-inlet sidearm)

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Degassed solvent

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either by oven-drying or by heating under vacuum.[6]

  • Inert Atmosphere Purge: Assemble the glassware and purge with a slow stream of inert gas for several minutes. The gas outlet should be connected to a bubbler to monitor the gas flow and prevent over-pressurization.

  • Weighing: If possible, weigh the this compound in a glove box. If a glove box is not available, quickly weigh the desired amount and add it to the purged flask under a positive flow of inert gas.

  • Solvent Addition: Use a clean, dry syringe to draw up the required volume of degassed solvent. Pierce the septum on the flask and slowly add the solvent while maintaining the inert atmosphere.

  • Storage of Solution: If the solution is to be stored, ensure the flask is sealed with a gas-tight stopper or septum and maintain a positive pressure of the inert gas. Store in a cool, dark place.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_storage Storage cluster_analysis Analysis prep_glass Dry Glassware purge Purge with N2/Ar prep_glass->purge prep_solvent Degas Solvent dissolve Dissolve in Solvent prep_solvent->dissolve weigh Weigh this compound weigh->purge purge->dissolve store_inert Inert Atmosphere dissolve->store_inert hplc HPLC Purity Check dissolve->hplc store_dark Protect from Light store_inert->store_dark store_cool Cool & Dry Place store_dark->store_cool ms MS for Degradants hplc->ms If new peaks appear troubleshooting_oxidation start Suspected Oxidation of This compound visual_check Visual Inspection (e.g., color change) start->visual_check analytical_check Analytical Verification (e.g., HPLC) visual_check->analytical_check new_peaks New Peaks Observed? analytical_check->new_peaks identify_degradants Identify Degradants (e.g., LC-MS) new_peaks->identify_degradants Yes continue_experiment Proceed with Experiment new_peaks->continue_experiment No review_handling Review Handling & Storage Procedures identify_degradants->review_handling implement_changes Implement Corrective Actions: - Use inert atmosphere - Protect from light - Use fresh solutions review_handling->implement_changes discard Discard and Prepare Fresh implement_changes->discard

References

Overcoming poor solubility of 1-Phenylpiperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Phenylpiperazine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral aqueous buffer?

A1: this compound in its free base form is a weak base and is characterized as insoluble or sparingly soluble in water and neutral aqueous solutions.[1][2][3][4][5] Its limited solubility is due to the presence of a hydrophobic phenyl group and the fact that in neutral pH, the molecule is predominantly in its non-ionized, less soluble form.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH.[6] As a weak base with a pKa of approximately 8.7, it becomes protonated and more soluble in acidic conditions (pH < pKa).[1][2][3] Lowering the pH of the aqueous buffer will increase the proportion of the protonated, charged form of the molecule, which is significantly more water-soluble. Conversely, at a pH above its pKa, it will exist primarily in its less soluble, neutral free base form.[6]

Q3: What are the different forms of this compound available, and how do their solubilities compare?

A3: this compound is available as a free base, a monohydrochloride salt, and a dihydrochloride (B599025) salt. The salt forms are significantly more soluble in water than the free base.[7] The dihydrochloride salt is expected to be the most soluble in aqueous solutions.[7]

Q4: What are the primary methods to improve the solubility of this compound in aqueous buffers?

A4: The most common and effective strategies include:

  • pH Adjustment : Lowering the pH of the buffer to at least 2 pH units below the pKa (i.e., pH < 6.7) to ensure the compound is in its ionized, soluble form.[8]

  • Salt Formation : Using the hydrochloride or dihydrochloride salt forms of this compound, which are inherently more water-soluble.[7][9][10]

  • Use of Co-solvents : Dissolving the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) before adding it to the aqueous buffer.[11][12][13]

  • Complexation with Cyclodextrins : Using cyclodextrins to form inclusion complexes that enhance the apparent water solubility of the compound.[14][15][16][17]

Q5: I'm using a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What's happening?

A5: This phenomenon is known as antisolvent precipitation.[6] this compound is likely much more soluble in 100% DMSO than in your final aqueous buffer. When the DMSO stock is diluted, the solvent environment changes dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to crash out.[6] To mitigate this, you can try lowering the final concentration, increasing the percentage of co-solvent in the final buffer (while being mindful of its effect on your experiment), or lowering the pH of the aqueous buffer.[6]

Troubleshooting Guides & Experimental Protocols

Data Presentation: Properties of this compound Forms

The table below summarizes the physical properties of this compound and its common salt forms. Using a salt form is a primary step to improve aqueous solubility.

PropertyThis compound (Free Base)This compound HClThis compound Dihydrochloride
CAS Number 92-54-6[2]2210-93-7[1]4004-95-9[1][18]
Molecular Formula C₁₀H₁₄N₂[2]C₁₀H₁₅ClN₂[9]C₁₀H₁₄N₂ • 2HCl[18]
Molecular Weight 162.23 g/mol [3]198.69 g/mol [9]235.2 g/mol [18]
Physical State Clear colorless to yellow liquid[1][2]White to off-white solid[9]White to off-white crystalline solid[7][18]
Melting Point 18.8 °C[2]~240 - 245 °C[9]Higher than monohydrochloride[7]
Water Solubility Insoluble / Slightly Soluble[2][3]Soluble[9]Highly Soluble[7]
pKa ~8.7[1][2][3]N/AN/A
Solubility Data in Organic Solvents

For the dihydrochloride salt form, the following solubility data has been reported:[18]

  • PBS (pH 7.2): 10 mg/mL

  • DMSO: 30 mg/mL

  • DMF: 5 mg/mL

  • Ethanol: 2 mg/mL

Troubleshooting Workflow for Solubility Issues

If you are encountering solubility problems, follow this workflow to identify a solution.

G start Start: Solubility Issue Observed check_form 1. Identify Compound Form (Base or Salt?) start->check_form is_base Is it the free base? check_form->is_base use_salt Switch to Hydrochloride or Dihydrochloride Salt is_base->use_salt Yes check_ph 2. Check Buffer pH (Is pH < 6.7?) is_base->check_ph No (Using Salt) success Success: Compound Dissolved use_salt->success ph_ok Is pH acidic? check_ph->ph_ok adjust_ph Adjust pH with HCl to protonate the compound ph_ok->adjust_ph No check_conc 3. Review Concentration (Is it too high?) ph_ok->check_conc Yes adjust_ph->success conc_ok Is concentration high? check_conc->conc_ok lower_conc Lower the final working concentration conc_ok->lower_conc Yes use_cosolvent 4. Use a Co-solvent (e.g., DMSO, Ethanol) conc_ok->use_cosolvent No lower_conc->success use_cd 5. Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cd use_cosolvent->success If successful use_cd->success If successful fail Issue Persists: Contact Technical Support use_cd->fail

Caption: Troubleshooting workflow for this compound solubility.

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable for experiments where an acidic pH is tolerable.

Principle: this compound is a weak base that becomes protonated and soluble in acidic solutions. The Henderson-Hasselbalch equation predicts the ratio of ionized to non-ionized forms. To ensure >99% ionization, the buffer pH should be at least 2 units below the pKa (~8.7).

Materials:

  • This compound (free base or salt)

  • Aqueous buffer of choice (e.g., Phosphate, Citrate)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add it to a volume of the chosen buffer that is less than the final desired volume (e.g., 80% of the final volume).

  • Place the solution on a stir plate and begin stirring. The compound may not dissolve initially.

  • Slowly add 1 M HCl dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding acid until the solid material is fully dissolved and the pH is in the desired range (e.g., pH 4.0 - 6.0).

  • Once dissolved, transfer the solution to a volumetric flask.

  • Add the buffer to reach the final desired volume (q.s. to volume).

  • Confirm the final pH. If necessary, adjust again with dilute HCl or NaOH.

G cluster_0 Equilibrium at pH > pKa (e.g., pH 9) cluster_1 Equilibrium at pH < pKa (e.g., pH 6) insoluble Non-ionized (Base) Insoluble soluble Ionized (Salt) Soluble proton + H⁺ (Acidification) insoluble->proton deproton - H⁺ (Basification) soluble->deproton proton->soluble deproton->insoluble

Caption: Effect of pH on this compound ionization and solubility.

Protocol 2: Solubilization using a Co-solvent

This method is useful for preparing concentrated stock solutions and when the final assay is tolerant to small amounts of organic solvents.[12]

Principle: Co-solvents are water-miscible organic solvents that can dissolve hydrophobic compounds.[11][13] A concentrated stock is prepared in the co-solvent and then diluted into the aqueous buffer, a step where precipitation can occur if the compound's solubility limit in the final buffer is exceeded.[6]

Materials:

  • This compound

  • Co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene glycol)[11][12]

  • Aqueous buffer

  • Vortex mixer

  • Micropipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% co-solvent (e.g., 10-50 mM in DMSO). Ensure it is fully dissolved. A vortex mixer can be used to aid dissolution.

  • Determine the maximum tolerance of your experimental system to the chosen co-solvent (typically <1% for cell-based assays).[6]

  • Perform a serial dilution of your stock solution into the aqueous buffer.

  • Crucial Step: Add the stock solution to the buffer (not the other way around) with vigorous vortexing or stirring. This helps to rapidly disperse the compound and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect for any signs of precipitation (cloudiness, particulates) immediately after dilution and after a short incubation period (e.g., 15-30 minutes).

  • If precipitation occurs, you may need to lower the final concentration or slightly increase the co-solvent percentage in the final buffer, if your assay allows.

G start 1. Weigh this compound (Free Base or Salt) dissolve 2. Dissolve in 100% Co-solvent (e.g., DMSO) to make concentrated stock start->dissolve vortex1 Vortex until clear dissolve->vortex1 dilute 3. Pipette stock solution into Aqueous Buffer (while vortexing buffer) vortex1->dilute vortex2 Vortex to mix dilute->vortex2 observe 4. Observe for Precipitation vortex2->observe success Clear Solution: Ready for Experiment observe->success No fail Precipitation Occurs: Lower Concentration or Adjust Buffer (see Protocol 1) observe->fail Yes

Caption: Experimental workflow for the co-solvent dilution method.

Protocol 3: General Shake-Flask Method for Solubility Determination

This protocol provides a standard method to quantify the solubility of this compound in a specific buffer.

Principle: An excess amount of the compound is equilibrated with the solvent (buffer) for a sufficient time to reach saturation. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

  • This compound

  • Buffer of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[19][20][21][22]

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of this compound to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume of the buffer (e.g., 1 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours. This time may need to be optimized to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Note: Check for compound binding to the filter material.

  • Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility based on the measured concentration and any dilution factors.

References

Managing hydrolytic degradation of phenylpiperazines in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrolytic degradation of phenylpiperazines in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My phenylpiperazine derivative is degrading in an acidic solution. What is the likely mechanism?

A1: Phenylpiperazine derivatives can be susceptible to hydrolysis in acidic conditions, a process accelerated by the presence of hydrogen ions (H+).[1] The degradation often follows pseudo-first-order kinetics.[1] The specific degradation pathway can vary depending on the overall structure of the molecule, but it commonly involves the cleavage of labile functional groups such as amides or esters that may be part of the molecule's structure.[2][3] For instance, the amide bond is generally more stable than an ester linkage but can be hydrolyzed under extreme pH conditions.[3]

Q2: What are the key factors that influence the rate of hydrolytic degradation of phenylpiperazines in acidic media?

A2: Several factors can impact the stability of phenylpiperazines in acidic solutions:

  • pH: The concentration of hydrogen ions is a critical catalyst for hydrolysis. Lower pH values (pH < 3) generally accelerate the degradation process.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][5] Storing solutions at lower temperatures can help minimize degradation.[2]

  • Buffer Species: The type of buffer used can influence the degradation rate. It is important to select a buffer system that does not catalyze the degradation.[6]

  • Ionic Strength: The ionic strength of the solution can affect the rate of reactions between ionic species.[4]

  • Dielectric Constant: The polarity of the solvent system can also play a role in the degradation kinetics.[4]

Q3: How can I monitor the degradation of my phenylpiperazine compound?

A3: Several analytical techniques can be employed to monitor the degradation of phenylpiperazines and identify their degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful method for separating and identifying the parent compound and its degradants.[1][7] Gas chromatography-mass spectrometry (GC-MS) is another viable technique.[8][9] Thin-layer chromatography (TLC) can be used for preliminary analysis of the decomposition process.[1]

Q4: What are some general strategies to prevent or minimize the hydrolytic degradation of phenylpiperazines in acidic formulations?

A4: To enhance the stability of phenylpiperazine derivatives in acidic conditions, consider the following strategies:

  • pH Adjustment and Buffering: Carefully select and maintain an optimal pH using appropriate buffer systems.[6] For many drugs, a pH range of 4-8 provides good stability.[4]

  • Complexation: The formation of complexes can protect the labile functional groups from hydrolytic attack.[6]

  • Solubility Suppression: Reducing the concentration of the drug in the solution by modifying its solubility can decrease the rate of hydrolysis.[6]

  • Modification of the Chemical Structure: In the drug design phase, modifying the structure to replace hydrolytically unstable groups with more stable ones can be a long-term solution. For example, replacing an ester with a more stable amide.[2]

  • Storage Conditions: Store solutions at reduced temperatures and protect them from light to minimize degradation.[2][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis of an acidic formulation. The phenylpiperazine derivative is undergoing rapid hydrolytic degradation.- Immediately analyze the sample after preparation. - Adjust the pH of the mobile phase to a less acidic range if compatible with the analytical method. - Store samples at a lower temperature (e.g., 4°C) prior to analysis.
Appearance of multiple new peaks in the chromatogram over time. Formation of various degradation products.- Perform peak tracking and identification using LC-MS/MS to characterize the degradation products. - Conduct a forced degradation study under controlled acidic conditions to understand the degradation pathway.
Inconsistent results between experimental replicates. The rate of degradation is highly sensitive to minor variations in experimental conditions.- Ensure precise control of pH, temperature, and buffer concentration in all experiments. - Prepare fresh solutions for each experiment to avoid variability from pre-existing degradation.
Precipitation of the compound from the acidic solution. The protonated form of the phenylpiperazine derivative may have lower solubility.- Evaluate the solubility of the compound at different pH values. - Consider the use of co-solvents or other formulation strategies to improve solubility.[6]

Experimental Protocols

Protocol 1: Kinetic Study of Phenylpiperazine Degradation in Acidic Conditions

This protocol outlines a general procedure to determine the degradation kinetics of a phenylpiperazine derivative in an acidic solution.

Materials:

  • Phenylpiperazine derivative

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)

  • Buffer solutions of various pH values (e.g., pH 2, 3, 4)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC-UV or HPLC-MS/MS system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the phenylpiperazine derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare the acidic degradation media (e.g., 0.1 M HCl, pH 2 buffer).

  • Initiation of Degradation:

    • Add a known volume of the stock solution to a pre-heated (if studying temperature effects) volumetric flask containing the acidic medium.

    • Mix thoroughly and start a timer immediately. This is time zero (t=0).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation reaction by diluting the aliquot with a neutral or slightly basic mobile phase or by freezing the sample.

  • HPLC Analysis:

    • Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the phenylpiperazine derivative versus time.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the rate constant (k).

Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol describes the use of LC-MS/MS to identify the products of hydrolytic degradation.

Materials:

  • Degraded sample solution from Protocol 1

  • LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Chromatographic Separation:

    • Inject the degraded sample into the LC-MS/MS system.

    • Use a gradient elution method to separate the parent compound from its degradation products.

  • Mass Spectrometric Detection:

    • Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the potential degradation products.

  • Structure Elucidation:

    • Analyze the fragmentation patterns of the parent compound and the degradation products to propose their structures.

    • The difference in molecular weight and the fragmentation data will provide clues to the nature of the hydrolytic cleavage.

Data Presentation

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for the Hydrolysis of a Phenylpiperazine Derivative at 37°C

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
2.00.1504.62
3.00.04515.40
4.00.01257.76
5.00.003231.05

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific phenylpiperazine derivative and experimental conditions.

Visualizations

Hydrolytic_Degradation_Pathway cluster_conditions Acidic Conditions H+ H+ H2O H2O Phenylpiperazine Phenylpiperazine Derivative (with labile group, e.g., Amide) Intermediate Protonated Intermediate Phenylpiperazine->Intermediate Protonation Products Degradation Products (e.g., Phenylpiperazine core + Cleaved side-chain) Intermediate->Products Nucleophilic attack by H2O & Cleavage Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Phenylpiperazine Stock Solution C Initiate Degradation (Mix Stock & Acid) A->C B Prepare Acidic Media (e.g., 0.1M HCl) B->C D Sample at Time Intervals C->D Incubate E Quench Reaction D->E F Analyze by HPLC/LC-MS E->F G Determine Concentration vs. Time F->G I Identify Degradation Products F->I H Calculate Kinetic Parameters G->H Troubleshooting_Logic Start Experiencing Phenylpiperazine Instability in Acid? Check_pH Is pH < 4? Start->Check_pH Check_Temp Is Temperature > Ambient? Check_pH->Check_Temp No Action_pH Increase pH / Use Buffer Check_pH->Action_pH Yes Check_Conc Is Concentration High? Check_Temp->Check_Conc No Action_Temp Lower Temperature Check_Temp->Action_Temp Yes Action_Conc Reduce Concentration / Check Solubility Check_Conc->Action_Conc Yes Stable Problem Resolved Check_Conc->Stable No Action_pH->Stable Action_Temp->Stable Action_Conc->Stable

References

How to separate bis-substituted byproducts from 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of bis-substituted byproducts from 1-Phenylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common bis-substituted byproducts in this compound synthesis?

A1: The most common bis-substituted byproduct during the synthesis of this compound is 1,4-diphenylpiperazine (B1604790). This impurity arises from the reaction of two molecules of a phenylating agent with one molecule of piperazine (B1678402). Other potential byproducts can include unreacted starting materials and other related substances, depending on the specific synthetic route employed.[1]

Q2: What are the primary methods for separating bis-substituted byproducts from this compound?

A2: The primary methods for purification include vacuum distillation, column chromatography, and recrystallization.[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How can I effectively monitor the purity of this compound during the separation process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a separation in real-time. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[2]

Q4: Is it possible to completely remove the 1,4-diphenylpiperazine byproduct?

A4: Achieving absolute (100%) purity is practically challenging. However, by employing a combination of purification techniques, such as column chromatography followed by recrystallization, it is possible to reduce the concentration of 1,4-diphenylpiperazine to very low levels, often achieving a final purity of >99% for the this compound.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Solution
Poor separation of this compound and 1,4-diphenylpiperazine Incorrect mobile phase polarity.Optimize the eluent system using TLC first. A good solvent system should provide a clear separation of the spots corresponding to the two compounds. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can improve separation.[2]
Column overloading.Do not exceed the loading capacity of your column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight.[2]
Streaking or tailing of the this compound spot/peak The basic nature of the amine interacting with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) to the eluent to improve the peak shape.
Low recovery of this compound Irreversible adsorption onto the silica gel.The use of a basic modifier in the eluent can help to minimize this. Alternatively, a different stationary phase, such as alumina, can be considered.
Recrystallization
Problem Potential Cause Solution
Product "oils out" instead of crystallizing The product is coming out of the solution above its melting point, or the solution is too concentrated.Try using a larger volume of solvent, a different solvent system, or cool the solution more slowly. Pre-purification by column chromatography can remove impurities that inhibit crystallization.[2]
Low purity of the recrystallized product Impurities are co-crystallizing with the product.Perform a second recrystallization. Ensure slow cooling to allow for the formation of well-defined crystals, which are more likely to exclude impurities.
No crystal formation The solution is not sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If that fails, slowly evaporate some of the solvent to increase the concentration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol for flash column chromatography and should be adapted based on the specific impurity profile of the crude product.

1. Slurry Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Column Packing:

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is uniform and free of cracks or air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent (e.g., dichloromethane).

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried, sample-adsorbed silica gel to the top of the column.

4. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A suggested gradient is from 100% hexane (B92381) to 95:5 hexane:ethyl acetate (B1210297), and then increasing the ethyl acetate concentration in 5% increments.

  • The less polar 1,4-diphenylpiperazine will elute first, followed by the more polar this compound.

5. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on methods used for similar phenylpiperazine derivatives and may require optimization.[2]

  • Column: Octadecyl (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 2-3). The exact ratio and gradient should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of approximately 239 nm.[2]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection Volume: 10-20 µL.

Protocol 3: Recrystallization
  • Solvent Selection: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the 1,4-diphenylpiperazine byproduct has different solubility characteristics. Isopropyl alcohol has been used for related piperazine compounds.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to induce maximum crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the purification of this compound. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification Method Initial Purity (this compound) Final Purity (this compound) Typical Yield Primary Impurity Removed
Vacuum Distillation 85-95%>99%[3]75-85%High and low boiling point impurities
Column Chromatography 70-90%>98%60-80%1,4-diphenylpiperazine and other byproducts
Recrystallization 95-98%>99.5%70-90%Primarily 1,4-diphenylpiperazine

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (contains byproducts) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC TLC Monitoring Column_Chromatography->TLC Fraction Analysis HPLC_GCMS HPLC/GC-MS Purity Check Recrystallization->HPLC_GCMS Final Purity Check TLC->Column_Chromatography Optimize Elution Pure_Product Pure this compound (>99%) HPLC_GCMS->Pure_Product Verification

Caption: A workflow diagram illustrating the general steps for the purification and analysis of this compound.

Separation_Principle cluster_mixture Crude Mixture cluster_chromatography Column Chromatography Separation cluster_elution Elution Order Mixture This compound (More Polar) 1,4-Diphenylpiperazine (Less Polar) Stationary_Phase Silica Gel (Polar) Mixture->Stationary_Phase Adsorption Elution_Order 1. 1,4-Diphenylpiperazine 2. This compound Stationary_Phase->Elution_Order Differential Migration Mobile_Phase Non-polar to Polar Gradient Mobile_Phase->Stationary_Phase Elution

Caption: The logical relationship of components during column chromatography separation.

References

Reducing off-target binding of phenylpiperazine-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylpiperazine-based ligands. The focus is on identifying and mitigating off-target binding to enhance compound selectivity and data quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Selectivity Against Common Off-Target GPCRs

Q1: My phenylpiperazine compound, designed for the 5-HT1A receptor, also shows high affinity for the α1-adrenergic receptor. Why is this happening and what structural modifications can I make to improve selectivity?

A: Phenylpiperazine derivatives are known for their potential to interact with a range of G-protein coupled receptors (GPCRs) beyond their intended target, most commonly other serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] This cross-reactivity often stems from similarities in the binding pockets of these receptors.

To improve selectivity for the 5-HT1A receptor over the α1-adrenergic receptor, consider the following structure-activity relationship (SAR) insights:

  • Substitution at the meta Position: The meta position on the phenyl ring is a key differentiator. The α1 receptor's binding site is more sterically constrained in this region compared to the 5-HT1A receptor.[2] Introducing bulkier substituents at the meta position can therefore disfavor binding to the α1 receptor.

  • Bioisosteric Replacement: Replacing the phenyl ring with a heteroaromatic ring (like pyridine (B92270) or pyrimidine) can introduce new hydrogen bond donors or acceptors and alter the electronic distribution, potentially disrupting interactions with the α1 receptor binding pocket.[1]

  • Aromatic Ring Saturation: In some cases, replacing the phenyl ring with a saturated ring (e.g., cyclohexane) can reduce off-target effects by eliminating aromatic interactions like pi-stacking that might be crucial for α1 binding.[1]

A general workflow for addressing and improving poor compound selectivity is outlined below.

G cluster_0 Workflow for Improving Compound Selectivity A Problem: Poor Selectivity (e.g., 5-HT1A vs α1) B In Silico Analysis (Docking, Pharmacophore Modeling) A->B C Identify Key Differentiating Structural Features B->C D Synthesize Analogs (e.g., modify meta-position, bioisosteres) C->D E Experimental Screening (Radioligand Binding Assay) D->E F Analyze Data (Calculate Selectivity Index) E->F G Selective Compound Identified F->G Selectivity Goal Met H Iterate Design & Synthesis F->H Goal Not Met H->D

Caption: Workflow for improving compound selectivity.

Issue 2: Potential Cardiotoxicity due to hERG Channel Inhibition

Q2: My lead compound is potent, but initial screening flags potential for cardiotoxicity through hERG channel inhibition. What are the typical structural drivers for hERG binding in phenylpiperazines, and how can I mitigate this?

A: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug candidate failure due to the risk of cardiac arrhythmias.[1][3] Phenylpiperazine-containing molecules often possess features that predispose them to hERG binding: a basic nitrogen atom and lipophilic aromatic groups.[1][3]

Key strategies to reduce hERG affinity include:

  • Reduce Lipophilicity (LogP): High lipophilicity is strongly correlated with hERG binding.[1][4] You can achieve this by:

    • Replacing lipophilic substituents (e.g., -CF3, -Cl) on the phenyl ring with more polar ones (e.g., -OH, -NH2).[1]

    • Introducing polar atoms (e.g., oxygen, nitrogen) into alkyl chains.[1]

  • Modulate Basicity (pKa): The basicity of the distal piperazine (B1678402) nitrogen is a primary driver of hERG affinity. To reduce binding, aim to lower the pKa, ideally below 7.5.[1] This can be done by introducing electron-withdrawing groups near this nitrogen.[1]

  • Disrupt Key Pharmacophore Features: Block or remove interactions with key residues in the hERG channel pore, such as Tyr652 and Phe656.[1][5] This can sometimes be achieved by introducing bulky groups that create steric hindrance, preventing the molecule from adopting the optimal conformation for hERG binding.

The diagram below illustrates the decision-making process for mitigating hERG risk.

G cluster_1 Troubleshooting hERG Channel Affinity A High hERG Affinity Detected (IC50 < 10 µM) B Analyze Physicochemical Properties (LogP, pKa) A->B C Is LogP > 3.5? B->C D Is pKa > 8.0? B->D E Strategy: Reduce Lipophilicity (Add polar groups, remove lipophilic groups) C->E Yes G Strategy: Introduce Steric Hindrance (Add bulky groups to disrupt binding) C->G No F Strategy: Reduce Basicity (Add electron-withdrawing groups) D->F Yes D->G No H Synthesize & Re-screen Analogs E->H F->H G->H

Caption: Decision tree for mitigating hERG affinity.

Issue 3: High Background Signal in Ligand Binding Assays

Q3: I'm performing a competitive radioligand binding assay and observing high background (non-specific binding), which is compromising my results. What are the common causes and how can I troubleshoot this?

A: High background signal is frequently caused by the non-specific binding of your ligand to components of the assay system, such as the plate wells, filters, or other proteins.[6][7] Here are several strategies to reduce it:

  • Optimize Blocking Conditions: Insufficient blocking is a primary cause of high background.[8]

    • Test different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat milk, casein).[6][7] A common starting concentration for BSA is 1%.[7]

    • Increase the blocking incubation time or temperature to ensure complete surface coverage.[6]

  • Adjust Buffer Composition:

    • pH: The charge of your compound and interacting surfaces is pH-dependent. Adjusting the buffer pH can help minimize charge-based non-specific interactions.[7]

    • Salt Concentration: Increasing the ionic strength of your buffer (e.g., with NaCl) can shield charged interactions that lead to non-specific binding.[7][9]

    • Add Surfactants: If hydrophobic interactions are suspected, adding a low concentration of a non-ionic surfactant (e.g., Tween-20) can be effective.[7][9]

  • Improve Washing Steps: Inadequate washing can leave unbound reagents behind. Increase the number and rigor of wash steps, and use a larger volume of wash buffer.[6][10]

  • Reduce Ligand/Antibody Concentration: The concentration of your primary or secondary antibody (if applicable) might be too high, leading to increased non-specific interactions.[8][11] Try titrating to a lower optimal concentration.

G cluster_2 Troubleshooting High Assay Background A High Background (Non-Specific Binding) B Insufficient Blocking? A->B C Suboptimal Buffer? A->C D Inefficient Washing? A->D E Increase blocking time/temp Change blocking agent (BSA, Casein) B->E F Adjust pH Increase salt (NaCl) Add surfactant (Tween-20) C->F G Increase wash volume/number Use automated plate washer D->G H Reduced Background Signal E->H F->H G->H

Caption: Common causes and solutions for high background.

Data Presentation

Table 1: Example SAR Data for Improving 5-HT1A vs. α1-Adrenergic Selectivity

This table demonstrates how substitutions on the phenyl ring of a hypothetical phenylpiperazine scaffold can impact binding affinity (Ki) and selectivity.

Compound IDPhenyl Substitution5-HT1A Ki (nM)α1 Ki (nM)Selectivity Index (α1 Ki / 5-HT1A Ki)
Parent Unsubstituted5.215.63
2a 4-OCH3 (para)4.8250.152.1
2d 4-CONH2 (para)6.1312.551.2
3b 3-Cl (meta)7.595.312.7
3c 3-CF3 (meta)8.2121.014.8

Data is illustrative, based on principles described in cited literature.[1] Adding a bulky, polar hydrogen-bond donor (Amide, 2d) or an electron-donating group (Methoxy, 2a) at the para-position significantly reduced affinity for the α1-adrenergic receptor, thereby improving the selectivity index.[1]

Table 2: Example Data for D3 vs. D2 Receptor Selectivity

This table shows binding affinities for a series of phenylpiperazine analogs at Dopamine D2 and D3 receptors.

Compound IDPhenyl SubstitutionD3 Ki (nM)D2 Ki (nM)Selectivity Index (D2 Ki / D3 Ki)cLogP
6 Unsubstituted9.8535.4-
7 2-OCH33.5329.13.6
8 2,3-Cl20.573256.15.1

Data derived from J. Med. Chem. 2014, 57, 15, 6448–6464.[12] The 2,3-dichlorophenylpiperazine analogue (8) displayed the highest D3 receptor affinity and the greatest selectivity over the D2 receptor, although this was associated with an increase in lipophilicity.[12]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a general methodology for determining the binding affinity (IC50) of a test compound at a specific receptor.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).[1]

  • Specific radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).[1]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: A high concentration of a known, non-labeled ligand for the target receptor.[1]

  • Test Phenylpiperazine Compound: Prepared in serial dilutions.

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation fluid and a scintillation counter.

2. Assay Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Total Binding Wells: 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL of the non-specific control ligand.

    • Test Compound Wells: 50 µL of the test compound at various dilutions.

  • Add 50 µL of the specific radioligand (at a concentration near its dissociation constant, Kd) to all wells.[1]

  • Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.[1]

  • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[1][13]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the free radioligand.[1]

  • Washing: Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity in disintegrations per minute (DPM) using a scintillation counter.[1]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).[1]

  • Generate Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[1]

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the High-Performance Liquid Chromatography (HPLC) separation of piperazine (B1678402) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating piperazine isomers?

A1: Piperazine and its isomers are basic, polar compounds. The primary challenges in their HPLC separation are achieving adequate retention on conventional reversed-phase columns and obtaining good peak shapes. Their basic nature often leads to strong interactions with residual silanols on silica-based stationary phases, resulting in peak tailing. Furthermore, isomers, particularly enantiomers, have very similar or identical physicochemical properties, making their separation difficult without specialized chiral stationary phases.

Q2: What are the common HPLC modes used for piperazine isomer separation?

A2: The most common HPLC modes for separating piperazine isomers include:

  • Reversed-Phase (RP) HPLC: Often requires derivatization to enhance retention and detectability, or the use of basic mobile phase additives to improve peak shape.

  • Chiral HPLC: Essential for the separation of enantiomers, employing a chiral stationary phase (CSP). Polysaccharide-based CSPs are frequently used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A suitable alternative for retaining and separating polar compounds like piperazine isomers without derivatization.

Q3: Why are basic additives like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) often added to the mobile phase?

A3: Basic additives like TEA or DEA are crucial for improving the peak shape of basic analytes such as piperazine isomers.[1] They act as silanol-masking agents, competing with the basic analytes for interaction with acidic silanol (B1196071) groups on the stationary phase. This minimizes undesirable secondary interactions and reduces peak tailing.[2]

Q4: Is derivatization necessary for the analysis of piperazine isomers?

A4: Derivatization is not always necessary but can be advantageous. Piperazine itself lacks a strong chromophore, making UV detection at low levels challenging. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can introduce a UV-active moiety, significantly improving detection sensitivity. For chiral separations, derivatization can also be used to create diastereomers that can be separated on an achiral column, though direct separation on a chiral stationary phase is more common.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My piperazine isomer peaks are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for basic compounds like piperazine isomers is a common issue. Here’s a systematic approach to troubleshooting:

  • Cause 1: Secondary Interactions with Silanols: The basic nitrogen atoms in piperazine interact strongly with acidic residual silanols on the silica-based stationary phase.

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into your mobile phase.[1] This will mask the active silanol groups and improve peak symmetry.

      • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the basic analyte. A mobile phase at pH 9 has been shown to be effective for separating chlorophenylpiperazine (B10847632) isomers.[4]

      • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Cause 3: Inappropriate Mobile Phase Buffer: Insufficient buffer capacity can lead to poor peak shape.

    • Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is stable.

Issue 2: Inadequate or No Separation of Isomers

Q: I am unable to resolve my piperazine isomers. What steps should I take to improve the separation?

A: Achieving resolution between isomers requires optimizing the selectivity of your chromatographic system.

  • For Positional Isomers:

    • Solution 1: Mobile Phase Optimization:

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

      • Adjust pH: The ionization state of piperazine isomers can be manipulated by changing the mobile phase pH, which can significantly impact their retention and separation.

    • Solution 2: Stationary Phase Selection:

      • Consider a column with a different selectivity, such as a phenyl or pentafluorophenyl (PFP) phase, which can offer alternative interactions like π-π stacking.

  • For Enantiomers (Chiral Isomers):

    • Solution 1: Use a Chiral Stationary Phase (CSP): Enantiomers cannot be separated on a standard achiral column. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective.[5]

    • Solution 2: Optimize Mobile Phase on CSP:

      • Vary the Alcohol Modifier: In normal-phase chiral chromatography, changing the alcohol (e.g., ethanol, isopropanol) and its concentration in the mobile phase can have a large impact on enantioselectivity.

      • Incorporate Basic Additives: As with achiral separations, adding DEA or TEA can improve peak shape and sometimes enhance chiral recognition.[1][5]

Issue 3: Unstable or Drifting Retention Times

Q: My retention times for the piperazine isomers are not reproducible. What could be causing this?

A: Retention time instability can point to several issues with your method or HPLC system.

  • Cause 1: Inadequate Column Equilibration: HILIC and chiral separations can require longer equilibration times than standard reversed-phase methods.

    • Solution: Increase the column equilibration time between injections to ensure the stationary phase is fully conditioned to the mobile phase. For HILIC, post-gradient re-equilibration of at least 20 column volumes is recommended.[6]

  • Cause 2: Mobile Phase Instability:

    • Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable over time. For mobile phases with volatile additives like TEA or DEA, keep the mobile phase reservoir capped to prevent evaporation.

  • Cause 3: Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Experimental Protocols

Protocol 1: Chiral Separation of a Piperazine Derivative

This protocol is based on a method developed for the separation of piperazine from an active pharmaceutical ingredient, which is applicable to the chiral separation of piperazine derivatives.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 340 nm (after derivatization with NBD-Cl).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent.

    • If derivatization is required for detection, react the sample with NBD-Cl according to a validated procedure to form the UV-active derivative.

    • Filter the final sample solution through a 0.45 µm filter before injection.

Protocol 2: Separation of Positional Isomers of Chlorophenylpiperazine (CPP)

This protocol is adapted from a method for the separation of o-, m-, and p-CPP isomers.[4]

  • Instrumentation: HPLC system with DAD detector.

  • Column: Reversed-phase chiral column.[4]

  • Mobile Phase: Triethylamine buffer / Methanol (70:30, v/v) adjusted to pH 9.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: DAD.

  • Sample Preparation:

    • Dissolve the sample containing the CPP isomers in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Presentation

Table 1: Example Chromatographic Conditions for Piperazine Isomer Separations

ParameterMethod 1: Chiral SeparationMethod 2: Positional Isomer Separation[4]
Analyte Type Enantiomers (of a derivative)Positional Isomers (CPP)
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Reversed-phase chiral column
Mobile Phase Acetonitrile / Methanol / DEA (90:10:0.1)Triethylamine buffer / Methanol (70:30)
pH Not specified (basic due to DEA)9.0
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 35°CNot specified

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_additive Is a basic additive (TEA/DEA) in the mobile phase? start->check_additive add_additive Add 0.1% TEA or DEA to the mobile phase check_additive->add_additive No check_pH Is the mobile phase pH appropriate? check_additive->check_pH Yes end Improved Peak Shape add_additive->end adjust_pH Increase mobile phase pH (e.g., to pH 9) check_pH->adjust_pH No check_column Are you using a base-deactivated column? check_pH->check_column Yes adjust_pH->end use_bd_column Switch to a base-deactivated or end-capped column check_column->use_bd_column No check_column->end Yes use_bd_column->end

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Isomer_Separation_Strategy start No Isomer Separation isomer_type What type of isomers? start->isomer_type positional Positional Isomers isomer_type->positional chiral Chiral Isomers (Enantiomers) isomer_type->chiral optimize_mp Optimize Mobile Phase: - Change organic modifier (ACN vs. MeOH) - Adjust pH positional->optimize_mp use_csp Use a Chiral Stationary Phase (CSP) chiral->use_csp change_column Change Stationary Phase: - Phenyl or PFP column optimize_mp->change_column If still unresolved resolved Isomers Resolved optimize_mp->resolved If resolved change_column->resolved optimize_csp_mp Optimize Mobile Phase on CSP: - Vary alcohol modifier - Add basic additives (DEA/TEA) use_csp->optimize_csp_mp optimize_csp_mp->resolved

Caption: Logical workflow for developing a separation method for piperazine isomers.

References

Validation & Comparative

A Comparative Pharmacological Guide: 1-Phenylpiperazine vs. m-Chlorophenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of 1-Phenylpiperazine (1-PP) and its chlorinated analog, meta-Chlorophenylpiperazine (mCPP). Both compounds are derivatives of phenylpiperazine and are known to interact with various neurotransmitter systems, particularly the serotonergic and dopaminergic systems. Understanding their distinct pharmacological profiles is crucial for research into novel therapeutics targeting these pathways.

Summary of Pharmacological Activity

This compound primarily acts as a monoamine releasing agent, with a preference for norepinephrine. In contrast, m-Chlorophenylpiperazine (mCPP) exhibits a broader and more complex pharmacological profile, acting as a non-selective serotonin (B10506) receptor agonist and a serotonin releasing agent.[1][2][3] The addition of a chlorine atom in the meta position of the phenyl ring significantly alters the compound's interaction with various receptors and transporters.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of this compound and mCPP.

Table 1: Monoamine Release Potency

CompoundNorepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)Dopamine (B1211576) Release (EC50, nM)
This compound186[3]880[3]2,530[3]
m-ChlorophenylpiperazineData not availablePotent releasing agent[4]Weak releasing agent[5][6]

Table 2: Receptor and Transporter Binding Affinities (Ki/IC50, nM)

TargetThis compound (Ki/IC50, nM)m-Chlorophenylpiperazine (Ki/IC50, nM)
Serotonin Receptors
5-HT1AData not available360 - 1300[7]
5-HT1BData not available360 - 1300[7]
5-HT1DData not available360 - 1300[7]
5-HT2AData not available32.1[2], 360 - 1300[7]
5-HT2BData not available28.8[2]
5-HT2CData not available3.4[2], 360 - 1300[7]
5-HT3Data not availableData not available
5-HT7Data not availableData not available
Monoamine Transporters
Serotonin Transporter (SERT)Inhibits uptake[8]230 (IC50)[1]
Dopamine Transporter (DAT)Inhibits uptake[8]>100,000[7]
Norepinephrine Transporter (NET)Inhibits uptake[8]Data not available
Adrenergic Receptors
α1-adrenergicData not available2500 - 24,000[7]
α2-adrenergicData not available570[7]
β-adrenergicData not available2500 - 24,000[7]
Dopamine Receptors
D2-likeData not available>10,000[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an assay buffer.[10]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (1-PP or mCPP).[10][11]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.[10]

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[10]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Monoamine Release Assay (Rotating Disk Electrode Voltammetry)

This assay measures the ability of a compound to induce the release of monoamines from synaptosomes.

Protocol:

  • Synaptosome Preparation: Brain tissue is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

  • Rotating Disk Electrode (RDE) Setup: A glassy carbon RDE is placed in a chamber containing the synaptosome suspension at a physiological temperature (37°C).[12] The electrode is rotated at a constant speed to ensure controlled mass transport of the released monoamine to the electrode surface.[12]

  • Measurement: A constant potential is applied to the working electrode to oxidize the monoamine of interest (e.g., serotonin, dopamine, or norepinephrine). The resulting current is proportional to the concentration of the monoamine in the solution.[12][13]

  • Compound Addition: The test compound (1-PP or mCPP) is added to the chamber, and the change in current is recorded over time to measure the rate of monoamine release.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal release) is calculated.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal.[14]

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.[15]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[14][15]

  • Dialysate Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.[14]

  • Compound Administration: The test compound (e.g., mCPP) is administered systemically (e.g., intravenously).[5][6]

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.[16]

  • Data Analysis: The changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.[6]

Mandatory Visualizations

The following diagrams illustrate key pharmacological concepts and experimental workflows discussed in this guide.

G cluster_1PP This compound Signaling cluster_mCPP mCPP Signaling Norepinephrine Norepinephrine Release (EC50: 186 nM) Serotonin Serotonin Release (EC50: 880 nM) Dopamine Dopamine Release (EC50: 2,530 nM) 1-PP This compound 1-PP->Norepinephrine 1-PP->Serotonin 1-PP->Dopamine Serotonin_Receptors Serotonin Receptors (Agonist at multiple subtypes) Serotonin_Release Serotonin Release Dopamine_Release Dopamine Release (weak) mCPP mCPP mCPP->Serotonin_Receptors mCPP->Serotonin_Release mCPP->Dopamine_Release

Caption: Primary signaling pathways of this compound and mCPP.

G cluster_workflow Monoamine Release Assay Workflow Synaptosome_Prep Synaptosome Preparation RDE_Setup Rotating Disk Electrode Setup Synaptosome_Prep->RDE_Setup Measurement Establish Baseline Current RDE_Setup->Measurement Compound_Addition Add Test Compound Measurement->Compound_Addition Data_Acquisition Record Current Change Compound_Addition->Data_Acquisition Data_Analysis Calculate EC50 Data_Acquisition->Data_Analysis

Caption: Experimental workflow for a monoamine release assay.

Conclusion

This compound and m-Chlorophenylpiperazine, while structurally similar, exhibit distinct pharmacological profiles. 1-PP acts as a monoamine releasing agent with a preference for norepinephrine. In contrast, mCPP has a more complex profile, acting as a broad-spectrum serotonin receptor agonist and a serotonin releasing agent. These differences in their mechanisms of action are critical for researchers designing studies to probe the function of the serotonergic and catecholaminergic systems and for the development of novel therapeutic agents with specific pharmacological targets. The data and protocols presented in this guide provide a foundation for further investigation into the nuanced pharmacology of these compounds.

References

Cross-Validation of HPLC and GC-MS Methods for Piperazine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of piperazine (B1678402). Piperazine, a six-membered ring containing two nitrogen atoms, is a crucial structural motif in many pharmaceuticals and a compound of interest in various industrial applications. Accurate and reliable quantification of piperazine is essential for quality control, impurity profiling, and pharmacokinetic studies. This document presents a detailed cross-validation of HPLC and GC-MS methods, supported by experimental data, to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Principles of Analysis: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to move a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between these two phases.[1] HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds.[2][3] A significant challenge in the analysis of piperazine by HPLC with Ultraviolet (UV) detection is its lack of a strong UV chromophore.[4][5] To address this, derivatization with a UV-active agent or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is often employed.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a column. Separation is primarily based on the compound's volatility and boiling point.[7][8] While GC-MS offers high separation efficiency and sensitivity, it is best suited for volatile and thermally stable compounds.[7][8] Since piperazine is not highly volatile, a chemical derivatization step is often necessary to increase its volatility and thermal stability for successful GC analysis.[7]

Quantitative Data Summary

The following table summarizes the key performance characteristics of HPLC and GC-MS methods for the analysis of piperazine and its derivatives, based on published validation data.

ParameterHPLCGC-MSNotes
Linearity (r²) > 0.999[6][9]> 0.99[10]Both techniques demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) 104.87 - 108.06%79 - 108%[11]Both methods can achieve high accuracy, though matrix effects can influence recovery.
Precision (RSD %) < 1.13%< 13.7%[12]HPLC often exhibits slightly better precision for the analysis of derivatized piperazine.
Limit of Detection (LOD) 0.007 µg/ml[9], 0.3 µg/kg[13]0.002 - 0.156 µg/mL[11]GC-MS can achieve very low detection limits, which is highly dependent on the derivatization efficiency and the specific analyte.
Limit of Quantitation (LOQ) 0.024 µg/ml[9], 1.0 µg/kg[13]0.008 - 0.625 µg/mL[11]The LOQ for both methods is suitable for trace analysis of piperazine.

Experimental Protocols

HPLC-UV Method with Derivatization

This method is suitable for the quantification of piperazine in pharmaceutical ingredients after derivatization to enhance UV detection.

1. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Diethyl amine

  • Piperazine standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

2. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

3. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Diethyl amine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

4. Sample Preparation (Derivatization):

  • Prepare a stock solution of Piperazine standard.

  • The derivatization is based on the reaction of piperazine with NBD-Cl to form a stable, UV-active derivative.

GC-MS Method

This method is suitable for the quantitative determination of piperazine in pharmaceutical drug substances.

1. Chemicals and Reagents:

  • Methanol (GC grade)

  • Helium (carrier gas)

  • Piperazine standard[14]

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and a Flame Ionization Detector (FID).[14]

3. Chromatographic Conditions:

  • Column: DB-17 (30 m, 0.53 mm ID, 1 µm film thickness)[14]

  • Carrier Gas: Helium at a flow of 2 mL/min[14]

  • Injector Temperature: 250°C[14]

  • Detector Temperature: 260°C[14]

  • Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[14]

  • Injection Volume: 1.0 µL[14]

  • Diluent: Methanol[14]

4. Sample Preparation:

  • Dissolve the sample containing piperazine in methanol to achieve a concentration within the calibration range.

Visualized Workflows

experimental_workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_prep Sample Preparation (with Derivatization) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data data_analysis Data Analysis (Quantification & Comparison) hplc_data->data_analysis gcms_prep Sample Preparation (Dissolution) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (Mass Spectra) gcms_analysis->gcms_data gcms_data->data_analysis start Sample start->hplc_prep start->gcms_prep conclusion Method Validation & Selection data_analysis->conclusion logical_comparison start Analytical Requirement volatility Is the analyte volatile or thermally stable? start->volatility derivatization Is derivatization acceptable? volatility->derivatization No gcms Consider GC-MS volatility->gcms Yes sensitivity High sensitivity required? derivatization->sensitivity No derivatization->gcms Yes hplc Consider HPLC sensitivity->hplc No sensitivity->gcms Yes

References

A Comparative Guide to the Quantitative Analysis of Phenylpiperazine Derivatives by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 1-Phenylpiperazine and its derivatives in biological matrices. The data and protocols presented are drawn from published research, offering a valuable resource for researchers developing and validating their own analytical methods.

Performance Comparison of Validated LC-MS Methods

The following tables summarize the key performance characteristics of validated LC-MS methods for different phenylpiperazine derivatives. These derivatives, while not this compound itself, share a common structural motif and the validation data provides a strong reference for what can be achieved.

Table 1: Method Performance for a Novel N-Phenylpiperazine Derivative (LQFM05) [1][2][3][4]

Validation ParameterPerformance
Linearity Range 10.0 - 900.0 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 10.0 ng/mL
Intra-day Precision (%RSD) 2.3 - 11.5%
Inter-day Precision (%RSD) 3.1 - 12.8%
Intra-day Accuracy (%) 93.7 - 108.4%
Inter-day Accuracy (%) 95.2 - 105.9%
Recovery (%) 85.2 - 98.7%
Matrix Rat Plasma and Tissue Homogenates

Table 2: Method Performance for 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP) - Aripiprazole Metabolite [5]

Validation ParameterPerformance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity was achieved
Limit of Quantification (LOQ) 1 ng/mL
Intra-assay Precision (%RSD) 1.7 - 9.6%
Inter-assay Precision (%RSD) 3.1 - 9.1%
Intra-assay Accuracy (%) 86.9 - 105.9%
Inter-assay Accuracy (%) 87.4 - 102.4%
Recovery (%) 88.3 - 102.7%
Matrix Human Plasma

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the experimental protocols for the two compared methods.

Protocol 1: Analysis of N-Phenylpiperazine Derivative (LQFM05)[1][2][3][4]

Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 100 µL of internal standard (Diazepam, 250 ng/mL).

  • Add 500 µL of acetonitrile (B52724) for protein precipitation.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a vacuum at 45°C.

  • Reconstitute the residue in 100 µL of acetonitrile:10 mM ammonium (B1175870) acetate (B1210297) (1:1, v/v).

  • Vortex for 10 minutes and centrifuge at 12,000 rpm for 12 minutes.

  • Inject 15 µL of the supernatant into the LC-MS system.

Chromatographic Conditions:

  • LC System: Shimadzu LC-20AD

  • Column: Not specified in the provided abstract.

  • Mobile Phase: Not specified in the provided abstract.

  • Flow Rate: Not specified in the provided abstract.

  • Column Temperature: Not specified in the provided abstract.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Bruker Daltonics micrOTOF-Q III

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: MS/MS

  • Precursor Ion (LQFM05): [M+H]⁺ 349 m/z

  • Product Ion (LQFM05): 157.08 m/z (quantifier)

  • Internal Standard (Diazepam): [M+H]⁺ 285 m/z

Protocol 2: Analysis of 1-(2,3-dichlorophenyl)piperazine (DCPP)[5]

Sample Preparation:

  • Protein precipitation of human plasma samples using acetonitrile under basic conditions. (Further details not available in the abstract).

Chromatographic Conditions:

  • LC System: Not specified.

  • Column: Octadecylsilyl (C18) column (3 µm particle size).

  • Mobile Phase: Isocratic mixture of 30% acetonitrile containing 0.1% formic acid.

  • Flow Rate: Not specified.

  • Total Run Time: 10 minutes.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Not specified.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ions: Not specified in the abstract.

Visualizing the Workflow and Key Relationships

To better understand the processes involved in LC-MS method validation, the following diagrams illustrate the general experimental workflow and the key validation parameters.

LC-MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation Matrix Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Matrix->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS Detection LC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOQ LOQ/LOD MS->LOQ Stability Stability MS->Stability

Caption: Experimental workflow for the validation of a quantitative LC-MS method.

Key Validation Parameters cluster_quantitative Quantitative Performance cluster_robustness Method Robustness Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification Validation->LOQ LOD Limit of Detection Validation->LOD Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Precision->Accuracy LOQ->Linearity

Caption: Key parameters and their relationships in LC-MS method validation.

References

A Comparative Guide to the Cytotoxicity of Substituted vs. Non-Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of substituted and non-substituted phenylpiperazines, leveraging experimental data from various preclinical studies. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology who are engaged in the discovery and development of novel therapeutic agents.

Introduction

Phenylpiperazine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The structural versatility of the phenylpiperazine scaffold allows for a wide range of substitutions on the phenyl ring, leading to compounds with varying biological effects, including significant cytotoxic activity against cancer cells.[2][3] This guide focuses on comparing the in vitro cytotoxicity of various substituted phenylpiperazines against their parent compound, 1-phenylpiperazine, to elucidate structure-activity relationships and highlight promising derivatives for further investigation.

The primary mechanism by which many cytotoxic phenylpiperazine derivatives induce cell death is through the induction of apoptosis, or programmed cell death.[4][5] This is often achieved by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/AKT pathway, or by inhibiting anti-apoptotic proteins like BCL2.[6][7]

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of non-substituted and substituted phenylpiperazine derivatives, expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). These values represent the concentration of a compound required to inhibit 50% of the cancer cell population's growth or metabolic activity.

Table 1: Cytotoxicity of Non-Substituted Phenylpiperazine

Compound NameCancer Cell LineAssay TypeIC50 / GI50 (µM)
This compoundK562 (Leukemia)Cell Proliferation Assay> 50
This compoundHeLa (Cervical Cancer)Not Specified> 100

Note: Data for non-substituted this compound is limited in the reviewed literature, as most studies focus on the effects of substitutions.

Table 2: Cytotoxicity of Substituted Phenylpiperazine Derivatives

Substitution on Phenyl RingCompound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)
Halogen Substitutions
3,4-dichloroBS230MCF7 (Breast)MTT Assay< 10
4-fluoroSeries A CompoundMCF7 (Breast)MTT Assay> 10
2-fluoro6bMDA-MB-231 (Breast)MTT Assay17.33
4-chloro27MCF7 (Breast)MTT Assay16.8
Methyl/Trifluoromethyl Substitutions
o-methyl9LNCaP (Prostate)CCK-8 Assay< 5
p-methyl10LNCaP (Prostate)CCK-8 Assay31.94
m-trifluoromethylBS62MCF7 (Breast)MTT Assay> 10
Other Substitutions
4-cyano28MCF7 (Breast)MTT Assay> 20
4-nitro26MCF7 (Breast)MTT Assay9.6

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below. These protocols are foundational for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[10]

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Create a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of the solvent) and no-treatment controls.[6]

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[2]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[2]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1]

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[2]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme, and its presence in the supernatant is an indicator of compromised cell membrane integrity.[12]

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the test compounds.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[4]

  • LDH Reaction:

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[4]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of the specific kit being used.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[4]

  • Incubation and Stop Reaction:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[4][12]

    • Add 50 µL of the stop solution provided in the kit to each well to terminate the reaction.[4]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[12]

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (no-treatment control) and maximum release (cells lysed with a lysis buffer provided in the kit).[12]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involved in phenylpiperazine-induced cytotoxicity and a general workflow for in vitro cytotoxicity assessment.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Phenylpiperazine Derivative Phenylpiperazine Derivative Bcl2 Bcl2 Phenylpiperazine Derivative->Bcl2 Inhibits Bax_Bak Bax_Bak Phenylpiperazine Derivative->Bax_Bak Activates Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 Activates Activated_Caspase9 Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by phenylpiperazine derivatives.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Cell_Culture Maintain Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation1 Overnight Incubation (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat Cells with Phenylpiperazine Derivatives Incubation1->Compound_Treatment Incubation2 Incubation (24-72h) Compound_Treatment->Incubation2 Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation2->Cytotoxicity_Assay Data_Acquisition Measure Absorbance/Fluorescence Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

A Comparative Guide to In Vitro and In Vivo Biodistribution of Radiolabeled Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo biodistribution studies of radiolabeled phenylpiperazines, a class of compounds with significant interest in the development of central nervous system (CNS) radiotracers, particularly for serotonin (B10506) and dopamine (B1211576) receptor imaging. By presenting experimental data and detailed protocols, this document aims to illuminate the relationship between in vitro binding characteristics and in vivo tissue distribution, offering valuable insights for radiopharmaceutical development.

Executive Summary

The development of effective radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) hinges on a thorough understanding of a compound's behavior both at the molecular level and within a complex biological system. For radiolabeled phenylpiperazines, in vitro assays provide crucial initial data on receptor affinity and selectivity. However, these findings do not always directly translate to in vivo performance due to factors such as metabolism, blood-brain barrier penetration, and nonspecific binding. This guide juxtaposes in vitro and in vivo data for several key phenylpiperazine derivatives to highlight these correlations and discrepancies, thereby aiding in the selection and optimization of promising radiotracer candidates.

Comparative Data: In Vitro Affinity vs. In Vivo Uptake

The following tables summarize key in vitro and in vivo data for a selection of radiolabeled phenylpiperazine derivatives, primarily targeting the serotonin 1A (5-HT1A) receptor. This allows for a direct comparison of receptor affinity (Ki or IC50) with brain uptake, a critical parameter for CNS radiotracers.

Table 1: In Vitro Receptor Binding Affinity of Phenylpiperazine Derivatives

CompoundRadioligandTarget ReceptorIn Vitro AssayKᵢ (nM)IC₅₀ (nM)Reference
WAY-100635[³H]WAY-1006355-HT1AMembrane Binding0.10-[1]
Mefway[¹⁸F]Mefway5-HT1ACompetition Binding-25.7[2]
MMP[¹¹C]MMP5-HT1AMembrane Binding0.15-[3]
[¹²⁵I]IPP[¹²⁵I]MIBGNeuroblastoma Uptake SitesInhibition of Uptake-1.8-2.5 (for IPP)[4]
Pridopidine (ACR16)Not SpecifiedD2Competitive BindingLow Affinity-[5]

Table 2: In Vivo Biodistribution of Radiolabeled Phenylpiperazines in Rodents

CompoundAnimal ModelTime Post-InjectionBrain Uptake (%ID/g)Heart Uptake (%ID/g)Liver Uptake (%ID/g)Reference
[¹²⁵I]IPPRat30 min-HighHigh[4]
[¹¹C]MMPBaboonPeakSpecific binding in 5-HT1A rich regions--[3]
99mTc-DTPA-bis(MPBA)Rat10 min2.81--[2]

Table 3: Comparison of In Vitro and In Vivo Data for Selected 5-HT1A Ligands

CompoundIn Vitro Kᵢ (nM)In Vivo Brain Uptake (%ID/g)Correlation/Observation
WAY-1006350.10High specific bindingGood correlation between high affinity and in vivo target engagement.
Mefway~26High target-to-background ratiosDemonstrates that moderate affinity can still yield excellent in vivo imaging characteristics.
[¹¹C]MMP0.15Specific binding observedHigh affinity translates to specific in vivo binding, suitable for PET imaging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key in vitro and in vivo experiments based on standard practices reported in the literature.

In Vitro Experimental Protocols

1. Receptor Binding Assay (Membrane Homogenate)

This protocol outlines a standard filtration binding assay to determine the affinity of a phenylpiperazine derivative for a specific receptor, such as the 5-HT1A receptor.

  • Materials:

    • Tissue source (e.g., rodent brain region rich in the target receptor, or cultured cells expressing the receptor).

    • Lysis/Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand (e.g., [³H]WAY-100635).

    • Non-labeled competing ligand.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Scintillation cocktail.

    • 96-well plates.

    • Homogenizer.

    • Centrifuge.

    • Filter harvester.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation:

      • Homogenize the tissue or cells in 20 volumes of cold lysis buffer.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

      • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

      • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

      • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Binding Assay:

      • In a 96-well plate, add in the following order:

        • Binding buffer.

        • A range of concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).

        • A fixed concentration of the radioligand (typically at or below its Kd for competition assays).

        • Membrane homogenate (typically 50-100 µg of protein).

      • To determine non-specific binding, add a high concentration of a known competing ligand.

      • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration and Counting:

      • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

      • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

      • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • For competition assays, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Cellular Uptake Assay

This protocol describes a method to measure the uptake of a radiolabeled phenylpiperazine into cultured cells.

  • Materials:

    • Cultured cells (e.g., SK-N-SH human neuroblastoma cells).[4]

    • Cell culture medium.

    • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Radiolabeled compound (e.g., [¹²⁵I]IPP).[4]

    • Inhibitors for defining non-specific uptake.

    • Lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

    • Multi-well cell culture plates.

    • Scintillation counter or gamma counter.

  • Procedure:

    • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to near confluence.

    • Uptake Experiment:

      • Wash the cells with pre-warmed uptake buffer.

      • Add the radiolabeled compound (at a specific concentration) to the cells.

      • For inhibition studies, pre-incubate the cells with various concentrations of the unlabeled test compound before adding the radiolabeled compound.

      • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

    • Termination and Lysis:

      • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

      • Lyse the cells with lysis buffer.

    • Counting:

      • Transfer the cell lysate to scintillation vials or gamma counter tubes and measure the radioactivity.

    • Data Analysis:

      • Determine the protein concentration in parallel wells to normalize the data (e.g., cpm/µg protein).

      • Plot the uptake over time to determine the rate of uptake.

      • For inhibition studies, calculate the IC₅₀ value for the inhibition of uptake.

In Vivo Experimental Protocol

1. Biodistribution Study in Rodents

This protocol provides a general framework for conducting an ex vivo biodistribution study of a radiolabeled phenylpiperazine in a rodent model.

  • Materials:

    • Healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice), with consideration for the specific disease model if applicable.

    • Radiolabeled phenylpiperazine formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol (B145695) or DMSO).

    • Anesthesia (e.g., isoflurane).

    • Syringes and needles for injection.

    • Dissection tools.

    • Tared vials for organ collection.

    • Gamma counter or scintillation counter.

  • Procedure:

    • Animal Preparation and Injection:

      • Anesthetize the animal.

      • Administer a known amount of the radiolabeled compound via a specific route (typically intravenous via the tail vein).

    • Time Course:

      • Maintain the animals for predetermined periods (e.g., 2, 30, 60, 120 minutes) post-injection.

    • Tissue Collection:

      • At the designated time point, euthanize the animal.

      • Collect blood via cardiac puncture.

      • Dissect and collect organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone).

    • Sample Processing and Counting:

      • Weigh each organ.

      • Measure the radioactivity in each organ and in blood samples using a gamma counter.

      • Also, count an aliquot of the injected dose as a standard.

    • Data Analysis:

      • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ: %ID/g = (Radioactivity in organ / Weight of organ) / Total injected radioactivity * 100

      • Calculate tissue-to-blood ratios to assess target-to-background signal.

Visualization of the Radiotracer Evaluation Workflow

The following diagram illustrates the typical workflow in the preclinical evaluation of a novel radiolabeled phenylpiperazine, from initial in vitro characterization to in vivo biodistribution studies.

Radiotracer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point radiolabeling Radiolabeling of Phenylpiperazine binding_assay Receptor Binding Assay (Ki, IC50) radiolabeling->binding_assay cell_uptake Cellular Uptake Assay binding_assay->cell_uptake autoradiography In Vitro Autoradiography cell_uptake->autoradiography animal_model Animal Model Selection (Rodent, Primate) autoradiography->animal_model Promising Candidate biodistribution Biodistribution Study (%ID/g) animal_model->biodistribution pet_spect PET/SPECT Imaging biodistribution->pet_spect metabolism Metabolite Analysis pet_spect->metabolism decision Go/No-Go for Clinical Translation metabolism->decision

References

A Comparative Guide to N-Arylation: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing aryl-nitrogen bonds, the choice of coupling methodology is a critical decision that impacts yield, substrate scope, and overall efficiency. Two of the most prominent methods for C-N bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective, data-driven comparison of these two powerful reactions to aid in the selection of the optimal method for specific synthetic challenges.

At a Glance: Key Differences

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, phenanthrolinesBulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs)
Reaction Temperature High (traditionally >150-210°C), milder with modern ligands (60-120°C)[1][2][3]Milder (often room temperature to 110°C)[4][5]
Base Often strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[2][6]Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄)[7]
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP)[1]Aprotic solvents (e.g., toluene, dioxane, THF)[4]
Substrate Scope Traditionally favored for electron-poor aryl halides; modern methods have expanded scope.[1][8]Very broad scope, including electron-rich, -neutral, and sterically hindered substrates.[9]
Cost Generally lower cost (copper is more abundant and ligands are often simpler).[6]Higher cost (palladium is a precious metal and ligands can be complex and expensive).
Functional Group Tolerance Can be limited under harsh, traditional conditions; improved with modern protocols.[8][10]Generally high, with many functional groups tolerated.[7][9]

Delving into the Mechanisms

The fundamental differences in the catalytic cycles of the Ullmann and Buchwald-Hartwig reactions dictate their distinct reactivity profiles and operational conditions.

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active Cu(I) catalyst.[1][2]

Ullmann_Mechanism cluster_reactants Reactants Cu(I)L Cu(I) Catalyst Ar-Cu(III)(NHR')L Cu(III) Intermediate Cu(I)L->Ar-Cu(III)(NHR')L Ar-X (Oxidative Addition) Ar-NHR' + Cu(I)L Product + Regenerated Catalyst Ar-Cu(III)(NHR')L->Ar-NHR' + Cu(I)L Reductive Elimination Ar-X Aryl Halide R'-NH₂ Amine Buchwald_Hartwig_Mechanism Pd(0)L Pd(0) Catalyst Ar-Pd(II)(X)L Pd(II) Intermediate Pd(0)L->Ar-Pd(II)(X)L Ar-X (Oxidative Addition) Ar-Pd(II)(NHR')L Palladium-Amido Complex Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L + R'-NH₂, Base Ar-NHR' N-Aryl Amine (Product) Ar-Pd(II)(NHR')L->Ar-NHR' Reductive Elimination Ar-NHR'->Pd(0)L Regeneration Decision_Workflow start Start: N-Arylation Synthesis cost Is cost a primary concern? start->cost substrate Are substrates sterically hindered or electron-rich? cost->substrate No ullmann Consider Ullmann Condensation cost->ullmann Yes functional_groups Are sensitive functional groups present? substrate->functional_groups No buchwald Consider Buchwald-Hartwig Amination substrate->buchwald Yes functional_groups->ullmann No functional_groups->buchwald Yes

References

1-Phenylpiperazine at Serotonin Receptors: A Comparative Guide to its Agonist and Antagonist Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1-phenylpiperazine and its derivatives as serotonin (B10506) (5-HT) receptor agonists and antagonists. The information presented is curated from peer-reviewed scientific literature to support research and drug development in neuropsychopharmacology.

Overview of this compound and Serotonin System Interaction

This compound (1-PP) is a chemical compound that serves as a common scaffold in the development of numerous psychoactive drugs. Its derivatives are known to interact with a wide range of neurotransmitter receptors, with a particular prominence for the serotonin system. The serotonergic system, with its at least 14 distinct receptor subtypes, is a crucial regulator of mood, cognition, and various physiological processes. Consequently, ligands that modulate these receptors are of significant therapeutic interest for conditions such as depression, anxiety, and schizophrenia.[1][2]

The versatile structure of the phenylpiperazine moiety allows for modifications that can fine-tune its affinity and efficacy at different 5-HT receptor subtypes, leading to compounds with distinct pharmacological profiles, ranging from full agonists to neutral antagonists. This guide will delve into the specific interactions of this compound and its key analogs with various 5-HT receptors, presenting quantitative data on their binding and functional activity.

Quantitative Comparison of this compound and Derivatives

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and several of its well-studied derivatives at various serotonin receptor subtypes. Lower Ki, EC50, and IC50 values indicate higher affinity and potency, respectively.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
This compound (PP) 5-HT1AData not consistently reportedAgonistData not consistently reported
5-HT2AData not consistently reportedAntagonistData not consistently reported
1-(m-chlorophenyl)piperazine (m-CPP) 5-HT1A360 - 1300[3]Agonist-
5-HT1BHigh Affinity[4]Agonist-
5-HT2A360 - 1300[3]Agonist/Antagonist-
5-HT2CHigh Affinity[4]Agonist-
1-(1-Naphthyl)piperazine (B79542) (1-NP) 5-HT1A-Agonist properties suggested[5]-
5-HT1BPotent Ligand[6]Antagonist[6]-
5-HT2A-Antagonist[5][7]-
Trazodone 5-HT1A-Partial Agonist-
5-HT2APotent Ligand[8]Antagonist[8]-
WAY-100635 5-HT1AHigh Affinity[9]Antagonist[9]-
NAN-190 5-HT1A0.6[10]Antagonist[10]-

Note: The functional activity of some compounds, like m-CPP at the 5-HT2A receptor, can be complex, exhibiting both agonist and antagonist properties depending on the specific assay and cellular context.

Experimental Protocols

The data presented in this guide are derived from various in vitro experimental methodologies. Below are detailed descriptions of the key assays used to determine the binding affinity and functional efficacy of compounds at serotonin receptors.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[1]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a serotonin receptor subtype.

Materials:

  • Test Compound: this compound or its derivatives.

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human serotonin receptor of interest (e.g., HEK-293 cells).[11]

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[12]

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like MgCl₂.[12]

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand that also binds to the target receptor (e.g., 10 µM serotonin) to determine non-specific binding.[12]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.[12]

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to minimize non-specific binding of the radioligand.[12]

  • Scintillation Counter: To quantify the radioactivity.[12]

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the assay buffer. A parallel incubation is performed with the non-specific binding ligand to determine the amount of non-specific binding.[12]

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[12]

  • Termination and Filtration: The incubation is rapidly stopped by filtering the mixture through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.[12]

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.[12]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Functional Assays

Functional assays measure the cellular response following the binding of a ligand to a receptor, thus determining whether the compound acts as an agonist or an antagonist.

Objective: To determine the ability of a test compound to stimulate or inhibit calcium mobilization mediated by Gq-coupled serotonin receptors.[13]

Materials:

  • Cells: A cell line stably expressing the Gq-coupled serotonin receptor of interest (e.g., HiTSeeker 5HTR2A Cell Line).[13]

  • Calcium-sensitive fluorescent dye: A dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM).

  • Test Compound: this compound or its derivatives.

  • Agonist: A known agonist for the receptor (e.g., serotonin).[13]

  • Fluorimetric Plate Reader: To measure the changes in fluorescence intensity.

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates and cultured to an appropriate confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound (for agonist mode) or the test compound followed by a known agonist (for antagonist mode) is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorimetric plate reader.[13]

  • Data Analysis: For agonists, the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration of the compound that inhibits 50% of the response induced by the agonist) is calculated.

Objective: To determine the ability of a test compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP).

Materials:

  • Cells: A cell line expressing the Gs or Gi-coupled serotonin receptor of interest.

  • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production in Gi-coupled receptor assays.

  • Test Compound: this compound or its derivatives.

  • cAMP Assay Kit: A commercially available kit (e.g., ELISA-based or fluorescence-based) to measure intracellular cAMP levels.

Procedure:

  • Cell Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. For Gi-coupled receptors, cells are stimulated with forskolin. Then, cells are treated with varying concentrations of the test compound.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: For agonists at Gs-coupled receptors, the EC50 for cAMP production is determined. For agonists at Gi-coupled receptors, the EC50 for the inhibition of forskolin-stimulated cAMP production is determined. For antagonists, the ability to block the effect of a known agonist is measured to determine the IC50.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of serotonin receptors and a typical experimental workflow for evaluating the efficacy of a compound like this compound.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) Agonist_1A 5-HT / Agonist Receptor_1A 5-HT1A Receptor Agonist_1A->Receptor_1A G_protein_1A Gi/o Protein Receptor_1A->G_protein_1A activates AC_1A Adenylyl Cyclase G_protein_1A->AC_1A inhibits cAMP_1A cAMP AC_1A->cAMP_1A produces Effector_1A Cellular Response cAMP_1A->Effector_1A modulates Agonist_2A 5-HT / Agonist Receptor_2A 5-HT2A Receptor Agonist_2A->Receptor_2A G_protein_2A Gq Protein Receptor_2A->G_protein_2A activates PLC Phospholipase C G_protein_2A->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Effector_2A Cellular Response Ca2->Effector_2A PKC->Effector_2A

Caption: Simplified signaling pathways for Gi/o- and Gq-coupled serotonin receptors.

experimental_workflow start Start: Compound of Interest (e.g., this compound derivative) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux, cAMP) start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ki->sar_analysis determine_efficacy Determine Efficacy (Agonist/Antagonist) functional_assay->determine_efficacy determine_potency Determine Potency (EC50/IC50) determine_efficacy->determine_potency determine_potency->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Drug Profile lead_optimization->end

Caption: A typical experimental workflow for characterizing a novel compound at serotonin receptors.

Conclusion

This compound and its derivatives represent a rich chemical space for the development of drugs targeting the serotonin system. The pharmacological profile of these compounds is highly dependent on the specific substitutions on the phenyl and piperazine (B1678402) rings, which dictates their affinity and efficacy at various 5-HT receptor subtypes. A thorough understanding of their structure-activity relationships, derived from robust experimental data as outlined in this guide, is essential for the rational design of novel therapeutics with improved efficacy and selectivity for treating a range of neuropsychiatric disorders.

References

A Comparative Analysis of Phenylpiperazine Antidepressants: Trazodone, Nefazodone, and Vilazodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three prominent phenylpiperazine antidepressants: Trazodone (B27368), Nefazodone (B1678010), and Vilazodone (B1662482). We delve into their pharmacological profiles, supported by experimental data, to offer a valuable resource for research and drug development in psychopharmacology.

Introduction to Phenylpiperazine Antidepressants

The phenylpiperazine class of antidepressants is characterized by a shared chemical moiety and a primary mechanism of action centered on the modulation of the serotonergic system. These drugs are distinguished from other antidepressant classes by their complex pharmacology, often exhibiting a combination of serotonin (B10506) reuptake inhibition and direct effects on various serotonin receptors. This dual action can lead to unique clinical profiles with potential advantages in treating specific symptoms of depression, such as insomnia and anxiety.

Trazodone , the prototypical phenylpiperazine antidepressant, is known for its dose-dependent effects. At lower doses, it is primarily a potent antagonist of serotonin 5-HT2A receptors, histamine (B1213489) H1 receptors, and α1-adrenergic receptors, contributing to its sedative properties.[1][2] At higher therapeutic doses for depression, it also inhibits the serotonin transporter (SERT), albeit with lower potency than selective serotonin reuptake inhibitors (SSRIs).[1][3]

Nefazodone , a structural analog of Trazodone, also acts as a potent 5-HT2A receptor antagonist and a weak inhibitor of serotonin and norepinephrine (B1679862) reuptake.[4][5] It is pharmacologically distinct from Trazodone with a different side-effect profile, notably a lower incidence of sedation.[4] However, its use has been limited due to rare but serious hepatotoxicity.[5]

Vilazodone is a newer agent that combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor.[6][7] This dual mechanism has led to its classification as a serotonin partial agonist and reuptake inhibitor (SPARI).[6] The 5-HT1A partial agonism is thought to contribute to a potentially faster onset of action and a more favorable side-effect profile, particularly concerning sexual dysfunction, compared to traditional SSRIs.[8][9]

Comparative Pharmacological Profile

The distinct clinical effects of these phenylpiperazine antidepressants can be largely attributed to their differential affinities for various neurotransmitter receptors and transporters. The following table summarizes their in vitro binding affinities (Ki, in nM) for key targets. A lower Ki value indicates a higher binding affinity.

Receptor/Transporter Trazodone (Ki, nM) Nefazodone (Ki, nM) Vilazodone (Ki, nM)
Serotonin Transporter (SERT) 160 - 280[10]Weak inhibitor[7]0.1[2][6]
5-HT1A Receptor Moderate affinity (weak agonist)[10]No significant affinity[4][11]2.1 (partial agonist)[6][12]
5-HT2A Receptor 14 (antagonist)[10]Potent antagonist[7]-
5-HT2C Receptor Moderate affinity (antagonist)[10]Antagonist[7]-
Norepinephrine Transporter (NET) -Weak inhibitor[4]56[2][6]
Dopamine Transporter (DAT) --37[2][6]
α1-Adrenergic Receptor 15 (antagonist)[10]Antagonist[4]-
Histamine H1 Receptor High affinity (antagonist)[1]Low affinity[9]-

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs also contribute to their clinical utility and dosing regimens.

Parameter Trazodone Nefazodone Vilazodone
Bioavailability Variable~20% (extensive first-pass metabolism)[4][11]~72% (with food)[13]
Protein Binding 89-95%[1]>99%[11]96-99%[8]
Half-life 3-6 hours (initial phase), 5-9 hours (terminal phase)2-4 hours[9]~25 hours[13]
Metabolism Extensively hepatic, primarily by CYP3A4[14]Extensively hepatic, primarily by CYP3A4[9]Extensively hepatic, primarily by CYP3A4[14]
Active Metabolite m-chlorophenylpiperazine (mCPP)[15]Hydroxynefazodone, mCPP, triazoledione[9]-

Mechanism of Action: A Visual Representation

The differing mechanisms of action of Trazodone, Nefazodone, and Vilazodone at the synapse are depicted below.

cluster_Trazodone Trazodone cluster_Vilazodone Vilazodone T_Pre Presynaptic Neuron T_Post Postsynaptic Neuron T_Pre->T_Post 5-HT T_SERT SERT T_Pre->T_SERT 5-HT T_5HT2A 5-HT2A T_Post->T_5HT2A Binds T_H1 H1 T_Post->T_H1 Binds T_alpha1 α1 T_Post->T_alpha1 Binds T_SERT->T_Pre Reuptake Trazodone_drug Trazodone Trazodone_drug->T_SERT Inhibits Trazodone_drug->T_5HT2A Antagonizes Trazodone_drug->T_H1 Antagonizes Trazodone_drug->T_alpha1 Antagonizes V_Pre Presynaptic Neuron V_Post Postsynaptic Neuron V_Pre->V_Post 5-HT V_SERT SERT V_Pre->V_SERT 5-HT V_5HT1A_pre 5-HT1A (auto) V_Pre->V_5HT1A_pre Binds V_5HT1A_post 5-HT1A (post) V_Post->V_5HT1A_post Binds V_SERT->V_Pre Reuptake Vilazodone_drug Vilazodone Vilazodone_drug->V_SERT Inhibits Vilazodone_drug->V_5HT1A_pre Partial Agonist Vilazodone_drug->V_5HT1A_post Partial Agonist

Caption: Simplified synaptic mechanisms of Trazodone and Vilazodone.

Experimental Protocols

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of Trazodone, Nefazodone, and Vilazodone for various serotonin, adrenergic, and histamine receptors.

Materials:

  • Cell membranes expressing the target human receptors (e.g., 5-HT1A, 5-HT2A, SERT).

  • Radioligands specific to each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compounds (Trazodone, Nefazodone, Vilazodone) at various concentrations.

  • Assay buffer, scintillation fluid, and a scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Prepare reagents: - Cell membranes with receptors - Radioligand - Test compound dilutions incubation Incubate membranes, radioligand, and test compound start->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration counting Quantify radioactivity on filters filtration->counting analysis Calculate IC50 and Ki values counting->analysis end Determine receptor binding affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the pharmacodynamic effects of a drug.

Objective: To measure the effect of Trazodone, Nefazodone, and Vilazodone on extracellular serotonin levels in the rat brain.

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • A liquid chromatography system with electrochemical or fluorescence detection.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds (Trazodone, Nefazodone, Vilazodone).

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate.

  • Sample Collection: Extracellular fluid, containing neurotransmitters, diffuses across the semi-permeable membrane of the probe and is collected in vials.

  • Drug Administration: After a baseline collection period, the test compound is administered systemically (e.g., intraperitoneally).

  • Analysis: The collected dialysate samples are analyzed by HPLC to quantify serotonin levels.

  • Data Interpretation: Changes in serotonin concentration over time following drug administration are plotted to determine the drug's effect on serotonergic neurotransmission.

surgery Stereotaxic implantation of microdialysis probe perfusion Perfuse probe with aCSF surgery->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer test compound baseline->drug_admin post_drug_collection Collect post-drug dialysate samples drug_admin->post_drug_collection analysis Analyze serotonin levels by HPLC post_drug_collection->analysis interpretation Determine effect on extracellular serotonin analysis->interpretation

Caption: Experimental workflow for in vivo microdialysis.

Clinical Efficacy and Safety

A meta-analysis of clinical trials comparing Trazodone and Nefazodone with SSRIs for major depressive disorder found no significant difference in overall efficacy.[16][17][18] Pooled response rates were 61.1% for the phenylpiperazines and 61.7% for the SSRIs.[16][17]

For Vilazodone, a meta-analysis of five randomized controlled trials demonstrated its superiority over placebo in improving symptoms of major depressive disorder.[19] The most common adverse events were diarrhea and nausea.[19]

Conclusion

Trazodone, Nefazodone, and Vilazodone, while all belonging to the phenylpiperazine class of antidepressants, exhibit distinct pharmacological profiles that translate into different clinical characteristics. Trazodone's potent 5-HT2A, H1, and α1 antagonism underlies its sedative effects, making it a useful option for depression with insomnia. Nefazodone shares the 5-HT2A antagonism but has a different overall profile and is associated with a risk of liver toxicity. Vilazodone's dual mechanism of SERT inhibition and 5-HT1A partial agonism represents a more recent development, aiming to enhance antidepressant efficacy while potentially mitigating certain side effects. The choice of agent for a particular patient depends on their specific symptom profile and tolerability considerations. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy and safety of these agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenylpiperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 1-Phenylpiperazine, a common building block in organic synthesis, is classified as a hazardous substance requiring meticulous disposal procedures. This guide provides essential, step-by-step instructions to ensure its safe management from use to final disposal, aligning with industry best practices and regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to be toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[1][2][3]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., PVC) and a protective suit are mandatory to prevent skin contact.[1][4]

  • Respiratory Protection: In case of inadequate ventilation or the formation of vapors or mists, use a NIOSH-approved respirator.[1][5]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][5] This ensures that the hazardous waste is managed in an environmentally responsible and compliant manner.

Waste Preparation and Disposal Workflow:

  • Consult a Licensed Professional: Before beginning any disposal process, contact a licensed hazardous waste disposal company. They will provide specific instructions on packaging, labeling, and collection.

  • Original Containers: Whenever possible, leave the chemical in its original container. Do not mix it with other waste.

  • Labeling: Ensure the container is clearly and accurately labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Segregation: Keep the this compound waste segregated from other laboratory waste streams to avoid incompatible chemical reactions.

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the waste disposal service.[4] The storage area should be locked up or accessible only to authorized personnel.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]

  • Contain the Spill: Use inert absorbent materials such as sand, earth, or vermiculite (B1170534) to contain the spill.[4]

  • Collect and Package: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Wash the spill area thoroughly. Prevent runoff from entering drains.[4]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing and absorbents, must be disposed of as hazardous waste.

Quantitative Hazard and Disposal Data

The following table summarizes key hazard information for this compound, crucial for its proper handling and disposal.

Hazard ClassificationDetailsUS EPA Waste Number
Acute Toxicity (Oral) Toxic if swallowed[1][2][3]D002 (Corrosivity)[4]
Acute Toxicity (Dermal) Fatal in contact with skin[2][3]
Skin Corrosion/Irritation Causes severe skin burns[1][2][5]
Serious Eye Damage Causes serious eye damage[1][5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A This compound Waste Generated B Is the material unused and uncontaminated? A->B C Can it be recycled or reclaimed? B->C Yes E Treat as Hazardous Waste B->E No D Consult with EHS or licensed disposal service for recycling options. C->D Yes C->E No H Arrange for pickup by a licensed waste disposal service. D->H F Package in a labeled, sealed container. E->F G Store in a designated, secure area. F->G G->H I Proper Disposal Complete H->I

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 1-Phenylpiperazine, a compound frequently used in pharmaceutical synthesis.

Chemical Identity:

  • Name: this compound

  • Synonyms: N-Phenylpiperazine, N-Phenyldiethylenediamine

  • CAS Number: 92-54-6

  • Molecular Formula: C₁₀H₁₄N₂

  • Molecular Weight: 162.23 g/mol [1]

Hazard Summary

This compound is classified as a hazardous substance, and it is crucial to understand its primary dangers before handling.[2] It is toxic if swallowed and can be fatal if it comes into contact with the skin.[3][4] Furthermore, it causes severe skin burns and eye damage.[3][5]

Quantitative Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3][5]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[3][4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[4][5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[4]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[5] Ensure the equipment is approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., PVC).[2] Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[5]

    • Body Protection: A complete suit protecting against chemicals is required.[5] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[2]

  • Respiratory Protection: If there is a risk of inhalation of vapors or mists, use an air-purifying respirator with an appropriate filter (e.g., type ABEK) or a full-face supplied-air respirator.[5] Work in a well-ventilated area.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • General Advice: Move the victim to fresh air and keep them comfortable.[1] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[3][5]

  • If Inhaled: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3] Immediately call a poison center or doctor.[4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[3] Rinse the skin with large amounts of water or shower for at least 15 minutes.[3][4] Call a physician immediately.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and immediately call an ophthalmologist.[3][4]

  • If Swallowed: Do NOT induce vomiting.[3][5] Rinse the mouth with water.[1] If the person is conscious, give them a couple of glasses of water to drink.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical advice.[4]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[2]

    • Do not eat, drink, or smoke when using this product.[3]

    • Wash hands and any exposed skin thoroughly after handling.[3]

    • Use only in a well-ventilated area or outdoors.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2]

    • Keep the container tightly closed.[1][3]

    • Store locked up.[3][4]

    • Keep away from incompatible materials, direct sunlight, and heat sources.[1][2]

    • Protect containers from physical damage and check regularly for leaks.[2]

Spill and Disposal Procedures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination. For disposal, always use a licensed professional waste disposal service.[2][3]

Spill Response Workflow:

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Protective Suit) evacuate->ppe contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain neutralize Neutralize Residue (If applicable and safe, with dilute acid) contain->neutralize collect Collect Absorbed Material into a labeled, sealed container neutralize->collect decontaminate Decontaminate Spill Area (Wash with water and soap) collect->decontaminate dispose Dispose of Waste (Through a licensed professional waste disposal service) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

Disposal:

  • Do not allow the chemical to enter drains or waterways.[2][5]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

  • Decontaminate empty containers before disposal.[2] Observe all label safeguards until containers are cleaned or destroyed.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperazine
Reactant of Route 2
1-Phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.